molecular formula C8H19N3 B1368847 N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine CAS No. 98545-15-4

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Cat. No.: B1368847
CAS No.: 98545-15-4
M. Wt: 157.26 g/mol
InChI Key: LZEBHQQBLHMJOG-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEBHQQBLHMJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566417
Record name N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98545-15-4
Record name N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound, a substituted diamine of interest in medicinal chemistry and drug development. The piperazine motif is a prevalent scaffold in numerous FDA-approved drugs, making its derivatives valuable building blocks for novel therapeutic agents.[1] This document emphasizes a strategy centered on the reductive amination of a commercially available precursor, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for characterization. The presented protocol is designed for reproducibility and scalability, addressing the needs of researchers and drug development professionals.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound can be approached from several angles. A thorough retrosynthetic analysis reveals two primary, logical pathways.

1.1. Retrosynthetic Pathways

  • Route A: Alkylation of 1-Methylpiperazine. This approach involves attaching the N-methylethylamine side chain to the 1-methylpiperazine core. This would typically require a two-carbon electrophile, such as 2-(methylamino)ethyl chloride, which can be challenging to handle.

  • Route B: Methylation of a Precursor Amine. This strategy begins with the readily available molecule, 2-(4-methylpiperazin-1-yl)ethylamine[2][3], and involves the selective methylation of the primary amine.

1.2. Selected Strategy: Reductive Amination

This guide will focus on Route B via reductive amination. This method is selected for its superior control and efficiency compared to direct alkylation with methyl halides, which often leads to over-alkylation and the formation of quaternary ammonium salts.[4] Reductive amination involves the reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the desired secondary amine.[5][6] This one-pot procedure is highly efficient and utilizes a commercially available starting material, making it the most practical and cost-effective choice for laboratory and process chemistry scales.[2][3]

Core Synthesis Protocol: Reductive Amination

This section details the step-by-step methodology for the synthesis of the target compound from 2-(4-methylpiperazin-1-yl)ethylamine.

2.1. Principle and Mechanism

The reaction proceeds in two main stages within a single pot. First, the primary amine of the starting material performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Following dehydration under mildly acidic conditions (often self-catalyzed or with a weak acid), an iminium cation intermediate is formed. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond of the iminium ion to yield the final N-methylated product.[5][6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is milder than other borohydrides like NaBH₄ and is particularly effective at reducing iminium ions in the presence of aldehydes, thus preventing the unwanted reduction of the formaldehyde starting material.[4]

2.2. Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 2-(4-methylpiperazin-1-yl)ethylamine (Starting Material) D Stir at RT, 1h Formation of Iminium Intermediate A->D B Formaldehyde (37% aq. soln.) (C1 Source) B->D C Dichloromethane (DCM) (Solvent) C->D F Stir at RT, 12-18h Reduction Step D->F Add portion-wise E Sodium Triacetoxyborohydride (Reducing Agent) E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Flash Column Chromatography I->J Product This compound (Final Product) J->Product

Caption: One-pot reductive amination workflow.

2.3. Reagents and Quantities

ReagentCAS No.Molar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-(4-methylpiperazin-1-yl)ethylamine934-98-5[2]143.231.010.01.43 g
Formaldehyde (37% wt in H₂O)50-00-030.031.212.00.97 mL
Sodium Triacetoxyborohydride56553-60-7211.941.515.03.18 g
Dichloromethane (DCM)75-09-284.93--50 mL
Saturated aq. Sodium Bicarbonate144-55-884.01--30 mL
Anhydrous Sodium Sulfate7757-82-6142.04--~5 g

2.4. Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methylpiperazin-1-yl)ethylamine (1.43 g, 10.0 mmol).

  • Solvent and Reagent Addition: Dissolve the starting amine in dichloromethane (50 mL). To the stirred solution, add the aqueous formaldehyde solution (0.97 mL, 12.0 mmol). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 15-20 minutes. Note: Initial effervescence may occur due to the acetic acid byproduct reacting with any excess amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane with an increasing percentage of methanol containing 1-2% triethylamine, is typically effective for isolating the pure product.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the newly added N-methyl group and the integrity of the piperazine ring and ethyl bridge.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product (Expected [M+H]⁺ = 158.27).

  • Purity Analysis (HPLC/GC): To determine the final purity of the isolated compound.

By following this detailed protocol, researchers can reliably synthesize this compound with high yield and purity, providing a valuable building block for further chemical exploration and drug discovery programs.

References

  • Reddy, K. L., et al. (2007). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. Tetrahedron Letters, 48(43), 7636-7638.
  • Pearson Education. (n.d.). Reductive Amination Explained. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

Sources

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tertiary amine with potential applications in pharmaceutical development and chemical synthesis. We will delve into its chemical properties, structure, a plausible synthetic route, and safety considerations, offering insights grounded in established chemical principles.

Molecular Structure and Chemical Identity

This compound is a disubstituted piperazine derivative. The core of the molecule is a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is methylated, and the other is attached to an N-methylethanamine group.

The IUPAC name for this compound is N-methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine .[1] Its structure is characterized by the presence of both a tertiary amine within the piperazine ring and another tertiary amine in the side chain. This dual basicity can influence its chemical reactivity and pharmacological properties.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource
IUPAC Name N-methyl-2-(4-methylpiperazin-1-yl)ethan-1-aminePubChem[1]
CAS Number 98545-15-4Sigma-Aldrich[2]
Molecular Formula C8H19N3PubChem[1]
Molecular Weight 157.26 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich[2]
InChI Key LZEBHQQBLHMJOG-UHFFFAOYSA-NSigma-Aldrich[2]
SMILES String CNCCN1CCN(C)CC1PubChem[1]
Storage Temperature -20°CSigma-Aldrich[2]

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be designed based on established organic chemistry principles, such as nucleophilic substitution or reductive amination. A potential synthetic route is outlined below.

Proposed Synthetic Pathway: Reductive Amination

A logical approach to the synthesis of this compound involves the reductive amination of N-methylpiperazine with N-methylethanal. This method is widely used for the formation of C-N bonds and is known for its efficiency and relatively mild reaction conditions.

The proposed workflow is illustrated in the diagram below:

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product NMP N-Methylpiperazine RA Reductive Amination (e.g., Sodium triacetoxyborohydride) NMP->RA NME N-Methylethanal NME->RA Product This compound RA->Product Formation of C-N bond

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup : To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methylethanal (1.1 eq).

  • Reductive Amination : The reaction mixture is stirred at room temperature, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the intermediate iminium ion and can be used in the presence of other functional groups.

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Purification : Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy : To identify the characteristic functional groups present in the molecule.

Potential Applications and Biological Significance

The N-methylpiperazine moiety is a common structural motif in a variety of biologically active compounds and approved pharmaceutical drugs.[3] It is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.

Given its structure, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

  • Antipsychotic agents

  • Antihistamines

  • Antimicrobial agents

Its two basic nitrogen centers can also make it an interesting ligand for metal complexes or a component in the development of catalysts.

Safety and Handling

General Safety Recommendations
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical advice.[5]

Conclusion

This compound is a chemical compound with a structure that suggests its utility as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and necessary safety precautions. Further research into its biological activity and applications is warranted to fully explore its potential.

References

  • PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. [Link]

  • Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

Sources

An In-depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS: 98545-15-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, with CAS number 98545-15-4, is a diamine derivative featuring a piperazine core. This structural motif is a cornerstone in medicinal chemistry, frequently associated with a wide array of biological activities. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, designed to support researchers and developers in its potential application. While this molecule is primarily recognized as a chemical intermediate, this guide aims to consolidate its known properties and explore its potential in various research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperazine derivative. Its core structure consists of a piperazine ring N-methylated at the 4-position and substituted at the 1-position with an N-methylethanamine group.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 98545-15-4[1][2]
Molecular Formula C₈H₁₉N₃[1][3]
Molecular Weight 157.26 g/mol [3]
Physical Form Liquid[1][3]
Predicted Boiling Point 209.8 ± 8.0 °C[1]
Predicted Density 0.917 ± 0.06 g/cm³[1]
Predicted pKa 10.42 ± 0.10[1]
InChI 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3[1][3]
InChIKey LZEBHQQBLHMJOG-UHFFFAOYSA-N[1][3]
SMILES CNCCN1CCN(C)CC1[3]

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway is the reductive amination of N-methylpiperazine with N-methyl-2-oxoacetamide, followed by reduction of the amide. A more direct route could involve the nucleophilic substitution of a haloethylamine derivative by N-methylpiperazine.

The synthesis of the precursor, N-methylpiperazine, is well-documented and typically involves the reaction of diethanolamine with methylamine at high temperature and pressure over a catalyst.[4] Another method involves the methylation of piperazine using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or by catalytic hydrogenation of a mixture of piperazine and formaldehyde.[5]

Conceptual Synthesis of this compound NMP N-Methylpiperazine Intermediate Amide Intermediate NMP->Intermediate Nucleophilic Acyl Substitution Reagent 2-(Methylamino)acetyl chloride or similar electrophile Reagent->Intermediate Target This compound Intermediate->Target Amide Reduction Reduction Reduction (e.g., LiAlH4)

Caption: A conceptual synthetic pathway for this compound.

Potential Applications and Biological Significance

The piperazine moiety is a well-established pharmacophore in drug discovery, present in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer agents. The incorporation of a piperazine ring can enhance the pharmacokinetic properties of a molecule, such as improving its solubility and bioavailability.

While no specific biological activity has been documented for this compound itself, its structural components suggest potential areas of investigation. The presence of two basic nitrogen atoms makes it a potential scaffold for the development of compounds targeting receptors or enzymes that interact with protonated amines.

Derivatives of piperazine have shown a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity : Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties.[6]

  • Anticancer Activity : Piperazine-containing compounds have been investigated as potential antitumor agents, with some derivatives showing potent antiproliferative activity against various cancer cell lines.[7]

  • Central Nervous System (CNS) Activity : The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.

Given its structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[8] Its bifunctional nature, with two distinct amine groups, allows for its incorporation into larger molecular frameworks through various chemical reactions.

Potential Roles of the Piperazine Moiety cluster_0 Piperazine Core cluster_1 Pharmacological Activities cluster_2 Pharmacokinetic Properties Piperazine Piperazine Moiety Antimicrobial Antimicrobial Piperazine->Antimicrobial Anticancer Anticancer Piperazine->Anticancer CNS_Activity CNS Activity Piperazine->CNS_Activity Solubility Improved Solubility Piperazine->Solubility Bioavailability Enhanced Bioavailability Piperazine->Bioavailability

Caption: The versatile roles of the piperazine core in drug discovery and development.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) specifically for this compound (CAS 98545-15-4) is not widely available. However, based on the safety profiles of structurally related compounds like N-methylpiperazine, certain precautions should be taken.

General Safety Recommendations:

  • Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed. A storage temperature of -20°C is recommended.[1][3]

  • Health Hazards : Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Inhalation of vapors may cause respiratory tract irritation.

Table 2: Hazard Information for a Structurally Related Compound (N-methylpiperazine)

HazardDescription
GHS Pictograms Flammable, Corrosive, Toxic
Signal Word Danger
Hazard Statements H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled)

This information is for a related compound and should be used as a general guideline. A substance-specific risk assessment should always be conducted before handling this compound.

Analytical Characterization

  • ¹H NMR : The spectrum would be expected to show signals corresponding to the two N-methyl groups, the protons on the piperazine ring, and the ethylene bridge. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

  • ¹³C NMR : The spectrum should display distinct signals for the eight carbon atoms in the molecule, with the chemical shifts reflecting their bonding and proximity to the nitrogen atoms.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (157.26 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of the alkyl chains and the piperazine ring.

For quantitative analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable methods, particularly for determining its purity or for its detection in complex matrices.

Conclusion and Future Perspectives

This compound is a chemical entity with potential as a versatile building block in the synthesis of novel compounds, particularly within the pharmaceutical industry. The presence of the N-methylpiperazine moiety suggests that derivatives of this compound could exhibit a range of biological activities.

Further research is warranted to fully elucidate the synthetic pathways, reactivity, and potential applications of this compound. The publication of detailed analytical data and the exploration of its biological activity would be valuable contributions to the scientific community. For researchers in drug discovery and medicinal chemistry, this compound represents an opportunity to explore new chemical space and develop novel therapeutic agents.

References

  • Google Patents. US4845218A - Preparation of n-methylpiperazine.
  • PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Available online: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available online: [Link]

  • Google Patents. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
  • Wikipedia. N-Methylpiperazine. Available online: [Link]

  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Available online: [Link]

  • ResearchGate. Synthesis of new amides of the N-methylpiperazine series. Available online: [Link]

  • NIST WebBook. Ethanamine, N-methyl-. Available online: [Link]

  • PrepChem.com. Synthesis of (2) Production of N1 -methyl-N4 -(2-aminobenzyl)piperazine. Available online: [Link]

  • MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Available online: [Link]

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Available online: [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available online: [Link]33029832/)

Sources

An In-depth Technical Guide to the Biological Mechanism of Action of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a molecule of significant interest to the neuropharmacological research community. Based on a thorough analysis of its structural motifs—a piperazine ring, an N-methyl group, and an ethylamine chain—we hypothesize a primary modulatory role on central monoaminergic systems, particularly the serotonergic and dopaminergic pathways. This document outlines a structured, multi-tiered experimental approach to rigorously test this hypothesis, encompassing initial in vitro screening, detailed receptor binding and functional assays, and subsequent in vivo behavioral studies. The protocols detailed herein are designed to provide a robust framework for researchers and drug development professionals to elucidate the compound's biological targets and its potential therapeutic applications.

Introduction: Deconstructing this compound for Mechanistic Insights

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and its ability to interact with a variety of neurotransmitter receptors.[1] A significant number of approved drugs for psychiatric disorders, including antipsychotics, antidepressants, and anxiolytics, feature a piperazine core.[2][3] The presence of this heterocyclic ring in this compound strongly suggests a potential interaction with the central nervous system.

The N-methylpiperazine group, specifically, is a structural feature of several CNS-acting drugs, where it can influence solubility, metabolic stability, and receptor binding affinity.[4] Furthermore, the ethylamine side chain is a classic pharmacophore present in numerous psychoactive substances, including phenethylamines, which are known to modulate monoamine neurotransmitter systems.[5]

Given these structural alerts, we propose that the primary mechanism of action for this compound involves the modulation of serotonergic and/or dopaminergic signaling pathways. A secondary, but plausible, mechanism could involve interaction with GABAergic systems, as some piperazine derivatives have been shown to antagonize GABA-A receptors.[6][7]

Hypothesized Mechanism of Action: A Multi-Target Monoaminergic Modulator

Our central hypothesis is that this compound functions as a modulator of serotonin (5-HT) and/or dopamine (DA) receptors, and may also influence the activity of their respective reuptake transporters (SERT and DAT). The compound's structural similarity to known serotonergic and dopaminergic ligands suggests it may act as an agonist, antagonist, or partial agonist at specific receptor subtypes.[8][9]

The following diagram illustrates the potential points of interaction for this compound within a monoaminergic synapse:

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT/DA) neurotransmitter vesicle->neurotransmitter Release transporter SERT / DAT autoreceptor Autoreceptor (e.g., 5-HT1A, D2) receptor Postsynaptic Receptor (e.g., 5-HT2A, D1) signaling Downstream Signaling receptor->signaling compound N-Methyl-2-(4-methyl- piperazin-1-YL)ethanamine compound->transporter Inhibition? compound->autoreceptor Modulation? compound->receptor Agonism/ Antagonism? neurotransmitter->transporter Reuptake neurotransmitter->autoreceptor neurotransmitter->receptor Binding

Figure 1: Potential interaction points of the topic compound within a monoaminergic synapse.

Experimental Validation: A Phased Approach

To systematically investigate the proposed mechanism of action, a multi-tiered experimental workflow is recommended. This approach begins with broad, high-throughput screening to identify primary biological targets, followed by more detailed in vitro and in vivo studies to characterize the nature and physiological relevance of these interactions.

The following diagram outlines the proposed experimental workflow:

Experimental_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: In Vitro Characterization cluster_phase3 Phase 3: In Vivo Validation p1_a Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen) p2_a Radioligand Binding Assays (Saturation & Competition) p1_a->p2_a p2_c GABA-A Receptor Electrophysiology (Two-Electrode Voltage Clamp) p1_a->p2_c p1_b Neurotransmitter Transporter Uptake Assays (SERT, DAT, NET) p1_b->p2_a p2_b Functional Assays (e.g., cAMP, Calcium Flux) p2_a->p2_b p3_a Rodent Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) p2_b->p3_a p3_b Microdialysis Studies (Neurotransmitter Levels) p2_b->p3_b

Figure 2: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Target Identification

The initial phase focuses on broadly screening the compound against a panel of known biological targets to identify the most promising candidates for further investigation.

A comprehensive radioligand binding screen against a panel of receptors, ion channels, and transporters is the logical first step. This will provide a broad overview of the compound's potential targets.

Protocol: Broad Receptor Screening Panel

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or similar) for testing at a standard concentration (e.g., 10 µM) against a panel of at least 44 targets, including a wide range of GPCRs (serotonin, dopamine, adrenergic, muscarinic), ion channels, and transporters.

  • Data Analysis: Analyze the percentage of inhibition or stimulation for each target. Targets showing significant activity (e.g., >50% inhibition at 10 µM) should be prioritized for further investigation.

Given the ethylamine moiety, direct interaction with monoamine transporters is a strong possibility.

Protocol: Synaptosomal Monoamine Transporter Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (striatum for DAT, hippocampus/cortex for SERT and NET).

  • Assay Procedure:

    • Pre-incubate synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT, GBR-12909 for DAT).

    • Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA).

    • Incubate for a short period at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of neurotransmitter uptake.

Phase 2: Detailed In Vitro Characterization

Once primary targets are identified, this phase aims to characterize the nature and potency of the interaction.

These assays will determine the binding affinity (Ki) of the compound for the identified target receptors.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT₂A receptors). Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and a range of concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

Protocol: Gαq-Coupled Receptor Calcium Flux Assay (for e.g., 5-HT₂A)

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₂A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • To determine agonist activity, add varying concentrations of this compound and measure the change in fluorescence using a plate reader (e.g., FLIPR).

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC₅₀ concentration.

  • Data Analysis: Calculate EC₅₀ values for agonist activity or IC₅₀ values for antagonist activity.

If initial screening suggests an interaction with GABAergic systems, electrophysiology is the gold standard for characterization.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2).

  • Electrophysiological Recording:

    • Perfuse the oocytes with a buffer solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply GABA at its EC₅₀ concentration to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound to assess modulation of the GABA-evoked current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound to determine the percentage of inhibition or potentiation and calculate the IC₅₀ or EC₅₀.[6]

Phase 3: In Vivo Pharmacological Profiling

The final phase involves assessing the compound's effects in living organisms to establish its physiological and potential behavioral consequences.

Based on the in vitro profile, select appropriate behavioral models to test for antidepressant-like, anxiolytic-like, or antipsychotic-like activity.

Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Acclimatization: Acclimate mice to the testing room.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Test Procedure: Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility over a 6-minute session.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle control group. A significant reduction in immobility is indicative of antidepressant-like effects.

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Protocol: Striatal Dopamine and Serotonin Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into the striatum of a rat.

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer the test compound.

  • Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.

Assay Target Metric Result (this compound) Reference Compound Result (Reference)
Transporter Uptake SERTIC₅₀ (nM)TBDFluoxetineTBD
DATIC₅₀ (nM)TBDGBR-12909TBD
Receptor Binding 5-HT₂AKi (nM)TBDKetanserinTBD
D₂Ki (nM)TBDHaloperidolTBD
Functional Assay 5-HT₂AEC₅₀/IC₅₀ (nM)TBDSerotoninTBD
D₂EC₅₀/IC₅₀ (nM)TBDDopamineTBD
Behavioral Model Forced Swim TestMin. Effective Dose (mg/kg)TBDImipramineTBD

Conclusion

The structural features of this compound provide a strong rationale for hypothesizing a mechanism of action centered on the modulation of monoaminergic systems. The multi-phased experimental plan detailed in this guide offers a rigorous and systematic approach to test this hypothesis. By progressing from broad target screening to specific in vitro characterization and in vivo validation, researchers can build a comprehensive understanding of the compound's pharmacological profile. The successful elucidation of its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent for neuropsychiatric disorders.

References

  • G. D. S. G. de la Mora, J. G. Trujillo-Ferrara, and J. J. G. L. Ruiz, "Piperazine derivatives with central pharmacological activity used as therapeutic tools," Medicinal Chemistry Research, vol. 29, no. 1, pp. 15-26, 2020.[2][3]

  • D. J. Pettibone, B. V. Clineschmidt, G. E. Martin, J. R. Lotti, D. J. Taylor, W. J. Schorn, and M. Williams, "Serotonin-releasing effects of substituted piperazines in vitro," Journal of Neurochemistry, vol. 54, no. 2, pp. 586-592, 1990.[10]

  • Wikipedia contributors, "Piperazine," Wikipedia, The Free Encyclopedia, [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[11]

  • S. S. S. Kumar, "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, pp. 4165-4172, 2014.[12]

  • Adani Pharmachem Private Limited, "Piperazine & Derivatives," [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[1]

  • S. Schmeink, G. J. M. van Kleef, J. Meulenbelt, and R. H. S. Westerink, "Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action," Neurotoxicology, vol. 51, pp. 132-139, 2015.[6]

  • A. A. A. El-Gendy, M. A. A. El-Sayed, and A. A. A. El-Gawad, "Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters," Current Pharmaceutical Design, vol. 30, no. 20, pp. 2225-2240, 2024.[8]

  • M. L. López-Rodríguez, A. Morcillo, B. de Pascual-Teresa, M. J. Alfaro, and A. M. Bartolomé, "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties," Molecules, vol. 25, no. 24, p. 5898, 2020.[9]

  • R. F. Squires and E. Saederup, "Mono N-aryl Ethylenediamine and Piperazine Derivatives Are GABAA Receptor Blockers: Implications for Psychiatry," Neurochemical Research, vol. 18, no. 7, pp. 787-793, 1993.[7]

  • E. A. Costa et al., "Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways," CNS & Neurological Disorders - Drug Targets, vol. 21, no. 6, pp. 520-532, 2022.[13]

  • A. A. Al-Ghorbani, M. A. El-Gamal, and C. H. Lee, "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors," Pharmaceuticals, vol. 16, no. 1, p. 83, 2023.[4]

  • Wikipedia contributors, "Substituted phenethylamine," Wikipedia, The Free Encyclopedia, [Online]. Available: [Link]. [Accessed: Dec. 30, 2025].[5]

Sources

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the projected pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel chemical entity, N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (CAS No: 98545-15-4)[1]. Given the limited direct empirical data on this specific molecule, this whitepaper establishes a predictive profile by dissecting its core structural motifs: the N-methylpiperazine ring and the N-methylethanamine side chain. By leveraging established principles of medicinal chemistry and pharmacology, we extrapolate likely metabolic pathways, target interactions, and physiological effects. Furthermore, this guide outlines detailed, field-proven experimental protocols for the definitive characterization of this compound, offering a robust framework for researchers and drug development professionals.

Introduction and Molecular Profile

This compound is a small molecule featuring a tertiary amine and a substituted piperazine ring[1][2]. Its structure suggests a high degree of aqueous solubility at physiological pH due to the presence of multiple basic nitrogen atoms that can be protonated. The piperazine moiety is a well-known scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors[3][4][5].

This guide will first establish a theoretical framework for the compound's PK/PD profile based on its structural analogy to well-characterized piperazine derivatives. Subsequently, it will provide actionable, detailed methodologies for empirical validation.

Molecular Identifier Value Source
IUPAC Name This compoundPubChem
CAS Number 98545-15-4Sigma-Aldrich[1]
Molecular Formula C8H19N3PubChem[2]
Molecular Weight 157.26 g/mol PubChem

Predicted Pharmacokinetic (PK) Profile

The absorption, distribution, metabolism, and excretion (ADME) of a compound are dictated by its physicochemical properties. Based on its structure, we can predict the following PK characteristics.

Absorption and Distribution

The presence of multiple amine groups suggests that this compound will be highly soluble in the acidic environment of the stomach and upper intestine, favoring absorption. However, its basic nature may lead to pH-dependent absorption. Many piperazine derivatives are known to be substrates for efflux transporters like P-glycoprotein (P-gp), which could limit oral bioavailability and central nervous system (CNS) penetration[6].

The distribution is likely to be wide, with potential accumulation in tissues with high perfusion. The positively charged nature of the molecule at physiological pH may lead to non-specific binding to acidic phospholipids in cell membranes.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver, mediated by Cytochrome P450 (CYP) enzymes. The key metabolic soft spots are the N-methyl groups.

  • N-Demethylation: The N-methyl group on the piperazine ring and the N-methyl group on the ethylamine chain are both susceptible to oxidative demethylation, a common metabolic pathway for such moieties[7]. This process would yield formaldehyde and the corresponding secondary amine metabolites.

  • Ring Oxidation: The piperazine ring itself can undergo oxidation to form various hydroxylated or N-oxide metabolites[8].

  • Piperazine Ring Opening: A more extensive metabolic transformation could involve the oxidative cleavage of the piperazine ring, leading to the formation of linear amine derivatives[8].

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Metabolite1 N-Demethylated Metabolite (Piperazine Ring) Parent->Metabolite1 N-Demethylation Metabolite2 N-Demethylated Metabolite (Ethylamine Chain) Parent->Metabolite2 N-Demethylation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 N-Oxidation Metabolite4 Ring-Opened Metabolite Metabolite1->Metabolite4 Ring Opening Conjugated_Metabolite Glucuronide/Sulfate Conjugates Metabolite1->Conjugated_Metabolite Conjugation Metabolite2->Conjugated_Metabolite Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

The parent compound and its more polar metabolites are expected to be primarily excreted via the kidneys. The extent of renal clearance will depend on factors such as glomerular filtration rate, active tubular secretion, and passive reabsorption.

Predicted Pharmacodynamic (PD) Profile

The piperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of G-protein coupled receptors (GPCRs)[5].

Primary Target Hypothesis

Given the structural similarities to known psychoactive compounds, this compound is hypothesized to act as a modulator of monoaminergic neurotransmitter systems. The most likely primary targets include:

  • Serotonin (5-HT) Receptors: Various piperazine derivatives exhibit high affinity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C[5][9].

  • Dopamine (D) Receptors: The piperazine moiety is a key pharmacophore in many typical and atypical antipsychotic drugs that target D2-like receptors.

  • Adrenergic Receptors: Interaction with alpha-adrenergic receptors is also a possibility.

The N-methylethanamine side chain could also contribute to interactions with monoamine transporters (e.g., SERT, DAT, NET), potentially inhibiting reuptake of neurotransmitters.

Signaling Pathways

Should the compound bind to a GPCR, it could initiate a cascade of intracellular signaling events. For instance, if it acts as an agonist at a Gs-coupled receptor, it would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, agonism at a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP levels.

The following diagram illustrates a hypothetical GPCR signaling cascade.

GPCR_Signaling Compound This compound Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds G_Protein G-Protein (Gi/Gs/Gq) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates PK_Workflow Dosing Dosing (IV & PO) in Rodent Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling (NCA) Analysis->Modeling Parameters Derive PK Parameters (Cmax, AUC, t1/2, F%) Modeling->Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Pharmacodynamic Assays

Objective: To determine the binding affinity of the compound for a panel of relevant receptors.

Protocol:

  • Utilize commercially available membrane preparations from cells overexpressing the target receptors (e.g., 5-HT, Dopamine receptor subtypes).

  • Perform competitive binding assays using a known radioligand for each receptor.

  • Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Protocol (cAMP Assay Example):

  • Use a stable cell line expressing the target receptor (e.g., a Gi-coupled receptor).

  • Culture the cells in a suitable microplate format.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add varying concentrations of the test compound.

  • Stimulate the cells with a known agonist (for antagonist mode) or observe the basal response (for agonist/inverse agonist mode).

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Generate dose-response curves to determine potency (EC50/IC50) and efficacy.

Conclusion

This compound is a novel chemical entity with a high probability of interacting with CNS targets. Based on its structural components, it is predicted to have good oral absorption, be extensively metabolized via N-demethylation, and act as a modulator of monoaminergic systems. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these predictions. The successful characterization of its PK/PD profile will be crucial in determining its potential as a therapeutic agent or a valuable research tool.

References

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (URL: [Link])

  • N-Ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | CAS 40172-12-1 - Chemical-Suppliers. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors - ResearchGate. (URL: [Link])

  • N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | C8H19N3 - PubChem. (URL: [Link])

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. (URL: [Link])

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem. (URL: [Link])

  • 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine - PubChem. (URL: [Link])

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 - PubChem. (URL: [Link])

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. (URL: [Link])

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (URL: [Link])

  • 1-Ethyl-4-methylpiperazine | C7H16N2 - PubChem. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine: A Scrutiny of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Situating a Scaffold in the Pantheon of Pharmacophores

In the vast landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a recurring motif in a multitude of clinically successful therapeutic agents. Its unique physicochemical properties—hydrophilicity, basicity, and the ability to engage in multiple hydrogen bonding interactions—render it an invaluable component in the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. This guide delves into a specific, yet underexplored, derivative: N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine . While a dedicated corpus of literature on the discovery and specific biological applications of this compound is sparse, its structural features suggest significant potential as a versatile building block in drug discovery endeavors. This document, therefore, serves as a comprehensive technical guide, extrapolating from the rich chemistry of its parent scaffolds to provide a forward-looking perspective on its synthesis, characterization, and potential applications.

Section 1: Physicochemical and Structural Characteristics

This compound is a diamine featuring a piperazine ring N-substituted with a methyl group and an N'-substituted with a methylaminoethyl group.

PropertyValueSource
Molecular Formula C₈H₁₉N₃PubChem
Molecular Weight 157.26 g/mol PubChem
CAS Number 98545-15-4Sigma-Aldrich[1]
Appearance Liquid (at standard conditions)Sigma-Aldrich[1]
InChI Key LZEBHQQBLHMJOG-UHFFFAOYSA-NSigma-Aldrich[1]

The presence of three nitrogen atoms with varying degrees of substitution (one tertiary amine on the piperazine ring, one secondary amine on the ethylamine chain, and another tertiary amine within the piperazine ring) imparts a distinct acid-base character to the molecule, which can be crucial for its interaction with biological targets and for its pharmacokinetic properties.

Section 2: Proposed Synthesis and Characterization

Proposed Synthetic Protocol: Reductive Amination

A robust and widely used method for the synthesis of N-alkylated amines is reductive amination. This approach offers high yields and operational simplicity.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product N_methylpiperazine N-Methylpiperazine intermediate Imine/Enamine Intermediate N_methylpiperazine->intermediate aminoacetaldehyde Aminoacetaldehyde (or protected equivalent) aminoacetaldehyde->intermediate product This compound intermediate->product Reductant (e.g., NaBH(OAc)₃)

Figure 1: Proposed synthesis of this compound via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence of the methyl, ethyl, and piperazine protons and carbons in their expected chemical environments and multiplicities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for N-H and C-N stretching vibrations.

Section 3: Potential Pharmacological Significance and Applications in Medicinal Chemistry

The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[4][5] N-methylpiperazine, in particular, is a common building block in numerous pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.[6]

The Role of the Piperazine Scaffold

The prevalence of the piperazine ring in drug molecules can be attributed to several factors:

  • Improved Solubility and Reduced Lipophilicity: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which enhances aqueous solubility and can modulate the overall lipophilicity of a drug candidate.

  • Modulation of pKa: The pKa of the piperazine nitrogens can be fine-tuned through substitution, allowing for precise control over the ionization state of the molecule.

  • Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor, facilitating interactions with biological targets.

Potential Applications as a Chemical Building Block

This compound, with its primary and secondary amine functionalities, is an ideal scaffold for the construction of compound libraries for high-throughput screening.

G cluster_core Core Scaffold cluster_derivatives Potential Derivatives core This compound amide Amide Derivatives core->amide Acylation sulfonamide Sulfonamide Derivatives core->sulfonamide Sulfonylation urea Urea/Thiourea Derivatives core->urea Reaction with Isocyanates/ Isothiocyanates reductive_amination Further N-Alkylation core->reductive_amination Reductive Amination

Figure 2: Potential derivatization pathways for this compound in medicinal chemistry.

Experimental Workflow for Library Synthesis:

  • Parallel Synthesis Setup: In a 96-well plate, dispense a solution of this compound in a suitable solvent (e.g., DCM or DMF).

  • Addition of Diverse Building Blocks: To each well, add a different acyl chloride, sulfonyl chloride, isocyanate, or aldehyde.

  • Reaction and Incubation: The plate is sealed and agitated at room temperature or elevated temperature to drive the reactions to completion.

  • Work-up and Purification: The reactions are quenched, and the products are purified using automated parallel purification systems.

  • Characterization and Screening: The resulting library of compounds is characterized by LC-MS, and the compounds are submitted for biological screening.

In Silico Prediction of Biological Activity

In the absence of experimental data, computational methods can provide valuable insights into the potential biological activities of this compound.[7][8]

Workflow for In Silico Analysis:

  • Structure Preparation: Generate a 3D structure of the molecule and perform energy minimization.

  • Pharmacophore Modeling: Compare the 3D structure to known pharmacophore models of various biological targets to identify potential interactions.

  • Molecular Docking: Dock the molecule into the binding sites of a panel of receptors, enzymes, and ion channels known to interact with piperazine-containing ligands.[9]

  • ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

Section 4: Future Directions and Concluding Remarks

This compound represents a chemical entity with significant, yet largely untapped, potential. While its "discovery" in the traditional sense is not documented, its value lies in its prospective application as a versatile building block for the synthesis of novel chemical libraries.

The logical next steps for researchers and drug development professionals interested in this scaffold would be:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

  • Broad Biological Screening: The compound itself should be screened against a wide range of biological targets to identify any intrinsic activity.

  • Library Synthesis and Screening: Utilize the compound as a scaffold to generate a diverse library of derivatives for high-throughput screening in various disease models.

References

  • Stoltz, B. M., et al. (2010). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • Li, Y., et al. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl Piperazines. Synlett, 28(04), 495-498.
  • Nicewicz, D. A., et al. (2021).
  • Ostresh, J. M., et al. (1994). Pyrrolidine bis-piperazine library screening against PC2. Proceedings of the National Academy of Sciences, 91(23), 11138-11142.
  • Singh, P., et al. (2021). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 988.
  • Reis, J., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6289.
  • Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.
  • Laurini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1546-1557.
  • Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.
  • James, J., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03228.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Ahsan, M. J., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 17(5), 786-798.
  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1134-1143.
  • Schultheis, M., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(11), 3344.

Sources

Spectroscopic Characterization of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, with a CAS Number of 98545-15-4, is a diamine featuring a piperazine ring, a functionality prevalent in numerous pharmacologically active compounds. Its structural elucidation is a critical step in synthesis verification, quality control, and further drug development research. This technical guide provides an in-depth analysis of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As comprehensive, publicly available experimental spectra for this specific molecule are limited, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for researchers and scientists.

This document is structured to offer not just data, but a foundational understanding of the spectroscopic signatures of this compound, thereby empowering researchers in their analytical endeavors.

Molecular Structure and Analytical Overview

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, with key proton and carbon environments labeled for subsequent discussion.

Caption: Molecular structure of this compound with proton environments labeled A-G.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

Experimental Considerations

A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), with tetramethylsilane (TMS) as an internal standard (0 ppm). A 400 MHz or higher field spectrometer would provide sufficient resolution for unambiguous peak assignment.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is predicted to show seven distinct signals, corresponding to the labeled proton environments in the molecular structure diagram. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are detailed below. These predictions are based on established chemical shift values and data from analogous compounds such as N-methylethylamine and 1-methylpiperazine.

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AN-CH₃ (piperazine)~ 2.3Singlet3H
BPiperazine ring -CH₂-~ 2.4 - 2.6Multiplet8H
C-N-CH₂- (ethyl chain)~ 2.6Triplet2H
D-CH₂-N- (ethyl chain)~ 2.7Triplet2H
EN-H~ 1.5 (variable)Broad Singlet1H
FN-CH₃ (ethylamine)~ 2.4Singlet3H

Causality Behind Predictions:

  • Protons on carbons adjacent to nitrogen atoms (A, B, C, D, F) are deshielded due to the electronegativity of nitrogen, hence their chemical shifts are in the 2.3-2.7 ppm range.

  • The N-methyl group on the piperazine ring (A) and the N-methyl group on the ethylamine chain (F) are in slightly different electronic environments, but are both expected to be singlets around 2.3-2.4 ppm, potentially overlapping.

  • The piperazine ring protons (B) are all chemically similar and are expected to appear as a complex multiplet.

  • The protons on the ethyl chain (C and D) will exhibit coupling to each other, resulting in triplets.

  • The N-H proton (E) chemical shift is highly variable and depends on concentration and solvent. It often appears as a broad singlet due to rapid exchange and quadrupole broadening.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.

LabelAssignmentPredicted Chemical Shift (δ, ppm)
1N-CH₃ (piperazine)~ 46
2Piperazine ring -CH₂-~ 55
3-N-CH₂- (ethyl chain)~ 57
4-CH₂-NH- (ethyl chain)~ 49
5N-CH₃ (ethylamine)~ 36

Rationale for Predictions:

  • All carbons are sp³ hybridized and attached to nitrogen atoms, placing their chemical shifts in the 30-60 ppm range.

  • The piperazine ring carbons (2) are in a similar environment and may appear as a single peak or two closely spaced peaks.

  • The N-methyl carbons (1 and 5) are expected at the higher field (lower ppm) end of this range.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensity
3300 - 3500N-H Stretch (secondary amine)Medium, Broad
2940 - 2980C-H Stretch (sp³ C-H)Strong
2750 - 2850C-H Stretch (N-CH₃ and N-CH₂-)Medium
1450 - 1480C-H Bend (CH₂ and CH₃)Medium
1000 - 1250C-N StretchStrong

Interpretation of Predicted Bands:

  • The N-H stretch is a key indicator of the secondary amine group and is expected to be a broad peak due to hydrogen bonding.

  • The strong C-H stretching absorptions confirm the presence of the aliphatic hydrocarbon backbone.

  • The C-N stretching bands are characteristic of amines and provide further evidence for the compound's structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Methodology

Electron Ionization (EI) is a common method for analyzing small organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 157 is expected, corresponding to the intact ionized molecule. Due to the "Nitrogen Rule," an odd number of nitrogen atoms results in an odd nominal molecular weight.

  • Key Fragmentation Pathways: Aliphatic amines often undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.

cluster_0 Fragmentation Pathways M [C8H19N3]+• m/z = 157 F1 [C5H12N2]+• m/z = 100 M->F1 - C3H7N F2 [C7H16N2]+• m/z = 128 M->F2 - C2H3 F4 [C3H8N]+ m/z = 58 M->F4 - C5H11N2 F3 [C4H10N]+ m/z = 72 F1->F3 - CH2N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments:

m/zProposed Fragment
157[M]⁺
100[M - C₃H₇N]⁺
72[C₄H₁₀N]⁺
58[C₃H₈N]⁺

Interpretation of Fragments:

  • The fragment at m/z = 100 likely results from the cleavage of the ethylamine side chain, leaving the ionized N-methylpiperazine moiety.

  • The fragment at m/z = 72 could arise from cleavage within the piperazine ring.

  • The fragment at m/z = 58 is a common fragment for N-methylated amines, resulting from alpha-cleavage.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and scientifically grounded overview of the expected NMR, IR, and MS data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds. The presented data and interpretations should be validated with experimental results whenever possible.

References

  • PubChem. N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. [Link][1]

  • NIST Chemistry WebBook. Ethanamine, N-methyl-. [Link][2]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link][3]

  • NIST Chemistry WebBook. Piperazine, 1-methyl-. [Link][4]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] For an active pharmaceutical ingredient (API) like N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, ultimately impacting the drug's bioavailability and therapeutic efficacy.[3][4][5] A thorough understanding of an API's solubility in a range of solvents is therefore non-negotiable for successful drug product development.[2][4]

This compound, with the chemical formula C8H19N3, is a tertiary amine and a piperazine derivative.[6][7] Its molecular structure, featuring both polar (amine and piperazine rings) and non-polar (methyl and ethyl groups) moieties, suggests a complex solubility behavior that warrants detailed investigation. This guide will provide the necessary framework for such an investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValue/InformationSource
Chemical Formula C8H19N3[6][7]
Molecular Weight 157.26 g/mol PubChem
Appearance Liquid
CAS Number 98545-15-4[7]
InChI Key LZEBHQQBLHMJOG-UHFFFAOYSA-N

The presence of multiple nitrogen atoms in the structure of this compound suggests it will exhibit basic properties and that its solubility will be highly dependent on the pH of the aqueous medium.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide initial guidance for solvent selection.[3] The principle of "like dissolves like" is a fundamental starting point. Given the structure of this compound, a range of solvents with varying polarities should be considered.

  • Polar Protic Solvents: Water, alcohols (e.g., ethanol, isopropanol), and carboxylic acids are likely to be effective solvents, particularly at lower pH where the amine groups are protonated.[8]

  • Dipolar Aprotic Solvents: Ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers may also exhibit good solvating power.[1][8]

  • Nonpolar Aprotic Solvents: Hydrocarbons (e.g., heptane, cyclohexane) are less likely to be effective solvents for this polar molecule.[8]

More advanced predictive models, such as those based on Hansen Solubility Parameters (HSP) or the UNIFAC group contribution method, can provide more quantitative predictions of solubility.[3][8] These computational tools can help to narrow down the range of solvents for experimental screening, thereby saving time and resources.

Experimental Determination of Solubility: A Step-by-Step Protocol

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10] This section provides a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (of known purity)

  • A range of solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, isopropanol, acetone, ethyl acetate, heptane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) prep2->equil Incubate sep1 Allow undissolved solid to sediment equil->sep1 Settle sep2 Centrifuge to pellet any remaining solid sep1->sep2 Clarify sep3 Filter the supernatant through a syringe filter sep2->sep3 Purify ana1 Dilute the clear filtrate with a suitable mobile phase sep3->ana1 Prepare for Analysis ana2 Analyze the concentration using a validated HPLC method ana1->ana2 Quantify

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Solutions: Prepare a series of vials, each containing a precise volume of a different solvent.

  • Addition of Compound: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9][11] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.[10] Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For poorly settling solids, centrifugation may be necessary.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to prevent artificially high solubility values.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis). Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Interpreting Solubility Data: A Guide for Formulation Development

The experimentally determined solubility data provides invaluable insights for various stages of drug development.

Solvent Selection for Different Applications

The choice of solvent is critical and depends on the specific application.[4][8]

Solvent_Selection cluster_applications Applications Solubility_Data Solubility Data Synthesis Synthesis & Purification Solubility_Data->Synthesis High Solubility in Reaction/Crystallization Solvents Formulation Formulation Development Solubility_Data->Formulation Appropriate Solubility in Excipients/Vehicle Analysis Analytical Method Development Solubility_Data->Analysis Good Solubility in Mobile Phase

Caption: Logical relationships in solvent selection.

  • Synthesis and Purification: Solvents in which the compound has high solubility are often preferred for reaction media. Conversely, a solvent in which the compound is poorly soluble may be used as an anti-solvent for crystallization and purification.[5]

  • Formulation Development: For liquid formulations, solvents that provide the desired concentration of the API while being pharmaceutically acceptable are required.[1][2] For solid dosage forms, understanding the solubility in gastrointestinal fluids is crucial for predicting in vivo performance.[11]

  • Analytical Method Development: Solvents that readily dissolve the API are essential for preparing stock solutions and standards for analytical testing.

pH-Solubility Profile

For ionizable compounds like this compound, determining the solubility as a function of pH is critical.[10][12] A pH-solubility profile should be generated by measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[9][11] This information is vital for predicting the dissolution behavior of the drug in different regions of the gastrointestinal tract.

Conclusion: A Data-Driven Approach to Solubility Assessment

A comprehensive understanding of the solubility of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined a systematic approach, from theoretical prediction to rigorous experimental determination and data interpretation. By following these principles, researchers and drug development professionals can make informed decisions regarding solvent selection, formulation design, and ultimately, the clinical performance of the drug product. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and trustworthy data.

References

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved December 11, 2023, from [Link]

  • Solvent selection for pharmaceuticals. (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Choosing the Right Solvent for Drug Manufacturing. (2023, April 22). Purosolv. Retrieved December 11, 2023, from [Link]

  • Understanding Pharmaceutical Solvents: Trends and Future Growth. (2023, August 2). Global Pharma Tek. Retrieved December 11, 2023, from [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). ACS Publications. Retrieved December 11, 2023, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved December 11, 2023, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved December 11, 2023, from [Link]

  • N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved December 11, 2023, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved December 11, 2023, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved December 11, 2023, from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved December 11, 2023, from [Link]

Sources

A Technical Guide to the Potential Biological Activities of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1] This guide focuses on the latent therapeutic potential of derivatives based on the "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" core structure. While the parent molecule is a relatively simple building block, its inherent structural and physicochemical properties make it an ideal starting point for developing novel compounds with significant biological activity. We will provide an in-depth exploration of three primary areas of therapeutic promise: antimicrobial, anticancer, and neuropharmacological activities. This document is structured to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings but also the practical, validated experimental workflows necessary to investigate these derivatives. Each section elucidates the scientific rationale for why this scaffold is promising, details robust protocols for biological evaluation, and offers insights into the interpretation of potential outcomes, thereby creating a self-validating framework for discovery.

Section 1: The N-Methylpiperazine Scaffold: A Foundation for Discovery

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug design. Its prevalence is not coincidental; the unique characteristics of this moiety confer advantageous properties to a molecule. The two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The chair conformation of the ring provides a rigid, three-dimensional structure that can orient substituents into precise vectors for optimal interaction with biological targets. Furthermore, the basic nature of the nitrogens often improves aqueous solubility and allows for the formation of stable salts, which is critical for drug formulation. These attributes are why piperazine derivatives are found in drugs treating a vast range of conditions, from infections and cancer to central nervous system disorders.[1][2]

Structural Features of this compound

The core molecule itself presents several key features for derivatization:

  • Primary Amine (-NH2): This group is a prime site for modification via reactions like amidation or reductive amination, allowing for the attachment of a wide array of functional groups to explore structure-activity relationships (SAR).

  • Tertiary Amines (Piperazine Ring): The two tertiary amines within the piperazine ring contribute to the molecule's overall basicity and polarity. The N-methyl group on the piperazine provides a degree of lipophilicity and steric bulk that can influence receptor binding and cell permeability, particularly for penetrating the blood-brain barrier.[3]

  • Ethyl Linker: The two-carbon chain provides spatial separation between the terminal amine and the piperazine ring, offering flexibility for the molecule to adopt favorable conformations within a target's binding pocket.

Rationale for Derivatization: The Logic of Structure-Activity Relationship (SAR) Studies

The central tenet of medicinal chemistry is that minor structural modifications can lead to significant changes in biological activity. For this compound derivatives, an SAR campaign would be guided by a logical progression of hypotheses. For instance, attaching aromatic or heterocyclic moieties to the terminal amine could introduce new interactions (e.g., pi-stacking, hydrogen bonding) with a target protein. Varying the substituents on these appended rings with electron-withdrawing or electron-donating groups can fine-tune the electronic properties and binding affinity, a known strategy for enhancing the antimicrobial potency of piperazine compounds.[4]

Section 2: Potential Antimicrobial Activities

Mechanistic Rationale: Breaching Microbial Defenses

Piperazine derivatives have consistently demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5] The cationic nature of the protonated piperazine ring at physiological pH is believed to be a key driver of this activity. This positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes. One proposed mechanism involves the piperazine targeting the cytoplasmic membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[6] By designing derivatives that enhance this membrane interaction or inhibit other critical microbial enzymes, potent new antimicrobial agents can be developed.

Experimental Workflow for Antimicrobial Screening

To reliably assess the antimicrobial potential of novel derivatives, a two-stage screening process is recommended. This workflow begins with a broad screening assay (Disk Diffusion) to identify active compounds, followed by a quantitative assay (Broth Microdilution) to determine the potency.

G cluster_prep Inoculum Preparation cluster_disk Primary Screen: Disk Diffusion cluster_mic Secondary Screen: Broth Microdilution (MIC) prep1 1. Select 2-3 colonies of microbial strain prep2 2. Suspend in sterile saline or broth prep1->prep2 prep3 3. Adjust turbidity to 0.5 McFarland Standard (1-2x10^8 CFU/mL) prep2->prep3 disk1 4. Inoculate Mueller-Hinton agar plate with a lawn of bacteria prep3->disk1 Qualitative mic1 4. Prepare 2-fold serial dilutions of derivatives in a 96-well plate prep3->mic1 Quantitative disk2 5. Apply sterile paper disks impregnated with test derivatives disk1->disk2 disk3 6. Incubate for 18-24h at 37°C disk2->disk3 disk4 7. Measure Zone of Inhibition (ZOI) in mm disk3->disk4 disk4->mic1 Proceed with active compounds mic2 5. Add standardized inoculum to each well mic1->mic2 mic3 6. Incubate for 18-24h at 37°C mic2->mic3 mic4 7. Determine MIC: Lowest concentration with no visible growth mic3->mic4

Caption: Workflow for antimicrobial susceptibility testing.

This method quantitatively determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Add 100 µL of the derivative at 2x the highest desired final concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension (commonly 1:100) in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Data Acquisition: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the derivative at which there is no visible turbidity (growth).[8] A microplate reader can also be used to measure absorbance at 600 nm for a quantitative assessment.

Data Presentation

Results from the MIC assay should be tabulated for clear comparison against standard antimicrobial drugs.

Table 1: Sample Antimicrobial Activity Data (MIC in µg/mL)

Compound ID Staphylococcus aureus (Gram+) Escherichia coli (Gram-) Candida albicans (Fungus) Ciprofloxacin (Std.) Fluconazole (Std.)
Derivative 1A 8 16 >64 1 N/A
Derivative 1B 4 8 32 1 N/A
Derivative 1C >64 >64 >64 1 N/A

| Control | N/A | N/A | N/A | 1 | 2 |

Section 3: Potential Anticancer Activities

Mechanistic Rationale: Targeting Uncontrolled Cell Proliferation

The piperazine scaffold is present in several approved anticancer drugs (e.g., Imatinib). Its derivatives can be designed to interact with a multitude of cancer-relevant targets. A primary strategy involves the design of kinase inhibitors, where the piperazine moiety often serves as a key pharmacophore that interacts with the ATP-binding pocket of enzymes crucial for cancer cell signaling and proliferation.[9] Another vital mechanism is the induction of apoptosis, or programmed cell death. Many cytotoxic agents function by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, both of which culminate in the activation of executioner caspases that dismantle the cell.[10] Derivatives of this compound can be synthesized to explore both cytotoxic and targeted therapeutic strategies.[11][12]

Experimental Workflow for In Vitro Cytotoxicity Assessment

A logical workflow to assess anticancer potential involves first determining the compound's effect on cell viability and then investigating if cell death occurs via apoptosis.

G cluster_culture Cell Culture & Seeding cluster_mtt Primary Screen: Cell Viability (MTT Assay) cluster_apoptosis Mechanism: Apoptosis Assay (Flow Cytometry) culture1 1. Culture selected cancer cell lines (e.g., HCT-116, MCF-7) culture2 2. Seed cells into 96-well plates and allow to adhere overnight culture1->culture2 mtt1 3. Treat cells with serial dilutions of derivatives for 48-72h culture2->mtt1 apop1 3. Treat cells with derivatives at IC50 concentration culture2->apop1 mtt2 4. Add MTT reagent; incubate 2-4h mtt1->mtt2 mtt3 5. Solubilize formazan crystals with DMSO mtt2->mtt3 mtt4 6. Measure absorbance (570 nm); calculate IC50 value mtt3->mtt4 mtt4->apop1 Inform dose selection apop2 4. Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) apop1->apop2 apop3 5. Analyze by flow cytometry apop2->apop3 apop4 6. Quantify early apoptotic, late apoptotic, and necrotic cell populations apop3->apop4

Caption: Workflow for in vitro anticancer activity screening.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium). Incubate for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 2: Anti-proliferative Activity of Test Derivatives (IC50 in µM)

Compound ID HCT-116 (Colon) MCF-7 (Breast) A549 (Lung) Cisplatin (Std.)
Derivative 2A 12.5 25.1 18.7 5.2
Derivative 2B 5.8 9.3 7.4 5.2

| Derivative 2C | >100 | >100 | >100 | 5.2 |

Table 3: Apoptosis Induction in HCT-116 Cells by Derivative 2B (24h)

Treatment % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Vehicle) 4.1 ± 0.9 2.5 ± 0.5
Derivative 2B (5.8 µM) 28.7 ± 3.2 15.4 ± 2.1

| Cisplatin (5.2 µM) | 35.2 ± 4.1 | 19.8 ± 2.8 |

Section 4: Potential Neuropharmacological Activities

Mechanistic Rationale: Modulating Central Nervous System Targets

The N-methylpiperazine moiety is a well-established pharmacophore in neuropharmacology, integral to drugs targeting dopamine, serotonin, and other CNS receptors.[3] For instance, derivatives of this core can be designed as antagonists for dopamine D₂ and serotonin 5-HT₂ₐ receptors, a profile associated with antipsychotic efficacy.[14] Furthermore, the scaffold can be adapted to create inhibitors of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are key targets in the treatment of depression and neurodegenerative diseases like Alzheimer's.[3] Beyond direct receptor modulation, there is significant interest in developing neuroprotective agents that can shield neurons from damage caused by oxidative stress or excitotoxicity, common pathologies in ischemic stroke and other neurological disorders.[15][16]

Experimental Workflow for Assessing Neuroprotective Effects

A robust in vitro pipeline is essential for screening compounds for neuroprotective activity. This involves using a neuronal cell model, inducing a specific form of cellular stress, and measuring the ability of the test compound to mitigate the resulting cell death.

G cluster_culture Neuronal Cell Culture cluster_toxicity Initial Toxicity Screen cluster_protection Neuroprotection Assay culture1 1. Culture neuronal cell line (e.g., SH-SY5Y, PC-12) culture2 2. Seed cells and allow differentiation/adherence culture1->culture2 tox1 3. Determine non-toxic concentration range of derivatives using MTT assay culture2->tox1 prot1 4. Pre-treat cells with non-toxic concentrations of derivatives culture2->prot1 tox1->prot1 Select doses prot2 5. Induce neuronal stress (e.g., add H₂O₂ for oxidative stress or glutamate for excitotoxicity) prot1->prot2 prot3 6. Incubate for 24h prot2->prot3 prot4 7. Assess cell viability (MTT or LDH assay) prot3->prot4

Caption: Workflow for screening neuroprotective compounds.

This protocol assesses a compound's ability to protect neuronal cells from death induced by an oxidative insult like hydrogen peroxide (H₂O₂).

  • Cell Culture and Seeding: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media. Seed cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Compound Pre-treatment: First, determine the non-toxic concentration range of your derivatives on the SH-SY5Y cells using a standard MTT assay (as in Protocol 3.2.1). For the protection assay, remove the culture medium and add fresh medium containing various non-toxic concentrations of the test derivatives. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of hydrogen peroxide (H₂O₂) in serum-free medium (a typical final concentration is 100-300 µM, but this should be optimized for the specific cell line). Remove the compound-containing medium and add the H₂O₂ solution to all wells except the vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 3.2.1. An increase in cell viability in the compound-treated wells compared to the H₂O₂-only treated wells indicates a neuroprotective effect.

  • Biochemical Marker Analysis (Optional): To probe the mechanism, cell lysates from a scaled-up experiment can be analyzed for the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) or levels of reduced and oxidized glutathione.[15][17]

Data Presentation

Neuroprotection data is best presented as the percentage of cell viability restored relative to the stressed and unstressed controls.

Table 4: Neuroprotective Effect of Derivatives Against H₂O₂-Induced Toxicity in SH-SY5Y Cells

Treatment Group Concentration (µM) % Cell Viability (Mean ± SD)
Control (Untreated) - 100 ± 5.2
H₂O₂ (200 µM) only - 45.3 ± 4.1
Derivative 3A + H₂O₂ 1 55.8 ± 3.8
Derivative 3A + H₂O₂ 5 78.2 ± 5.5
Derivative 3B + H₂O₂ 1 48.1 ± 4.0

| Derivative 3B + H₂O₂ | 5 | 51.5 ± 3.9 |

Section 5: Conclusion and Future Directions

This guide has outlined the significant therapeutic potential harbored within derivatives of this compound. The inherent versatility of the N-methylpiperazine scaffold provides a robust foundation for developing novel drug candidates with antimicrobial, anticancer, and neuropharmacological activities. The detailed experimental workflows and validation frameworks presented herein offer a clear and logical path for researchers to systematically screen, identify, and characterize promising lead compounds.

The journey from a hit compound identified in these in vitro screens to a viable drug candidate is extensive. Future work should focus on optimizing the potency and selectivity of the most active derivatives through further SAR studies. Promising compounds must then be advanced into more complex biological models, including co-culture systems, 3D organoids, and eventually, in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. By integrating the principles of medicinal chemistry with the rigorous biological evaluation protocols detailed in this guide, the scientific community can effectively unlock the full potential of this valuable chemical scaffold.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. [Link]

  • Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link]

  • Antimicrobial Susceptibility Testing | myadlm.org. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. [Link]

  • Experiments of Anti-Cancer Activities (In Vitro and In Vivo) | Request PDF - ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [Link]

  • 2.4. In Vitro Antitumor Activity - Bio-protocol. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. [Link]

  • (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity - ResearchGate. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Preclinical pharmacology of FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]: a potential novel antipsychotic with lower histamine H1 receptor affinity than olanzapine - PubMed. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed. [Link]

  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed. [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. [Link]

Sources

Methodological & Application

In vitro assay design using "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-001

Topic: In Vitro Assay Design for the Pharmacological Characterization of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Characterizing Novel Chemical Entities

The compound this compound is a novel chemical entity featuring structural motifs commonly found in biologically active molecules. The piperazine ring is a well-known scaffold in medicinal chemistry, present in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[1][2] The ethylamine side chain further suggests potential interactions with aminergic systems, such as serotonin or dopamine receptors. Given the lack of established biological data for this specific compound, this guide provides a comprehensive, step-by-step framework for its initial in vitro characterization. The goal is to systematically determine its physicochemical properties, identify its molecular target(s), and elucidate its mechanism of action. This process is foundational for any new compound in the drug discovery pipeline.[3][4]

This application note will use a hypothetical, yet plausible, scenario where initial screening reveals an affinity for the serotonin 5-HT2A receptor, a Gq-coupled GPCR, to illustrate the logical progression from broad screening to specific target validation.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the test compound.[5][6] These properties, primarily solubility and stability, profoundly impact the quality and reproducibility of in vitro data.[7][8] Poor solubility can lead to inaccurate concentration measurements and false negatives, while instability can result in a loss of active compound during the experiment.[9]

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid method to estimate the solubility of a compound in an aqueous buffer, a critical parameter for designing subsequent biological assays.[10]

Objective: To determine the kinetic solubility of this compound in a standard biological buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Buffer Addition: Add Phosphate-Buffered Saline (PBS), pH 7.4, to each well, ensuring the final DMSO concentration is ≤1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that remains clear is considered the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, filter the samples to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or HPLC-UV.[8]

Protocol 2: Solution Stability Assessment

Objective: To evaluate the stability of the compound in the assay buffer over the typical duration of a biological experiment.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound in the intended assay buffer at a concentration below its determined solubility limit.

  • Incubation: Incubate the solution under the conditions of the planned biological assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, take an aliquot of the solution and analyze the concentration of the parent compound using a suitable analytical method like LC-MS/MS.

  • Data Interpretation: Plot the concentration of the compound against time. A degradation of <10% over the experimental timeframe is generally considered acceptable.

Part 2: Target Identification via Broad Panel Screening

With foundational properties established, the next step is to identify potential biological targets. A broad screening approach is the most efficient way to survey a wide range of protein classes.

Workflow 1: Broad Target Screening

The structure of this compound, containing a piperazine moiety, suggests potential activity across multiple target families.[1][11] A cost-effective strategy is to utilize commercially available screening panels that test the compound against hundreds of validated targets.

  • GPCR and Ion Channel Screening: Submit the compound to a radioligand binding panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). These panels typically test the compound at a fixed concentration (e.g., 10 µM) against a wide variety of receptors, transporters, and ion channels. The results are reported as a percentage of inhibition of radioligand binding.[12][13]

  • Kinase Screening: The piperazine scaffold is also a common feature in kinase inhibitors.[14] Therefore, a parallel screen against a broad panel of kinases (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) is recommended. These assays typically measure the ability of the compound to displace a ligand from the kinase active site.

The diagram below illustrates the initial characterization and screening workflow.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad Target Screening cluster_2 Phase 3: Hit Interpretation Compound Test Compound: This compound Solubility Protocol 1: Aqueous Solubility Assay Compound->Solubility Stability Protocol 2: Solution Stability Assay Solubility->Stability GPCR_Screen Workflow 1: GPCR/Ion Channel Panel (e.g., Radioligand Binding) Stability->GPCR_Screen Proceed if Soluble & Stable Kinase_Screen Workflow 1: Kinase Panel (e.g., KINOMEscan) Stability->Kinase_Screen Data_Analysis Data Analysis & Hit Triage GPCR_Screen->Data_Analysis Kinase_Screen->Data_Analysis Hypothesis Hypothetical Hit: >50% Inhibition at 5-HT2A Receptor Data_Analysis->Hypothesis

Caption: Initial workflow for compound characterization.

Part 3: Target Validation and Mechanistic Elucidation

Hypothetical Scenario: The broad screening reveals that this compound causes >50% inhibition of radioligand binding to the human serotonin 5-HT2A receptor at a 10 µM concentration. This "hit" requires validation and further characterization.

The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation by an agonist, it engages the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15]

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Agonist 5-HT Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gαq/βγ Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_Store Ca2+ Store IP3R->Ca_Store opens Ca_Release ↑ Intracellular [Ca2+] Ca_Store->Ca_Release release

Caption: Simplified 5-HT2A receptor signaling pathway.

Protocol 3: Radioligand Binding Assay for Affinity Determination

The next logical step is to determine the compound's binding affinity (Ki) for the 5-HT2A receptor. This is achieved through a competitive radioligand binding assay.[12][16][17]

Objective: To calculate the Ki of the test compound at the human 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[16]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin, at a concentration near its Kd), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[16]

  • Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[12]

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 4: Functional Characterization via Calcium Mobilization Assay

After confirming binding affinity, it is essential to determine if the compound has a functional effect on the receptor—i.e., whether it is an agonist (activates the receptor) or an antagonist (blocks the receptor). For a Gq-coupled receptor like 5-HT2A, a calcium mobilization assay is a direct and robust functional readout.[15][18][19]

Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT2A receptor and to calculate its potency (EC50) or inhibitory activity (IC50).

Methodology:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.[18]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.[19][20]

  • Baseline Measurement: Place the plate into a fluorescence microplate reader (e.g., FlexStation® 3 or FLIPR®) equipped with an integrated fluidics head. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the wells.

    • Monitor the fluorescence intensity in real-time for at least 120 seconds.

    • An increase in fluorescence indicates an agonist effect.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Monitor the fluorescence intensity. A reduction in the agonist-induced signal indicates an antagonist effect.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonist mode, plot the response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50.

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Part 4: Data Integration and Next Steps

The culmination of these assays provides a preliminary, but comprehensive, pharmacological profile of the novel compound.

Example Data Summary Table
ParameterAssayResult (Hypothetical)Implication
Kinetic Solubility Nephelometry75 µM in PBS, pH 7.4Sufficiently soluble for most in vitro assays.
Solution Stability LC-MS/MS>95% remaining after 4h at 37°CStable under typical assay conditions.
Broad Panel Screen Radioligand Binding89% Inhibition @ 10 µM (5-HT2A)Identifies 5-HT2A as a primary "hit".
Binding Affinity (Ki) [3H]-Ketanserin Binding150 nMConfirms moderate to high affinity for the 5-HT2A receptor.
Functional Activity (IC50) Calcium Mobilization450 nM (Antagonist Mode)Compound is a functional antagonist of the 5-HT2A receptor.
Interpretation and Future Directions

Based on this hypothetical data, this compound is a soluble, stable compound that acts as a functional antagonist of the 5-HT2A receptor with nanomolar affinity and potency.

Next logical steps would include:

  • Selectivity Profiling: Assess the compound's binding affinity and functional activity at other related serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C, 5-HT1A) to determine its selectivity profile.

  • Secondary Functional Assays: Confirm the mechanism of action using an alternative assay that measures a different point in the signaling cascade, such as an inositol monophosphate (IP1) accumulation assay.[21]

  • In Vitro ADME Profiling: Characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties, such as plasma protein binding, metabolic stability in liver microsomes, and cell permeability (e.g., using Caco-2 assays).[22][23]

  • Initial Toxicity Assessment: Evaluate in vitro cytotoxicity in relevant cell lines (e.g., HepG2 cells) to identify any potential safety liabilities early in the discovery process.[24]

This systematic approach ensures that research efforts are guided by robust, reproducible data, forming a solid foundation for further preclinical development.

References

Sources

Application Notes and Protocols for In Vivo Studies of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for designing and executing in vivo studies for the novel research compound, N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine. Due to the limited publicly available data on this specific molecule, the protocols outlined herein are based on established methodologies for the broader class of piperazine derivatives, which are known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2][3] This guide emphasizes a structured, ethically sound, and scientifically rigorous approach, beginning with fundamental safety and tolerability assessments and progressing to preliminary pharmacokinetic and efficacy evaluations. The protocols are intended to be adaptable, providing a robust framework for researchers to generate foundational in vivo data for this and similar novel chemical entities.

Introduction and Rationale

This compound belongs to the piperazine class of compounds, a scaffold frequently found in biologically active molecules and approved drugs.[3] Piperazine derivatives have demonstrated a wide array of therapeutic effects, including but not limited to, anti-inflammatory, anti-cancer, and CNS-modulating activities.[2][4][5] Given the structural alerts within this compound, it is plausible that this compound may interact with biological targets in the CNS. Therefore, the initial in vivo characterization should prioritize safety, tolerability, and a preliminary understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The successful translation of a novel compound from bench to potential clinical application hinges on a well-designed in vivo research strategy.[6] This guide provides the foundational protocols to initiate this journey, emphasizing ethical considerations and data-driven decision-making.

Pre-Study Essentials: Ethical and Regulatory Compliance

All in vivo research must be conducted with the highest ethical standards.

  • Institutional Animal Care and Use Committee (IACUC) Approval : Prior to any animal handling or experimentation, a detailed protocol must be submitted to and approved by the institution's IACUC or equivalent ethics committee.[7][8] This protocol should provide a clear scientific justification for the use of animals, detail all procedures to be performed, and outline measures to minimize pain and distress.[9][10]

  • The 3Rs Principle : The principles of Replacement, Reduction, and Refinement should be central to the study design.[7]

    • Replacement : Justify why non-animal models are not suitable for the proposed research objectives.

    • Reduction : Use appropriate statistical methods to determine the minimum number of animals required to obtain meaningful data.

    • Refinement : Employ the least invasive procedures and provide appropriate analgesia and supportive care to enhance animal welfare.[11]

Phase 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

The initial in vivo step is to assess the acute toxicity and determine the maximum tolerated dose (MTD) of the compound.[12] This information is critical for designing subsequent, longer-term studies.[13] The Up-and-Down Procedure (UDP) is a recommended method as it uses fewer animals compared to traditional LD50 tests.[14]

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity of this compound and establish the MTD.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar) is a common choice for initial toxicity studies.

  • Sex: Typically, studies begin with females as they are often more sensitive.

  • Age: Young adult (8-12 weeks).

  • Number of Animals: Varies depending on the outcome of each step, but is significantly less than traditional methods.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a suitable non-toxic solvent)

  • Oral gavage needles

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure the formulation is stable and homogenous.[12]

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight prior to dosing (with access to water).

  • Dosing:

    • Administer a single oral dose to one animal at a starting dose (e.g., 2000 mg/kg, or a lower dose if in vitro cytotoxicity data suggests higher toxicity).

    • The dose is administered via oral gavage.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and then daily for 14 days.[15]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a stopping criterion is met (e.g., a reversal in outcome at a specific dose level is observed multiple times).

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Analysis: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Phase 2: Preliminary Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for designing effective efficacy studies.[16][17]

Protocol 2: Single-Dose Pharmacokinetics in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) dose.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley with jugular vein cannulation for serial blood sampling).

  • Number of Animals: 3-5 per group (IV and PO).

Procedure:

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg, a dose well below the MTD).

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[13][17]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.[17]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.[13]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Phase 3: Preliminary In Vivo Efficacy Assessment

Based on the hypothesized CNS activity of piperazine derivatives, a preliminary efficacy study in a relevant animal model is warranted.[1][18][19] The choice of model will depend on the specific therapeutic area of interest. For this guide, a general behavioral assessment model is proposed.

Protocol 3: Open Field Test for General Locomotor and Exploratory Activity

Objective: To assess the effect of this compound on general activity and anxiety-like behavior in mice.

Animal Model:

  • Species: Mouse (e.g., C57BL/6).

  • Number of Animals: 8-12 per group.

Procedure:

  • Groups:

    • Vehicle control.

    • Test compound at 3-4 different dose levels (selected based on MTD and PK data).

  • Dose Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30 minutes).

  • Open Field Test:

    • Place each mouse in the center of an open field arena (a square box with walls).

    • Record the animal's activity for 10-15 minutes using an automated tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery.

    • Rearing frequency.

Data Analysis: Compare the behavioral parameters of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant change in locomotor activity could indicate stimulant or sedative effects, while alterations in the time spent in the center may suggest anxiolytic or anxiogenic properties.

Visualization of Experimental Workflows

Diagram 1: Decision Tree for Acute Toxicity Testing

G start Start: Dose first animal at 2000 mg/kg observe Observe for 48 hours start->observe survives Animal Survives observe->survives Outcome dies Animal Dies observe->dies Outcome increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose stopping_rule Stopping Rule Met? increase_dose->stopping_rule decrease_dose->stopping_rule stopping_rule->observe No end_study End Study: Calculate MTD stopping_rule->end_study Yes G cluster_0 In-Life Phase cluster_1 Analytical & Data Phase Dosing Dose Administration (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Generate PK Report PK_Analysis->Reporting

Caption: Pharmacokinetic study overview.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the initial in vivo characterization of this compound. Successful completion of these studies will yield essential data on the compound's safety profile, pharmacokinetic properties, and preliminary CNS effects. These findings will be instrumental in guiding future research, including the selection of appropriate disease models for efficacy testing and the design of more extensive toxicology studies. As with any novel compound, careful observation, meticulous data recording, and a flexible, data-driven approach are paramount to success.

References

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Kehne, J. H. (2014). Animal models of CNS disorders. PubMed. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Mice and Rat Models for Neurobiology Research. Retrieved from [Link]

  • Elsevier. (n.d.). Animal and Translational Models for CNS Drug Discovery, 1st Edition. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]

  • Kim, E. Y., et al. (2015). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats. Biological & Pharmaceutical Bulletin, 38(8), 1161-1168.
  • da Cunha, L. C., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method.
  • NC3Rs. (n.d.). Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use alternative approaches. Retrieved from [Link]

  • ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved from [Link]

  • American Physiological Society. (n.d.). Guiding Principles for Research Involving Animals and Human Beings. Retrieved from [Link]

  • Saganuwan, S. A. (2017). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. African Journal of Pharmacy and Pharmacology, 11(20), 237-246.
  • van der Sandt, I. C., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (2020). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Klingenstein, R., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • Patt, J. T., et al. (1999). Synthesis and in Vivo studies of [C-11]N-methylepibatidine: comparison of the stereoisomers. Nuclear Medicine and Biology, 26(2), 165-173.
  • Bautista-Aguilera, Ó. M., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Biomedicine & Pharmacotherapy, 192, 118603.
  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.

Sources

Applications of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

The piperazine heterocycle, a six-membered ring containing two opposing nitrogen atoms, represents a privileged scaffold in medicinal chemistry and neuroscience research. Its unique stereoelectronic properties and synthetic tractability have established it as a cornerstone in the design of a multitude of centrally acting agents. While the specific compound N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (CAS No: 98545-15-4) is cataloged primarily as a research chemical with limited publicly available application data, its structural motif is emblematic of a vast class of neuropharmacologically active molecules.[1][2][3] This guide, therefore, will delve into the broader applications of piperazine derivatives in neuroscience, providing a framework for how a novel compound like this compound could be investigated for its potential central nervous system (CNS) activity.

The Versatility of the Piperazine Moiety in CNS Targeting

The prevalence of the piperazine ring in CNS drugs is no coincidence. Its basic nitrogen atoms are typically protonated at physiological pH, allowing for critical interactions with the acidic residues of target proteins such as G-protein coupled receptors (GPCRs) and ion channels.[1][2] Furthermore, the piperazine core offers multiple points for chemical modification, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Derivatives of piperazine have been successfully developed into therapeutic agents for a range of neurological and psychiatric disorders, including:

  • Anxiety and Depression: Many piperazine-containing compounds exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are pivotal in the modulation of mood and anxiety.[3]

  • Psychosis: The antipsychotic effects of several drugs are attributed to their interaction with dopamine (D2) and serotonin receptors, a pharmacological profile often achieved with piperazine-based structures.

  • Neurodegenerative Diseases: More recent research has explored the potential of piperazine derivatives in the treatment of conditions like Alzheimer's disease, with some compounds showing promise in modulating neuroinflammation and protecting against neuronal cell death.[4]

  • Pain: Certain piperazine analogues have been investigated for their antinociceptive properties, often through their interaction with opioid or other pain-related receptors.[5]

Investigating a Novel Piperazine Derivative: A Proposed Workflow

For a research chemical such as this compound, a systematic investigation is required to elucidate its potential neuropharmacological activity. The following workflow outlines a logical progression from initial screening to more in-depth cellular and functional assays.

G cluster_0 Phase 1: In Silico & In Vitro Profiling cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: Preclinical Behavioral Models A Computational Modeling (Target Prediction) B Receptor Binding Assays (Primary Screen) A->B Guide Target Selection C Functional Assays (e.g., GTPγS, Calcium Flux) B->C Confirm Functional Activity D Neuronal Cell Culture Assays (Neuroprotection/Toxicity) C->D Assess Cellular Effects E Electrophysiology (Ion Channel Modulation) D->E Elucidate Mechanism F Animal Models of Anxiety, Depression, etc. E->F Evaluate In Vivo Efficacy

Figure 1: A generalized workflow for the neuropharmacological characterization of a novel piperazine derivative.

Application Notes and Protocols

Application Note 1: Primary Screening for CNS Receptor Interaction

Objective: To determine the binding affinity of this compound to a panel of common CNS receptors.

Rationale: Given the broad activity of piperazine derivatives, a primary screen against a panel of receptors (e.g., serotonergic, dopaminergic, adrenergic, histaminergic) is a cost-effective first step to identify potential biological targets. Radioligand binding assays are a standard method for this purpose.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT1A receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the test compound (this compound).

    • To determine non-specific binding, include wells with an excess of a known non-radiolabeled ligand.

    • Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

ParameterDescriptionTypical Values for Active Compounds
IC50 Concentration for 50% inhibition of radioligand bindingSub-micromolar to nanomolar range
Ki Inhibition constant, reflecting binding affinitySub-micromolar to nanomolar range
Application Note 2: Assessing Functional Activity at a G-Protein Coupled Receptor

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR target identified in the primary screen.

Rationale: A binding assay alone does not reveal the functional consequence of the compound-receptor interaction. A functional assay, such as a GTPγS binding assay, can elucidate the nature of this interaction.

Protocol: [35S]GTPγS Binding Assay

  • Assay Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in the previous protocol.

    • The assay buffer should contain GDP to keep the G-proteins in an inactive state.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and a known agonist (for antagonist determination).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a specified time.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

    • For agonist activity, the test compound will stimulate [35S]GTPγS binding. For antagonist activity, it will inhibit the stimulation caused by a known agonist.

    • Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 GPCR Signaling Cascade Agonist Agonist (e.g., Piperazine Derivative) Receptor GPCR Agonist->Receptor Binds and Activates G_Protein Gβγ Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates

Figure 2: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway commonly modulated by piperazine derivatives.

Safety and Handling of Piperazine Derivatives

As a matter of scientific integrity and laboratory safety, it is crucial to handle all research chemicals, including this compound, with appropriate precautions. Safety Data Sheets (SDS) should always be consulted prior to use. Generally, piperazine derivatives can be skin and eye irritants, and some may be harmful if ingested or inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (URL: [Link])

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (URL: [Link])

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (URL: [Link])

Sources

Application Notes & Protocols: Investigating N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine as a Potential Neuroprotective Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally Guided Hypothesis

Parkinson's Disease (PD) is a progressive neurodegenerative disorder primarily defined by the loss of dopaminergic neurons in the substantia nigra.[1] Current treatments manage symptoms but do not halt the underlying neurodegeneration, creating a critical need for neuroprotective therapies.[2][3] The compound N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (hereafter designated "Cmpd-X" ) presents a compelling structural scaffold for investigation in this context. Its piperazine moiety is a "privileged structure" frequently found in centrally acting drugs, known to facilitate blood-brain barrier penetration and interaction with neurotransmitter systems.[4][5][6][7] Specifically, the structural motif suggests a potential interaction with dopamine receptors, which are critical targets for PD therapeutics.[8]

This document outlines a preclinical screening cascade to test the hypothesis that Cmpd-X acts as a dopamine D2 receptor (D2R) agonist with neuroprotective properties. The protocols described herein provide a systematic approach to characterize the compound's pharmacological activity, evaluate its efficacy in a cellular model of PD, and assess its preliminary drug-like properties.

Section 1: In Vitro Pharmacological Characterization

Scientific Rationale: The initial step is to determine if and how Cmpd-X interacts with its putative targets, the dopamine receptors. D2-like receptors (D2, D3, D4) are Gαi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9] Conversely, D1-like receptors (D1, D5) are Gαs-coupled and stimulate cAMP production.[8][10] By first measuring binding affinity (Ki) and then functional activity (EC50), we can build a comprehensive profile of Cmpd-X's selectivity and potency.

Protocol 1.1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of Cmpd-X for D1-like and D2-like receptors by measuring its ability to displace a known high-affinity radioligand.[8]

Objective: To determine the inhibitory constant (Ki) of Cmpd-X for human dopamine D1, D2, and D3 receptors.

Materials:

  • Membranes: Crude membrane preparations from CHO or HEK293 cells stably expressing human D1, D2, or D3 receptors.

  • Radioligands: [³H]SCH23390 (for D1), [³H]N-methylspiperone (for D2/D3).

  • Non-specific Ligand: (+)Butaclamol or unlabeled spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of Cmpd-X in DMSO. Create a serial dilution series in Assay Buffer ranging from 1 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (10 µM final concentration).

    • 25 µL of Cmpd-X dilution or vehicle (for control wells).

    • 50 µL of the appropriate radioligand diluted in Assay Buffer (final concentration ~Kd of the ligand).

    • 100 µL of diluted cell membranes (20-50 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the plate contents through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[8]

  • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of Cmpd-X. Determine the IC50 value using non-linear regression (log(inhibitor) vs. response). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 1.2: Functional cAMP Inhibition Assay (for D2R)

This assay measures the ability of Cmpd-X to inhibit cAMP production, a hallmark of D2R Gαi/o activation.[9][11]

Objective: To determine the potency (EC50) of Cmpd-X as a functional agonist at the human D2 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.[9]

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[12][13][14]

  • Instrumentation: Plate reader compatible with the chosen assay kit's detection method (e.g., time-resolved fluorescence or luminescence).

Step-by-Step Methodology:

  • Cell Plating: Seed D2R-expressing cells into a 384-well white opaque plate at a density to achieve ~80-90% confluency on the day of the assay.[14]

  • Compound Addition: Prepare a serial dilution of Cmpd-X. Add the compound dilutions to the appropriate wells. Include a known D2R agonist (e.g., Quinpirole) as a positive control.

  • Stimulation: Add forskolin to all wells (except negative controls) at a concentration that elicits ~80% of its maximal response (typically 1-10 µM). This elevates the basal cAMP level, allowing for the measurement of inhibition.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's protocol for the chosen assay kit.[14][15]

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve.[13] Plot the cAMP concentration against the log concentration of Cmpd-X and fit a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) relative to the positive control.

Data Presentation: Pharmacological Profile of Cmpd-X
ParameterDopamine D1 ReceptorDopamine D2 ReceptorDopamine D3 Receptor
Binding Affinity (Ki, nM) [Insert Data][Insert Data][Insert Data]
Functional Potency (EC50, nM) N/A (if no Gs activity)[Insert Data][Insert Data]
Maximal Efficacy (Emax, %) N/A[Insert Data][Insert Data]

Section 2: Cellular Models of Parkinson's Disease

Scientific Rationale: To evaluate the neuroprotective potential of Cmpd-X, we use a well-established in vitro model of PD. Human neuroblastoma SH-SY5Y cells, when differentiated, exhibit a dopaminergic-like phenotype.[16][17] Exposing these cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopamine transporters and inhibits Complex I of the mitochondrial electron transport chain, mimics the dopaminergic cell death seen in PD.[16][18] This model allows us to assess whether Cmpd-X can protect these neurons from MPP+-induced toxicity.[19][20]

Protocol 2.1: Neuroprotection Assay in MPP+-Treated SH-SY5Y Cells

Objective: To determine if pre-treatment with Cmpd-X can prevent or reduce cell death induced by MPP+.

Materials:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Differentiation Agent: Retinoic Acid (RA).

  • Neurotoxin: MPP+ Iodide.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial kit (e.g., CellTiter-Glo).

  • Instrumentation: 96-well plate reader (absorbance or luminescence).

Step-by-Step Methodology:

  • Cell Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate them by treating with 10 µM Retinoic Acid for 5-7 days to induce a more mature, neuronal phenotype.[16]

  • Compound Pre-treatment: Remove the differentiation medium. Add fresh medium containing various concentrations of Cmpd-X (e.g., from 10 nM to 30 µM). Incubate for 1-2 hours.

  • Toxin Exposure: Add MPP+ to the wells to a final concentration that induces ~50% cell death (typically 0.5-2 mM, determined empirically).[18][20] Ensure a "toxin only" control group and a "vehicle only" (no toxin, no compound) group are included.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.[18][21]

  • Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

    • For CellTiter-Glo: Follow the manufacturer's protocol to measure ATP content, which correlates with cell viability. Read luminescence.

  • Data Analysis: Normalize the data to the "vehicle only" control (100% viability) and the "toxin only" control (e.g., ~50% viability). Plot the percentage of neuroprotection against the log concentration of Cmpd-X to determine the protective EC50.

Visualization: Proposed Neuroprotective Signaling Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_mito Mitochondrion D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesis Gi->AC Inhibition Akt Akt Gi->Akt Activation via βγ subunits PKA PKA cAMP->PKA Activation pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival Pathways pAkt->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits MPP MPP+ Complex1 Complex I Inhibition MPP->Complex1 Complex1->Apoptosis Induces CmpdX Cmpd-X CmpdX->D2R Agonist Binding

Caption: Proposed mechanism of Cmpd-X neuroprotection via D2R activation.

Section 3: Preliminary Drug-Like Properties

Scientific Rationale: For a CNS drug to be viable, it must not only be effective but also safe and capable of reaching its target in the brain.[22] Assessing general cytotoxicity ensures the observed neuroprotection is not an artifact of reduced metabolism in unhealthy cells. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, in vitro prediction of a compound's ability to cross the blood-brain barrier (BBB) via passive diffusion.[23][24]

Protocol 3.1: PAMPA-BBB Assay

Objective: To estimate the passive permeability of Cmpd-X across an artificial blood-brain barrier.

Materials:

  • PAMPA Plate: 96-well filter plate (e.g., Millipore MultiScreen) and a matching 96-well acceptor plate.

  • Membrane Lipid: Porcine brain lipid extract dissolved in a suitable organic solvent (e.g., dodecane).

  • Buffers: Phosphate Buffered Saline (PBS), pH 7.4.

  • Instrumentation: UV-Vis plate reader or LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 5 µL of the brain lipid solution onto the filter of the donor plate. Allow the solvent to evaporate.

  • Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate: Prepare solutions of Cmpd-X and control compounds (high and low permeability controls, e.g., Propranolol and Atenolol) in PBS. Add 150 µL of these solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, measure the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using an appropriate analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS/MS for higher sensitivity).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using an established equation. Compounds are often classified as CNS+ (high permeability) or CNS- (low permeability) based on the Pe value.

Data Presentation: Preliminary ADME/Tox Profile
AssayParameterResult for Cmpd-XInterpretation
Neuroprotection Protective EC50 (µM)[Insert Data]Potency of neuroprotective effect.
Cytotoxicity (HEK293) CC50 (µM)[Insert Data]Concentration causing 50% cell death.
Selectivity Index SI = CC50 / EC50[Insert Data]Ratio of toxicity to efficacy (>10 is desirable).
PAMPA-BBB Pe (10⁻⁶ cm/s)[Insert Data]Predicted BBB permeability (e.g., >4.0 is often CNS+).

Section 4: Integrated Workflow and Future Directions

The protocols described constitute a primary screening cascade. Positive results—namely, selective D2R agonism, potent neuroprotection at non-toxic concentrations, and predicted CNS permeability—would provide a strong rationale for advancing Cmpd-X into more complex validation studies.

Visualization: Preclinical Evaluation Workflow

G cluster_E cluster_G A Hypothesis: Cmpd-X is a D2R Agonist with Neuroprotective Potential B Step 1: In Vitro Pharmacology A->B C Receptor Binding Assays (Determine Ki) B->C D Functional cAMP Assays (Determine EC50, Emax) B->D E Step 2: Cellular Efficacy C->E D->E F MPP+ Neuroprotection Assay in SH-SY5Y Cells G Step 3: ADME/Tox Profile F->G H In Vitro Cytotoxicity (Determine CC50) J Decision Point: Advance to In Vivo? H->J I PAMPA-BBB Assay (Predict Permeability) I->J K Future Directions: - Animal Models of PD (e.g., MPTP mouse) - Pharmacokinetic Studies - Lead Optimization J->K

Caption: A streamlined workflow for the initial preclinical evaluation of Cmpd-X.

Future Directions:

  • Mechanism of Action: Investigate downstream signaling pathways beyond cAMP, such as β-arrestin recruitment or Akt phosphorylation, to fully elucidate the neuroprotective mechanism.

  • In Vivo Models: If the in vitro data are promising, the next critical step is to assess efficacy in animal models of Parkinson's disease, such as mice or non-human primates treated with MPTP.[2]

  • Pharmacokinetics: Conduct formal pharmacokinetic studies in rodents to measure key parameters like half-life, bioavailability, and, most importantly, brain-to-plasma concentration ratios to confirm BBB penetration.

  • Lead Optimization: Based on the complete data profile, medicinal chemists can design and synthesize analogs of Cmpd-X to improve potency, selectivity, or ADME properties.

References

  • Vertex AI Search. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). BenchChem.
  • Creative Biolabs. (n.d.). In Vitro Blood-Brain Barrier (BBB) Permeability Assay Service.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background.
  • Kim, H. R., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2024). The Journal of American Medical Science and Research.
  • ResearchGate. (n.d.). In Vitro Assays for Assessing BBB Permeability.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
  • Abbracchio, M. R., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (n.d.). British Journal of Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
  • The Promise of Neuroprotective Agents in Parkinson's Disease. (2010). Frontiers in Neurology.
  • Volobueva, A. S., et al. (2022). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease. MDPI.
  • Innoprot. (n.d.). D1 Dopamine Receptor Assay.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Soyer, M., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI.
  • Ravina, B., et al. (2003). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology.org.
  • Neuroprotection and imaging studies in Parkinson's disease. (2009). PubMed.
  • ResearchGate. (n.d.). Effect of MPP+ on cell viability of undifferentiated and differentiated....
  • Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells. (2017). Frontiers in Molecular Neuroscience.
  • Xicoy, H., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed.
  • Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. (2003). Neurology.
  • ResearchGate. (n.d.). Pre-treatment of SH-SY5Y cells with guanosine decreases MPP +-induced....

Sources

Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine is a tertiary amine containing a piperazine moiety, a common structural feature in many active pharmaceutical ingredients (APIs). As a potential synthetic intermediate, impurity, or metabolite, its accurate detection and quantification are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a comprehensive guide to robust and validated analytical methodologies for the analysis of this compound, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to be adaptable for various matrices, from bulk drug substances to formulated products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 98545-15-4[1]
Linear Formula C8H19N3[1]
Molecular Weight 157.26 g/mol [1]
Form Liquid[1]
Storage Temperature -20°C[1]

I. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the quantification of this compound, particularly in quality control settings for purity and content uniformity assays. The basic nature of the analyte necessitates the use of a mobile phase with an acidic modifier to ensure good peak shape and retention on a C18 stationary phase.

Causality in Method Design

The choice of a C18 column is based on its broad applicability for the separation of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. The addition of phosphoric acid serves a dual purpose: it protonates the amine functional groups, enhancing their retention on the reversed-phase column and preventing peak tailing by masking residual silanol groups on the silica support. For mass spectrometry compatibility, a volatile acid like formic acid should be substituted.[2]

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject into HPLC System s4->h1 Transfer to Autosampler Vial h2 Isocratic Elution (C18 Column) h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: RP-HPLC-UV workflow from sample preparation to quantification.

Detailed Protocol: RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Deionized water, 18 MΩ·cm or higher.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • This compound reference standard.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

4. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, then add the phosphoric acid. Degas before use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and filter through a 0.45 µm syringe filter before injection.[3]

5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for LC-MS/MS

The high selectivity of tandem mass spectrometry allows for the quantification of the analyte in complex matrices with minimal sample cleanup. The use of an isotopically labeled internal standard can compensate for matrix effects and variations in instrument response, leading to highly accurate and precise results.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sp1 Spike Sample with Internal Standard sp2 Protein Precipitation or Solid Phase Extraction (SPE) sp1->sp2 sp3 Evaporate & Reconstitute sp2->sp3 lc1 Inject into LC System sp3->lc1 Transfer to Autosampler Vial lc2 Gradient Elution lc1->lc2 lc3 Electrospray Ionization (ESI+) lc2->lc3 lc4 Multiple Reaction Monitoring (MRM) lc3->lc4 da1 Peak Area Ratio (Analyte/IS) lc4->da1 MRM Chromatograms da2 Calibration Curve da1->da2 da3 Quantify Concentration da2->da3

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Detailed Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure separation from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometer Settings (Hypothetical MRM Transitions):

ParameterThis compoundInternal Standard (d3-labeled)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 158.2161.2
Product Ion 1 (Quantifier) e.g., 100.1e.g., 103.1
Product Ion 2 (Qualifier) e.g., 71.1e.g., 71.1
Collision Energy (eV) To be optimizedTo be optimized

4. Sample Preparation (for Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge.

  • Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[6]

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be an excellent alternative or confirmatory method, especially for assessing volatile impurities.

Rationale for GC-MS

The volatility of the analyte makes it amenable to GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. Derivatization may be employed to improve the chromatographic properties of the amine, but direct analysis is often feasible.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation gp1 Dissolve in Volatile Solvent (e.g., Methanol) gp2 (Optional) Derivatization gp1->gp2 gp3 Transfer to GC Vial gp2->gp3 gc1 Split/Splitless Injection gp3->gc1 gc2 Temperature Programmed Separation gc1->gc2 gc3 Electron Ionization (EI) gc2->gc3 gc4 Mass Spectrum Acquisition (Scan or SIM) gc3->gc4 gd1 Extract Ion Chromatogram (EIC) gc4->gd1 gd2 Library Search/ Mass Spectral Interpretation gd1->gd2 gd3 Quantification (if required) gd2->gd3

Caption: GC-MS workflow for volatile compound analysis.

Detailed Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

2. GC Conditions:

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless or split, depending on the concentration.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the analyte.

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as methanol or dichloromethane. Ensure the sample is dry if derivatization is to be performed.

Conclusion

The choice of analytical methodology for this compound is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the testing (e.g., quality control, bioanalysis, or impurity profiling). The HPLC-UV method offers a robust and cost-effective solution for routine analysis. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS provides a valuable orthogonal technique, particularly for the identification and quantification of volatile related substances. Each of these methods, when properly developed and validated, can provide reliable and accurate data to support drug development and ensure product quality.

References

  • 4-Methylpiperazine-1-ethylamine. SIELC Technologies. [Link]

  • A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. World Health Organization. [Link]

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a polar, basic compound representative of a class of molecules often encountered in pharmaceutical development. Addressing the inherent challenges of analyzing such analytes, including poor retention in reversed-phase chromatography and the absence of a strong native chromophore, we present two robust, validated methods. The first is an HPLC method with UV detection following pre-column derivatization, suitable for routine quality control. The second is a high-sensitivity LC-MS/MS method for trace-level quantification in complex matrices, ideal for pharmacokinetic or impurity profiling studies. This document is intended for researchers, analytical scientists, and drug development professionals seeking field-proven protocols grounded in established scientific principles.

Introduction: The Analytical Challenge of Polar Basic Amines

This compound is a tertiary amine with a piperazine moiety, classifying it as a polar and basic compound[1][2]. The analysis of small polar molecules, particularly basic amines, presents significant challenges in liquid chromatography.[3][4] These molecules often exhibit poor retention on traditional C18 reversed-phase (RP) columns due to their high hydrophilicity.[5] Furthermore, their basic nature can lead to deleterious interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing), low efficiency, and reduced reproducibility.[4]

To overcome these obstacles, several strategies can be employed. For HPLC with UV detection, the primary issue is often the lack of a suitable chromophore, as simple aliphatic amines do not absorb significantly in the UV range accessible by standard detectors.[6][7] A common and effective solution is pre-column derivatization to attach a UV-active tag to the analyte.[6][8][9] For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[3] However, even with LC-MS/MS, chromatographic retention is crucial to separate the analyte from the bulk of the matrix, thereby minimizing ion suppression and ensuring method robustness.[3][5] Specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of modern, highly end-capped or hybrid stationary phases are often necessary.[8][10][11]

This application note details two distinct, complementary approaches to the robust analysis of this compound.

Method 1: HPLC with UV Detection via Pre-Column Derivatization

This method is designed for accurate quantification in less complex matrices, such as in the analysis of a drug substance for purity or as a starting material. The core of this protocol is the derivatization of the tertiary amine with 4-Chloro-7-nitrobenzofuran (NBD-Cl), a well-established agent that reacts with secondary and some tertiary amines to form a stable, highly UV-active product, allowing for sensitive detection.[6][7][9]

Rationale for Method Design

The choice of NBD-Cl as a derivatizing agent is based on its reliable reactivity with amine groups and the resulting derivative's strong absorbance, typically around 470 nm, a region with minimal interference from many common excipients and solvents.[6] The reversed-phase separation is performed on a modern, base-deactivated C18 column to minimize peak tailing of any residual unreacted polar starting materials and to effectively retain the more hydrophobic NBD-derivative. The mobile phase is buffered to a slightly acidic pH to control the ionization state of any residual basic compounds and ensure reproducible chromatography.

Experimental Protocol

2.2.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material to be tested in acetonitrile to achieve a target concentration within the calibration range.

2.2.2. Derivatization Procedure

  • Transfer 100 µL of each standard or sample solution to a clean microcentrifuge tube.

  • Add 100 µL of a 10 mg/mL solution of NBD-Cl in acetonitrile.

  • Add 50 µL of a 0.1 M sodium borate buffer solution (pH 9.0).

  • Vortex the mixture gently and heat at 60°C for 30 minutes in a heating block.[8]

  • After cooling to room temperature, add 750 µL of the mobile phase initial condition (e.g., 80% Water with 0.1% Formic Acid: 20% Acetonitrile) to stop the reaction and dilute the mixture.

  • Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.

Workflow for HPLC-UV Derivatization and Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis S1 Standard/Sample in Acetonitrile S2 Add NBD-Cl & Borate Buffer S1->S2 S3 Heat at 60°C for 30 min S2->S3 S4 Cool, Dilute & Centrifuge S3->S4 A1 Inject into HPLC System S4->A1 Transfer Supernatant A2 Separation on C18 Column A1->A2 A3 UV Detection at 470 nm A2->A3 A4 Data Acquisition & Quantification A3->A4

Caption: Workflow from sample preparation to HPLC-UV analysis.

2.2.3. HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 min; hold at 80% B for 2 min; return to 20% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength 470 nm
Run Time 15 minutes
Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines. The following tables present expected performance data.

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.4%

Table 2: Method Validation Data

ParameterRange / LevelAcceptance CriteriaTypical Result
Linearity (r²) 1 - 100 µg/mL≥ 0.9990.9995
Accuracy (% Recovery) 50%, 100%, 150% levels80.0 - 120.0%98.5% - 101.2%
Precision (%RSD) Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision≤ 3.0%1.5%
LOD S/N ≥ 3-0.3 µg/mL
LOQ S/N ≥ 10-1.0 µg/mL

Method 2: LC-MS/MS for High-Sensitivity Analysis

This method is optimized for the trace-level quantification of this compound in complex matrices, such as plasma or for identifying it as a low-level impurity in a final drug product. The method leverages the selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Design

Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected to provide adequate retention, which is often challenging with standard reversed-phase columns.[5] HILIC utilizes a high organic mobile phase, which is beneficial for Electrospray Ionization (ESI) efficiency, leading to enhanced sensitivity. The mobile phase contains ammonium formate, a volatile buffer compatible with mass spectrometry, to ensure good peak shape and stable ionization.[11] ESI in positive ion mode is chosen as the amine functional groups are readily protonated.

Experimental Protocol

3.2.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in section 2.2.1.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution using 90:10 Acetonitrile:Water to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable stable isotope-labeled analog (e.g., N-Methyl-d3-2-(4-methylpiperazin-1-YL)ethanamine) in acetonitrile.

  • IS Working Solution: Dilute the IS stock to a final concentration of 10 ng/mL in 90:10 Acetonitrile:Water.

  • Sample Preparation (e.g., from plasma): A protein precipitation extraction can be performed. To 100 µL of plasma, add 20 µL of the IS working solution and 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Aliquot Sample (e.g., Plasma) P2 Add Internal Standard (IS) P1->P2 P3 Protein Precipitation with Acetonitrile P2->P3 P4 Vortex & Centrifuge P3->P4 L1 Inject Supernatant P4->L1 Transfer Supernatant L2 HILIC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection (Triple Quad MS) L3->L4

Caption: Workflow for sample extraction and LC-MS/MS analysis.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient 95% B for 1 min; 95% to 50% B over 4 min; hold at 50% B for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium

3.2.3. MRM Transitions

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (V)
Analyte (Quantifier) 158.2113.11004525
Analyte (Qualifier) 158.271.11004530
Internal Standard (IS) 161.2116.11004525

Note: Q1/Q3 masses are predicted based on the compound's structure (C8H19N3, MW: 157.26) and common fragmentation pathways for piperazine-containing molecules. These must be empirically optimized on the specific instrument used.

Method Validation Summary

Table 3: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Peak Asymmetry 0.8 - 1.51.1
%RSD of Peak Area Ratio ≤ 5.0%2.1%
S/N at LLOQ ≥ 10>20

Table 4: Bioanalytical Method Validation Data

ParameterRange / LevelAcceptance CriteriaTypical Result
Linearity (r²) 0.1 - 100 ng/mL≥ 0.9950.998
Accuracy (% Bias) LLOQ, LQC, MQC, HQCwithin ±15% (±20% at LLOQ)-4.5% to 6.2%
Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤20% at LLOQ)< 8.0%
LLOQ --0.1 ng/mL
Matrix Effect LQC, HQCCV ≤ 15%6.8%

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method with pre-column derivatization offers a cost-effective and accessible approach for routine analysis in quality control settings. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method using HILIC provides the necessary performance. The detailed protocols and validation parameters serve as a comprehensive starting point for scientists, enabling them to adapt and implement these methods for their specific analytical needs, ensuring data integrity and scientific rigor.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanamine, N-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Methylpiperazine-1-ethylamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Retrieved from [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). N-Ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Retrieved from [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]

  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. (n.d.). Retrieved from [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (n.d.). Retrieved from [Link]

Sources

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" as a ligand for [specific receptor] binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine as a putative ligand for the human serotonin 1A (5-HT1A) receptor is provided in these application notes. Due to the prevalence of the piperazine scaffold in aminergic G protein-coupled receptor (GPCR) ligands, this document outlines the necessary experimental procedures to determine the binding affinity and functional activity of this compound.[1][2][3]

Introduction to this compound

This compound, hereafter referred to as Ligand X, is a synthetic compound featuring a methylpiperazine moiety. This structural motif is a well-established pharmacophore found in numerous centrally acting agents.[4] The presence of two basic nitrogen atoms suggests potential interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.[5] This guide will focus on the characterization of Ligand X at the human 5-HT1A receptor, a Gi/o-coupled GPCR implicated in the modulation of mood and anxiety.

Experimental Strategy: A Multi-faceted Approach

To comprehensively characterize the interaction of Ligand X with the 5-HT1A receptor, a multi-tiered experimental approach is recommended. This involves an initial determination of binding affinity through competitive radioligand binding assays, followed by functional assays to elucidate the nature of the ligand-receptor interaction (i.e., agonist, antagonist, or inverse agonist).

Workflow for Ligand Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Membrane Preparation (HEK293 cells expressing h5-HT1A) B Competitive Radioligand Binding Assay (using [3H]8-OH-DPAT) A->B C Data Analysis (IC50 and Ki determination) B->C D [35S]GTPγS Binding Assay C->D Proceed if binding is confirmed E cAMP Accumulation Assay C->E Proceed if binding is confirmed F Data Analysis (EC50 and Emax determination) D->F E->F

Caption: Workflow for the characterization of Ligand X at the 5-HT1A receptor.

Part 1: Determination of Binding Affinity

The initial step in characterizing Ligand X is to determine its affinity for the 5-HT1A receptor. This is typically achieved through a competitive radioligand binding assay, which measures the ability of the unlabeled test compound (Ligand X) to displace a radiolabeled ligand with known affinity for the receptor.[6][7]

Membrane Preparation

A critical prerequisite for an in vitro binding assay is a source of the receptor of interest.[8] Membranes prepared from cell lines stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) are commonly used.[9][10]

Protocol for Membrane Preparation:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT1A receptor in an appropriate medium (e.g., DMEM with 10% FBS) to confluency.

  • Cell Harvest: Gently scrape the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8][11]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).[11]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.[8]

Competitive Radioligand Binding Assay

This assay will determine the concentration of Ligand X required to inhibit the binding of a known 5-HT1A receptor radioligand, [3H]8-OH-DPAT, by 50% (IC50).[6]

Materials:

  • Membrane preparation: From cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Unlabeled Ligand X: Serial dilutions.

  • Non-specific binding control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or serial dilutions of Ligand X.

    • 50 µL of [3H]8-OH-DPAT (at a final concentration equal to its Kd, typically 1-2 nM).

    • 150 µL of membrane preparation (5-20 µg of protein).[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.[11][12]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[12]

Data Analysis:

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of Ligand X. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11][13] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:[6]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescription
IC50 The concentration of Ligand X that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant for Ligand X, representing its affinity for the receptor.

Part 2: Functional Characterization

Once the binding affinity of Ligand X has been established, the next step is to determine its functional activity. For the Gi/o-coupled 5-HT1A receptor, two key functional assays are the [35S]GTPγS binding assay and the cAMP accumulation assay.[12][14]

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins, a proximal event in the GPCR signaling cascade.[12][15][16] Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for its accumulation and quantification.[12][17]

Signaling Pathway for G Protein Activation

G cluster_0 GPCR Signaling Agonist Agonist (e.g., Ligand X) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gαi-GDP / Gβγ Receptor->G_protein Activates G_protein_active Gαi-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Effector Downstream Effectors G_protein_active->Effector Modulates

Caption: Agonist-induced G protein activation at the 5-HT1A receptor.

Protocol:

  • Assay Setup: To each well of a 96-well plate, add the following in this order:

    • 50 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

    • 10 µL of GDP to a final concentration of 10-30 µM.

    • 20 µL of varying concentrations of Ligand X.

    • 20 µL of membrane suspension (5-20 µg protein).

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Initiation: Add 10 µL of [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[12]

  • Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate and wash with ice-cold wash buffer.[12]

  • Quantification: Dry the filter plate and measure radioactivity using a scintillation counter.

Data Analysis:

The data is analyzed by plotting the amount of [35S]GTPγS bound against the logarithm of the Ligand X concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

ParameterDescription
EC50 The concentration of Ligand X that produces 50% of the maximal response.
Emax The maximum response produced by Ligand X, relative to a reference full agonist.
cAMP Accumulation Assay

Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14] This assay measures the ability of Ligand X to inhibit forskolin-stimulated cAMP production.[13][18]

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the 5-HT1A receptor in a 96-well plate and grow overnight.[13]

  • Compound Preparation: Prepare serial dilutions of Ligand X in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[13]

  • Cell Stimulation:

    • Wash the cells once with PBS.

    • Add the stimulation buffer with the PDE inhibitor and incubate for 15-30 minutes.

    • Add the serially diluted Ligand X to the wells.

    • Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate at 37°C for 30 minutes.[18]

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.[13][18]

  • cAMP Detection: Quantify the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or luminescence-based methods.[13] The signal is inversely proportional to the amount of cAMP in the sample.[13]

Data Analysis:

The data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the logarithm of the Ligand X concentration. The IC50 value for the inhibition of cAMP production is determined from the resulting dose-response curve.

Interpretation of Results

The combined data from the binding and functional assays will provide a comprehensive pharmacological profile of Ligand X at the 5-HT1A receptor.

AssayOutcomeInterpretation
Competitive Binding Low Ki valueHigh affinity for the 5-HT1A receptor.
[35S]GTPγS Binding Stimulates [35S]GTPγS binding (Emax > 0)Agonist activity.
[35S]GTPγS Binding No effect on basal [35S]GTPγS binding, but inhibits agonist-stimulated bindingAntagonist activity.
cAMP Assay Inhibits forskolin-stimulated cAMP productionAgonist activity.
cAMP Assay No effect on forskolin-stimulated cAMP, but blocks the inhibitory effect of a known agonistAntagonist activity.

References

"N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the applications of this compound, a key building block in the synthesis of various pharmaceutical intermediates. The protocols and insights presented herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Strategic Importance of the N-Methylpiperazine Moiety

This compound is a diamine that has garnered significant attention in medicinal chemistry. Its structure incorporates the N-methylpiperazine group, a privileged scaffold in drug design. This moiety is frequently introduced into drug candidates to enhance pharmacological properties such as aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier. Consequently, this compound serves as a crucial reagent for incorporating this valuable functional group into more complex molecules, particularly in the synthesis of targeted cancer therapies.

This guide will explore the practical applications of this versatile amine, with a focus on its role in the synthesis of key intermediates for blockbuster drugs such as Imatinib and Sunitinib.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 98545-15-4[1][2]
Molecular Formula C8H19N3[1][2]
Molecular Weight 157.26 g/mol [3]
Appearance Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature -20°C[1]

The reactivity of this compound is dominated by the nucleophilic character of its two amine groups. The primary amine is generally more reactive towards electrophiles than the tertiary amine within the piperazine ring. This differential reactivity allows for selective functionalization under controlled conditions, a critical aspect of multi-step organic synthesis.

Caption: General reactivity of this compound.

Application in the Synthesis of Imatinib Intermediate

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other cancers.[4] A key intermediate in its synthesis is N-(4-methyl-3-aminophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. The N-methylpiperazine moiety, crucial for the drug's activity, is introduced via a precursor molecule. While many synthetic routes exist, a common strategy involves the coupling of a benzoyl chloride derivative with an appropriate amine.

Protocol: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid hydrochloride

This protocol details a common method for preparing a key precursor to the final Imatinib intermediate.

Step 1: Reaction of p-Tolunitrile with N-Methylpiperazine

  • Rationale: This step introduces the N-methylpiperazine group onto the benzene ring, which will later be converted to a carboxylic acid.

  • Procedure:

    • In a well-ventilated fume hood, dissolve p-tolunitrile in a suitable solvent such as ethanol/water.[5]

    • Add N-methylpiperazine in a molar excess (typically 1.2-1.5 equivalents).[5]

    • Add a base, such as sodium hydroxide, to facilitate the reaction.[5]

    • Heat the reaction mixture to 70-100°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

Step 2: Hydrolysis of the Nitrile

  • Rationale: The cyano group is hydrolyzed to a carboxylic acid, which is necessary for the subsequent amide bond formation.

  • Procedure:

    • To the reaction mixture from Step 1, add a solution of sodium hydroxide.[5]

    • Heat the mixture to 70-100°C for 5-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).[5]

Step 3: Acidification and Isolation

  • Rationale: The product is precipitated as its hydrochloride salt for easier handling and purification.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

    • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum to yield 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.

Self-Validating System for Quality Control
  • In-Process Controls: Monitor the reaction at each stage using TLC or HPLC to ensure the complete consumption of starting materials.

  • Final Product Characterization:

    • Purity (HPLC): The final product should exhibit a purity of >98%.

    • Identity (NMR, MS): Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

Troubleshooting & Optimization

How to improve the synthesis yield of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and troubleshoot purity issues. The information herein is curated from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two principal and highly effective methods for synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and specific laboratory capabilities.

  • Route A: Nucleophilic Substitution (N-Alkylation). This is a direct and often high-yielding approach. It involves the N-alkylation of 1-methylpiperazine with a suitable 2-carbon electrophile that already contains the N-methyl group. The most common substrate is a 2-halo-N-methylethanamine, such as 2-chloro-N-methylethanamine. The reaction proceeds via an SN2 mechanism where the secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile.

  • Route B: Reductive Amination. This versatile method involves forming a new carbon-nitrogen bond between an aldehyde or ketone and an amine, followed by reduction of the intermediate iminium ion. For this specific target, the most logical approach is the reductive amination of 2-(4-methylpiperazin-1-yl)acetaldehyde with methylamine. This pathway is highly efficient and benefits from a wide range of available reducing agents.[1][2]

Q2: Which critical parameters most significantly influence the reaction yield and purity?

Regardless of the chosen route, several factors must be tightly controlled to maximize yield and minimize side-product formation:

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of one reagent may be used to drive the reaction to completion, but it can also lead to side reactions (e.g., di-alkylation) and complicate purification.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For N-alkylation, polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are common. For reductive amination, alcoholic solvents (Methanol, Ethanol) or Dichloromethane (DCM) are often employed.

  • Temperature: Reaction kinetics are highly temperature-dependent. Insufficient heat may lead to a stalled or slow reaction, while excessive heat can promote undesirable side reactions, such as elimination in alkylation pathways or decomposition.

  • pH Control (for Reductive Amination): The formation of the iminium ion intermediate during reductive amination is pH-sensitive. Mildly acidic conditions (pH 4-6) are typically optimal to facilitate both carbonyl activation and subsequent imine formation without deactivating the amine nucleophile.

  • Purity of Reagents: The use of high-purity starting materials and anhydrous solvents (where necessary) is paramount to prevent catalyst poisoning and the formation of impurities that can be difficult to remove.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Problem 1: My reaction yield is consistently low. What are the likely causes and solutions?

A low yield is the most common challenge. The root cause depends heavily on your chosen synthetic route.

  • Cause A: Poor Leaving Group. If you are using a substrate like 2-chloro-N-methylethanamine, the chloride ion is a good but not exceptional leaving group. The reaction may be slow or incomplete.

    • Solution: Enhance the leaving group's ability by performing a halogen exchange in situ. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can convert the alkyl chloride to the more reactive alkyl iodide, significantly accelerating the reaction rate and improving yield.[3] This is known as the Finkelstein reaction.

  • Cause B: Competing Elimination Reaction (E2). The presence of a strong, non-nucleophilic base or high temperatures can promote the elimination of HCl to form an enamine, which competes with the desired substitution.

    • Solution: Use a mild, non-nucleophilic base (like K₂CO₃ or Et₃N) solely as an acid scavenger for the generated HCl. Maintain a moderate reaction temperature (e.g., 50-70 °C) and monitor the reaction closely to avoid prolonged heating after completion.

  • Cause C: Over-alkylation. While 1-methylpiperazine has two secondary amines, the target product itself, this compound, contains a secondary amine that could potentially react further. However, the piperazine nitrogen is generally more nucleophilic. A more likely scenario is reaction at both nitrogens of a starting piperazine if it is not already N-methylated.

    • Solution: Ensure you are starting with 1-methylpiperazine. Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine relative to the alkylating agent to ensure the electrophile is consumed, minimizing the chance of di-alkylation on the product.

  • Cause A: Inefficient Iminium Ion Formation. The reaction rate is dependent on the formation of the iminium intermediate. If the conditions are not optimal, this equilibrium may not favor the intermediate.

    • Solution: Adjust the pH of the reaction mixture. Adding a small amount of acetic acid can catalyze iminium formation. Additionally, using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium forward by removing the water byproduct.

  • Cause B: Premature Reduction of Aldehyde. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to its corresponding alcohol faster than it reacts with the amine.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4] It is less reactive towards aldehydes but highly effective at reducing the iminium ion. It is also compatible with the mildly acidic conditions that favor iminium formation.

  • Cause C: Instability of the Aldehyde. Aldehydes, particularly those with alpha-hydrogens, can be prone to self-condensation (aldol reaction) or polymerization under basic or acidic conditions.

    • Solution: Prepare the aldehyde reactant fresh if possible, or use a protected form (e.g., an acetal) that is deprotected in situ. Alternatively, add the aldehyde slowly to the reaction mixture containing the amine to keep its instantaneous concentration low.

Problem 2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity profiling is key. Use analytical techniques like GC-MS or LC-MS to identify the mass of the impurities, which provides clues to their structure.

Synthetic RouteCommon ImpurityLikely CausePrevention & Mitigation Strategy
N-Alkylation Unreacted 1-MethylpiperazineIncomplete reaction; incorrect stoichiometry.Increase reaction time/temperature moderately. Use a slight excess of the alkylating agent (if purification allows).
Unreacted 2-Chloro-N-methylethanamineIncomplete reaction.Use a slight excess of 1-methylpiperazine. Monitor reaction to completion via TLC/GC.
Reductive Amination 2-(4-Methylpiperazin-1-yl)ethanolReduction of the starting aldehyde.Use a selective reducing agent like NaBH(OAc)₃ instead of NaBH₄. Ensure the amine is present before adding the reducing agent.
Bis-aminated ProductReaction of the product's secondary amine with another aldehyde molecule.Use a controlled stoichiometry, with a slight excess of the amine. Add the aldehyde slowly to the reaction mixture.

This compound is a basic compound. This property can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind.

    • Separate the aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the free-base product back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Distillation: The product is a liquid, making vacuum distillation an excellent final purification step to remove non-volatile impurities and any remaining solvent.

  • Column Chromatography: If distillation and extraction are insufficient, chromatography on silica gel can be used. However, amines can streak on silica. It is often necessary to pre-treat the silica with triethylamine or use a mobile phase containing a small percentage of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol).

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

This diagram outlines a systematic approach to resolving synthesis issues.

G A Low Yield or Impurity Detected B Analyze Data (TLC, GC-MS, NMR) A->B C Identify Problem (e.g., Side Reaction, Incomplete Conversion) B->C D Formulate Hypothesis (e.g., 'Temperature too high') C->D E Design Experiment to Test Hypothesis (e.g., 'Run reaction at lower temp') D->E F Execute & Analyze E->F G Problem Resolved? F->G H Implement Optimized Protocol G->H Yes I Re-evaluate Hypothesis G->I No I->D

Caption: A systematic workflow for troubleshooting synthesis problems.

Simplified Reaction Mechanisms

G cluster_0 Route A: Nucleophilic Substitution (SN2) cluster_1 Route B: Reductive Amination reagents_A 1-Methylpiperazine + 2-Chloro-N-methylethanamine transition_A SN2 Transition State reagents_A->transition_A Base (e.g., K2CO3) Solvent (e.g., ACN) product_A This compound + HCl transition_A->product_A reagents_B 2-(4-Methylpiperazin-1-yl)acetaldehyde + Methylamine intermediate_B Iminium Ion Intermediate reagents_B->intermediate_B Mild Acid (e.g., AcOH) - H2O product_B This compound intermediate_B->product_B Reducing Agent (e.g., NaBH(OAc)3)

Caption: Simplified mechanisms for the two primary synthetic routes.

References

  • Torregiani, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7860. Available at: [Link]

  • Bhadra, S., et al. (2019). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications, 10, 5129. Available at: [Link]

  • Gilio, A.K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Angewandte Chemie International Edition, 61(28), e202202331. Available at: [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine. Google Patents.
  • EP1720833B1 - Method for purifying N-methyl-2-pyrrolidone. European Patent Office. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Cope, A. C., & Ciganek, E. (1963). Methylenecyclohexane and N,N-Dimethylhydrazone from Cyclohexanone and N,N-Dimethylhydrazine. Organic Syntheses, 43, 86. (Note: While not directly about the target molecule, Organic Syntheses provides robust and verified procedures for fundamental reactions like reductive amination). Available at: [Link]

Sources

Technical Support Center: Overcoming Purification Challenges of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (CAS No. 98545-15-4). This document is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, in-depth troubleshooting strategies based on the compound's chemical nature as a diamine, incorporating a piperazine ring.

Compound Profile & Inherent Challenges

This compound is a tertiary amine featuring a substituted piperazine ring. Its structure presents several purification challenges:

  • High Basicity: Two tertiary amine sites lead to high basicity, making the compound susceptible to strong interactions with acidic media (like silica gel) and atmospheric carbon dioxide.

  • High Polarity & Water Solubility: The presence of three nitrogen atoms makes the molecule highly polar and potentially water-soluble, complicating liquid-liquid extractions and normal-phase chromatography.

  • Potential for Salt Formation: As a strong base, it readily forms salts with acids. This property can be both a challenge and a powerful tool for purification.[1]

  • Thermal Sensitivity: Piperazine and its derivatives can be susceptible to thermal degradation at elevated temperatures, which is a key consideration for purification by distillation.[2][3]

Frequently Asked Questions (FAQs)

Q1: My final product is a viscous oil that won't crystallize and shows multiple spots on TLC. What are the likely impurities?

A1: The most common impurities arise from the synthesis process. For N-alkylation of piperazines, these often include:

  • Unreacted Starting Materials: Such as 1-methylpiperazine or N-methyl-2-chloroethylamine.

  • Over-Alkylated Products: Formation of a quaternary ammonium salt if the alkylating agent reacts further.

  • Related Piperazines: Impurities from the starting materials, such as piperazine itself or other N-alkyl piperazines.[4]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO used in the synthesis.

A multi-step purification strategy, often combining acid-base extraction with either crystallization or chromatography, is typically required.

Q2: I'm attempting column chromatography on silica gel, but my product is either not eluting or streaking badly. Why is this happening?

A2: This is a classic issue when purifying basic amines on standard silica gel.[5] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to basic compounds like your diamine.[6] This acid-base interaction leads to poor separation, tailing peaks, and potential product degradation on the column.[5]

Q3: Is vacuum distillation a viable purification method for this compound?

A3: It can be, but with significant caveats. The boiling point of similar structures is typically high, requiring high vacuum to lower the boiling temperature. However, piperazine derivatives can undergo thermal degradation, leading to discoloration and the formation of byproducts.[2][3][7] If distillation is attempted, it should be done at the lowest possible pressure and temperature. A preliminary purity of >90% is recommended before distillation to minimize co-distillation of impurities with similar boiling points.

Q4: My purified compound darkens over time, even when stored. What's causing this?

A4: Amines are susceptible to air oxidation, which often results in the formation of colored impurities.[8] This process can be accelerated by light and trace metal impurities. To mitigate this, store the purified compound under an inert atmosphere (Nitrogen or Argon), in an amber vial, and at a low temperature (-20°C is recommended).[9]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for the most effective purification strategies.

Strategy 1: Purification via Acid-Base Extraction and Salt Crystallization

This is often the most robust and scalable method for purifying basic amines. It leverages the differential solubility of the neutral amine (soluble in organic solvents) and its protonated salt form (soluble in water).[10][11][12]

Core Principle: Convert the basic amine into a water-soluble salt to wash away non-basic organic impurities. Then, regenerate the free base and extract it back into an organic solvent, leaving water-soluble impurities behind. Finally, induce crystallization of the free base or, more reliably, form a different salt (e.g., an oxalate or hydrochloride) for crystallization.[1]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The target amine will protonate and move into the aqueous layer.[13] Most neutral or acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash Aqueous Layers: Combine all aqueous layers. Wash this combined acidic solution once with fresh organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oil.

  • Product Isolation: Extract the regenerated free amine back into an organic solvent (DCM is often effective). Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Problem Probable Cause(s) Solution(s)
Emulsion forms during extraction. High concentration of amine salt acting as a surfactant. Solvent incompatibility.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of Celite. Allow the mixture to stand undisturbed for a longer period.
Low recovery after back-extraction. Incomplete basification; the amine remains as a salt in the aqueous layer. The free amine has some water solubility.Ensure pH is >12 before extraction. Use a more exhaustive extraction (5-6 times) with the organic solvent. Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the amine's aqueous solubility.
Product oils out, won't crystallize. Residual water or minor impurities are present. The free base may have a low melting point or be a liquid at room temperature.Attempt co-evaporation with toluene to azeotropically remove water. Proceed to salt crystallization.

If the purified free base is an oil or difficult to crystallize, forming a crystalline salt is an excellent final purification step.[14]

  • Dissolve the purified amine free base in a minimal amount of a suitable solvent (e.g., isopropanol, acetone, or ethanol).

  • Slowly add a solution of the desired acid (e.g., oxalic acid in isopropanol or HCl in ether) dropwise with stirring. Use a stoichiometric amount (1 or 2 equivalents, depending on the desired salt).

  • Observe for precipitation. If no solid forms, you may need to cool the solution, scratch the inside of the flask, or add an anti-solvent (like diethyl ether) to induce crystallization.[14]

  • Collect the crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • To recover the free base, the salt can be partitioned between an organic solvent and an aqueous base (e.g., NaOH solution).[1]

Strategy 2: Purification by Column Chromatography

While challenging with standard silica, chromatography can be highly effective if the correct stationary phase and mobile phase are chosen.

Core Principle: Mitigate the strong acid-base interaction between the basic amine and the stationary phase. This can be achieved by either neutralizing the silica's acidity or using a less acidic stationary phase.[5][6]

  • Stationary Phase: Standard Silica Gel (SiO₂).

  • Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/EtOAc or DCM/Methanol) with a small amount of a volatile competing amine added, typically 0.5-1% Triethylamine (TEA) or ammonia in methanol.[5]

  • Mechanism: The TEA acts as a sacrificial base, binding to the acidic silanol sites on the silica and allowing your target compound to elute properly without severe tailing.[6]

  • Stationary Phase: Amine-functionalized silica (NH₂-silica).[5][15]

  • Mobile Phase: Standard non-polar/polar solvent system (e.g., Hexane/EtOAc). No TEA additive is needed.

  • Mechanism: The bonded amine groups on the silica surface effectively shield the acidic silanol sites, providing a more inert surface for the separation of basic compounds.[5] This often results in sharper peaks and better resolution.

  • Stationary Phase: Polar columns like silica or amino columns.[16]

  • Mobile Phase: High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).[17]

  • Mechanism: HILIC is ideal for highly polar compounds that are poorly retained in reversed-phase chromatography. It separates based on the partitioning of the analyte between the organic mobile phase and a water-enriched layer on the surface of the polar stationary phase.[16]

Visual Workflow Guides

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial purity and nature of the crude product.

Purification_Decision_Tree start Crude Product is_solid Is Crude a Solid? start->is_solid check_purity Initial Purity > 85%? distill Consider Vacuum Distillation check_purity->distill Yes chromatography Use Chromatography (Amine-modified) check_purity->chromatography No is_solid->check_purity No extraction Perform Acid-Base Extraction is_solid->extraction Yes salt_cryst Perform Salt Crystallization extraction->salt_cryst final_product Pure Product distill->final_product chromatography->final_product salt_cryst->final_product

Caption: Decision tree for selecting a purification strategy.

Workflow for Acid-Base Extraction

This diagram illustrates the movement of the target amine and impurities between phases during the extraction process.

Acid_Base_Extraction cluster_start Step 1: Acidification cluster_separation1 Phase Separation 1 cluster_basification Step 2: Basification cluster_separation2 Phase Separation 2 start_mix Crude Product (Amine + Neutral Impurities) in Organic Solvent add_acid Add Aqueous Acid (HCl) Shake & Separate start_mix->add_acid org1 Organic Layer: Neutral Impurities add_acid->org1 Contains aq1 Aqueous Layer: Amine Salt (R₃NH⁺Cl⁻) add_acid->aq1 Contains add_base Add Aqueous Base (NaOH) Shake & Separate aq1->add_base org2 Organic Layer: Pure Free Amine (R₃N) add_base->org2 Contains aq2 Aqueous Layer: Salts (NaCl) add_base->aq2 Contains final final org2->final Dry & Evaporate to Pure Product

Caption: Workflow of purification by acid-base extraction.

References

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Sigma-Aldrich. (n.d.). This compound.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • SiliCycle. (n.d.). Amine sorbent for the separation of polar compounds.
  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Freeman, S. A., & Rochelle, G. T. (2013). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 52(14), 5221-5229.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
  • YouTube. (2022, August 11). How to purify Amine?
  • ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again.

Sources

Addressing stability issues of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" (CAS No: 98545-15-4). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. By understanding the inherent chemical liabilities of its structure, you can ensure the integrity of your experiments and the reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and where is it used?

This compound is a diamine compound featuring a piperazine ring. Its structure, containing multiple basic nitrogen atoms, makes it a versatile building block in organic synthesis. It is frequently utilized as an intermediate or a scaffold in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating drug candidates. The piperazine moiety is a common feature in many active pharmaceutical ingredients (APIs), including antipsychotics and antibiotics.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound is primarily influenced by three factors directly related to its chemical structure, which contains two tertiary amines and one secondary amine:

  • pH: As a basic compound, its protonation state is pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation.

  • Oxidation: The tertiary amine groups, particularly the one in the piperazine ring, are susceptible to oxidation, which can occur in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][2][3] This can lead to the formation of N-oxides and other degradation products.

  • Temperature: Elevated temperatures can accelerate both thermal and oxidative degradation pathways, leading to a faster loss of the parent compound.[4][5]

Q3: What are the visible signs of degradation I should look for?

While degradation is often not visible, you may observe:

  • Color Change: Solutions, which are typically colorless to pale yellow, may develop a stronger yellow or brown hue upon degradation.

  • Precipitation: Formation of insoluble degradants or salts may cause the solution to become cloudy or form a precipitate.

  • Odor: A change in the characteristic amine-like odor may occur.

However, the most reliable way to detect degradation is through analytical techniques like HPLC or LC-MS, which can quantify the parent compound and detect the emergence of new peaks corresponding to degradation products.

Q4: What are the recommended storage conditions for stock solutions?

To maximize the shelf-life of your stock solutions, adhere to the following guidelines:

  • Temperature: Store solutions at low temperatures. Refrigeration (2-8 °C) is good for short-term storage, while long-term storage should be at –20°C or below.[6]

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.

  • Container: Use amber glass vials or other light-blocking containers to prevent potential photodegradation. Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption.[7]

  • Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh and consider degassing them before use.

Q5: How can I determine the stability of my specific formulation?

The stability of your solution is highly dependent on the solvent, concentration, pH, and storage conditions. To determine its stability profile for your specific experimental needs, it is best practice to conduct a small-scale, real-time stability study. This involves preparing the solution, storing it under your intended experimental conditions, and analyzing aliquots by a quantitative method (e.g., HPLC) at various time points (e.g., 0, 24, 48, 72 hours) to monitor for any decrease in the parent compound's concentration.

Part 2: Troubleshooting Guide: Common Stability-Related Issues

This section provides a systematic approach to diagnosing and resolving common experimental problems arising from the instability of this compound.

Issue 1: Inconsistent Assay Results or Observed Loss of Potency

A gradual or sudden drop in the compound's expected biological or chemical activity is a primary indicator of degradation.

  • Potential Cause A: Oxidative Degradation

    • Causality: The presence of tertiary amines makes the molecule susceptible to oxidation, forming N-oxides or other oxidized species that are typically less active or inactive.[1] This process can be catalyzed by dissolved oxygen in your solvent, trace metal impurities, or exposure to light.

    • Troubleshooting Steps:

      • De-gas Solvents: Before preparing your solution, sparge aqueous buffers and organic solvents with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

      • Use Fresh, High-Purity Solvents: Older solvents, especially ethers like THF or dioxane, can form explosive peroxides which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents.

      • Work in Controlled Lighting: Prepare solutions in a dimly lit area or use amber vials to minimize exposure to UV light, which can catalyze oxidation.[6]

      • Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) can inhibit oxidative pathways.

  • Potential Cause B: pH-Mediated Degradation (Hydrolysis)

    • Causality: The compound's stability can be sensitive to the pH of the medium. Strongly acidic or basic conditions can catalyze the hydrolysis of susceptible bonds or promote side reactions.[1]

    • Troubleshooting Steps:

      • Buffer Your System: Ensure your experimental medium is buffered to a stable pH, ideally between pH 5 and 8. The optimal pH should be determined experimentally.

      • Check pH of Stock Solutions: When dissolving the compound, especially in unbuffered water, the local pH can become highly basic, accelerating degradation. Consider making stock solutions in a weakly buffered solution or a suitable organic solvent like DMSO.

      • Neutralize After Stress: If working with acidic or basic reagents, ensure the final solution is neutralized promptly.

Issue 2: Precipitate Formation in Solution

The appearance of solid material in your solution can indicate either poor solubility or the formation of an insoluble degradation product.

  • Potential Cause A: Poor Solubility or "Salting Out"

    • Causality: The solubility of the compound can be highly dependent on the solvent and the pH (due to its basic nature). In aqueous solutions, changing the pH or the ionic strength (e.g., by adding salts in a buffer) can drastically reduce solubility.

    • Troubleshooting Steps:

      • Determine Solubility Limits: Perform a solubility test before preparing high-concentration stock solutions.

      • Use a Co-solvent: If solubility in an aqueous buffer is low, consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and then diluting it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment.

      • Adjust pH: The protonated (salt) form of the amine is typically more water-soluble than the free base. A slight acidification of the medium might improve solubility, but this must be balanced with pH stability concerns.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

The emergence of new peaks during chromatographic analysis is a direct sign of degradation or the presence of impurities.

  • Potential Cause A: Identification of Degradation Products

    • Causality: Under stress conditions (pH, oxidation, heat, light), the parent compound will convert into new chemical entities. Common degradation products for piperazine-containing molecules include N-oxides, formylated piperazines, and products of ring-opening reactions.[5][8]

    • Troubleshooting Steps:

      • Analyze a Time-Zero Sample: Always analyze your solution immediately after preparation. This "T=0" chromatogram serves as a baseline to distinguish initial impurities from degradants that form over time.

      • Perform a Forced Degradation Study: To tentatively identify which peaks correspond to specific degradation pathways, you can perform a forced degradation study (see Protocol 1). For example, the peak that grows significantly in the presence of H₂O₂ is likely an oxidative degradant.

      • Utilize Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for this issue. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can propose structures for the degradants (e.g., an increase of 16 amu often suggests N-oxidation).

Part 3: Protocols for Stability Assessment

These protocols provide standardized workflows for proactively evaluating the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is an essential tool to understand the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[1][9]

  • Objective: To rapidly identify potential degradation pathways and generate primary degradants for analytical method development.

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

      • Oxidation: Add an equal volume of 3% H₂O₂.

      • Thermal Stress: Keep a vial of the stock solution (or a solid sample) in an oven at 60-70°C.

      • Photolytic Stress: Expose a vial of the stock solution to direct UV light.

    • Incubation: Incubate all samples (except the control) for a set period (e.g., 24 hours). A control sample (stock solution with an equal volume of diluent) should be stored at 2-8°C.

    • Analysis: After incubation, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.

    • Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific condition.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl Stock->Acid Aliquot Base 0.1 M NaOH Stock->Base Aliquot Oxid 3% H₂O₂ Stock->Oxid Aliquot Therm 70°C Stock->Therm Aliquot Photo UV Light Stock->Photo Aliquot Analysis Neutralize & Analyze (HPLC / LC-MS) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Diagram: Troubleshooting Decision Tree for Stability Issues

Troubleshooting_Tree Start Problem Observed: Inconsistent Results / Precipitate Check_T0 Analyze a T=0 Sample vs. Aged Sample Start->Check_T0 Degradation_Confirmed Degradation Confirmed? (New Peaks / Lower Area) Check_T0->Degradation_Confirmed No_Degradation No Degradation. Check Assay Parameters (e.g., Reagents, Instrument) Degradation_Confirmed->No_Degradation No Precipitate_Check Is Precipitate Present? Degradation_Confirmed->Precipitate_Check Yes Solubility_Issue Potential Solubility Issue Precipitate_Check->Solubility_Issue Yes Oxidative_Check Suspect Oxidation (Common for Amines) Precipitate_Check->Oxidative_Check No Improve_Solubility Action: Lower Concentration, Use Co-solvent (DMSO), or Adjust pH Solubility_Issue->Improve_Solubility Oxidative_Actions Action: Degas Solvents, Use Inert Atmosphere, Store in Amber Vials Oxidative_Check->Oxidative_Actions pH_Check Suspect pH Instability Oxidative_Check->pH_Check pH_Actions Action: Buffer Solution (pH 5-8), Avoid Extreme pH pH_Check->pH_Actions

Caption: Decision tree for troubleshooting stability issues.

Table 1: Summary of Stability & Recommended Handling
ConditionPotential RiskRecommended Mitigation StrategyStability Expectation
Solvent Oxidative/HydrolyticUse fresh, anhydrous, high-purity solvents. For aqueous solutions, use freshly prepared, degassed buffers.Good in anhydrous aprotic solvents (DMSO, DMF). Variable in protic solvents (H₂O, MeOH) depending on pH.
pH Acid/Base Catalyzed DegradationMaintain solution pH between 5 and 8 using a suitable buffer system. Avoid strong acids/bases.Fair to Good in buffered neutral conditions. Poor in strongly acidic or basic conditions.
Temperature Thermal DegradationPrepare solutions fresh. Store stock solutions at ≤ –20°C. Avoid repeated freeze-thaw cycles.Poor at elevated temperatures (>40°C). Good at ≤ –20°C.
Oxygen Oxidation of AminesPrepare and store solutions under an inert atmosphere (Argon or Nitrogen).Poor in oxygen-saturated solutions. Excellent under inert atmosphere.
Light PhotodegradationStore solutions and solid material in amber, light-blocking containers.Good when protected from light. Potential for degradation under direct UV exposure.

Part 4: References

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. Available at: [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research, 49(17), 7793–7799. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14979290, N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Available at: [Link]

  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(12), 7564–7569. Available at: [Link]

  • ResearchGate. Degradation pathway of piperazine. Scientific Diagram. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 199-216. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Suda, T., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. CORE. Available at: [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]

  • Storemasta. (2023). 10 Tips For Safer Chemical Storage In Laboratories. Blog. Available at: [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Research Portal. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Product Information. Available at: [Link]

  • MDPI. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 28(22), 7623. Available at: [Link]

  • University of Malaya. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Research Repository. Available at: [Link]

  • MDPI. (2023). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. Molecules, 28(21), 7434. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. Pharmaceuticals, 16(11), 1591. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Product Information. Available at: [Link]

  • PubChem. Compound Summary for CID 20234085. Available at: [Link]

  • CDC. N-METHYL-2-PYRROLIDINONE 1302. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl-. Available at: [Link]

  • PubChem. Compound Summary for CID 15979290. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. Pharmaceuticals, 16(11), 1591. Available at: [Link]

Sources

Troubleshooting unexpected results in "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Bioassays for Piperazine-Based Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering unexpected results in bioassays involving piperazine-based compounds, using "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" as a representative example of this important chemical class.

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3][4] However, the very physicochemical properties that make piperazines attractive—such as their basicity and hydrophilicity which can optimize pharmacokinetic profiles—can also introduce complexities in in vitro bioassays.[1]

This guide moves beyond a simple checklist of problems and solutions. It provides a logical framework for diagnosing issues at their root, grounded in the chemical nature of piperazine derivatives and the principles of robust assay design.

Part 1: Foundational Troubleshooting - Is Your Compound the Problem?

Before scrutinizing the assay itself, it is crucial to validate the integrity and behavior of your test compound. Unexpected results often originate from fundamental issues with the compound's solubility, stability, or purity.

FAQ 1: My dose-response curve is irregular, shows poor maximal effect, or is not reproducible. Could it be a solubility issue?

Answer: Absolutely. This is one of the most common compound-related artifacts. Piperazine derivatives, while often designed to improve aqueous solubility over their parent structures, can still precipitate in assay buffers, especially at high concentrations.[5]

Underlying Cause: Compound precipitation leads to an inaccurate concentration in the assay well. The actual concentration available to interact with the target is much lower than the nominal concentration, resulting in a right-shifted or flattened dose-response curve. Precipitates can also scatter light, directly interfering with optical readouts (e.g., absorbance, fluorescence, luminescence).[6]

Troubleshooting Workflow:

  • Visual Inspection: At the highest concentration used in your assay, visually inspect the well under a microscope for precipitates. Do this both at the beginning and end of the incubation period.

  • Kinetic Solubility Assessment: Determine the compound's solubility directly in your final assay buffer. A common method is nephelometry, which measures turbidity as a function of concentration.

  • Solvent Optimization:

    • DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells or enzyme (typically <0.5%).[5][7] Always include a vehicle-only control to assess solvent effects.[5][7]

    • pH Adjustment: The basicity of the piperazine nitrogens is a key factor.[7] If your assay buffer permits, a slight decrease in pH can increase the ionization and solubility of the compound.[5]

    • Salt Forms: Using a salt form of the compound (e.g., hydrochloride) is a standard and effective method to enhance aqueous solubility.[5]

Parameter Recommendation Rationale
Final DMSO % < 0.5%Minimizes solvent-induced toxicity or assay interference.
pH of Buffer Assay-dependentCan be adjusted to ionize the piperazine moiety, increasing solubility.
Compound Form Salt form (e.g., HCl)Generally provides superior aqueous solubility over the free base.
Protocol 1: Basic Kinetic Solubility Assessment
  • Prepare a 2x serial dilution of your compound in 100% DMSO.

  • Add an equal volume of your final assay buffer to each dilution.

  • Incubate for 1-2 hours at the assay temperature.

  • Visually inspect each concentration for signs of precipitation.

  • (Optional) Measure the turbidity of each well using a plate reader at a wavelength like 620 nm. The concentration at which turbidity significantly increases above the baseline is your approximate limit of solubility.

Part 2: Assay-Specific Troubleshooting - Uncovering Hidden Interferences

If you have confirmed your compound is soluble and stable, the next step is to investigate potential interferences with the assay technology itself. Compounds can interact with assay components in ways that mimic or mask a true biological effect.[8][9]

FAQ 2: My compound is active in a fluorescence-based assay, but this activity disappears in an orthogonal assay with a different readout (e.g., luminescence). Why?

Answer: This is a classic indicator of assay interference. The compound is likely not interacting with your biological target but is instead affecting the detection method.[6][8]

Underlying Causes & Diagnostic Steps:

  • Autofluorescence: The compound itself may fluoresce at the same wavelength as your signal.

    • Test: Incubate the compound in assay buffer without the enzyme or cells and read the fluorescence. A high signal indicates autofluorescence.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal and appearing as an inhibitor.

    • Test: Run the assay to completion to generate a signal, then add your compound. A rapid decrease in signal suggests quenching.[6][8]

  • Reporter Enzyme Modulation: In many assays, a primary enzymatic reaction is coupled to a secondary reporter enzyme (e.g., Luciferase, Alkaline Phosphatase). Your compound might be inhibiting the reporter, not your primary target.

    • Test: Run a counter-screen using just the reporter enzyme and its substrate. Activity in this assay confirms off-target inhibition.

Diagram 1: Troubleshooting Workflow for Assay Interference

G start Unexpected Activity Observed is_soluble Is Compound Soluble at Test Concentration? start->is_soluble check_solubility Perform Solubility Assessment (Protocol 1) is_soluble->check_solubility No is_interference Suspect Assay Interference? is_soluble->is_interference Yes artifact Result is Likely an Artifact check_solubility->artifact interference_tests Run Interference Counter-Screens (Autofluorescence, Quenching) is_interference->interference_tests Yes valid_hit Result is Likely a Valid Hit is_interference->valid_hit No orthogonal_assay Confirm with Orthogonal Assay (Different Technology) interference_tests->orthogonal_assay orthogonal_assay->valid_hit Activity Confirmed orthogonal_assay->artifact Activity Lost

Caption: Decision tree for diagnosing unexpected bioassay results.

Part 3: Target-Specific Troubleshooting - The Challenge of Promiscuity

Piperazine derivatives are known for their potential to interact with multiple targets, a characteristic often referred to as promiscuity or polypharmacology.[7][10] This can lead to unexpected cytotoxicity or off-target effects that confound results.

FAQ 3: My compound shows high potency in a biochemical (e.g., purified enzyme) assay but is much weaker in a cell-based assay. What's happening?

Answer: This discrepancy is common and points to several potential issues related to the compound's behavior in a complex cellular environment.

Possible Explanations:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This can be predicted by its physicochemical properties (e.g., high polar surface area).

  • Metabolic Instability: Cellular enzymes, such as cytochrome P450s, could be rapidly metabolizing your compound into an inactive form.[7] Piperazine analogues are known to interact with and be metabolized by CYP isoenzymes.[11][12]

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

FAQ 4: I'm observing significant cytotoxicity even at low concentrations. How do I know if it's an off-target effect?

Answer: Differentiating on-target from off-target cytotoxicity is a critical step in hit validation.[8] Piperazine derivatives have been noted for potential cardiotoxicity (hERG inhibition) and interactions with various GPCRs.[7]

Strategies for Deconvolution:

  • Selectivity Profiling: The most direct method is to screen your compound against a panel of known off-targets. Commercial services offer panels that cover common liabilities like GPCRs, kinases, and ion channels.[7]

  • Compare Potency: Determine the concentration at which the compound kills cells (CC50) and compare it to the concentration at which it engages its target (IC50 or EC50). A large window between these values suggests the cytotoxicity may be an off-target effect.

  • Test in Different Cell Lines: Use a panel of cell lines, including some that do not express your primary target. If the compound is cytotoxic in cells lacking the target, the effect is definitively off-target.[7]

Diagram 2: Tiered Approach to Hit Validation

G cluster_0 Primary Screen cluster_1 Confirmation & Triage cluster_2 Validation cluster_3 Selectivity & Cellular Activity a Initial Hit (e.g., from HTS) b Dose-Response Confirmation a->b c Interference Counter-Screens b->c d Solubility Check c->d e Orthogonal Assay d->e f Biophysical Binding (e.g., SPR, DSF) e->f g Cell-Based Potency f->g h Cytotoxicity Panel g->h i Off-Target Panel (e.g., Kinase, GPCR) h->i

Sources

Identification and minimization of side products in "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing side products to ensure high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound, and what are the key considerations for each?

There are two primary, industrially relevant routes for the synthesis of this compound:

  • Reductive Amination: This is often the preferred method due to its efficiency and the availability of starting materials.[1] It typically involves the reaction of N-methylpiperazine with an appropriate carbonyl compound, such as aminoacetaldehyde dimethyl acetal, followed by reduction.

    • Expertise & Experience: The key to a successful reductive amination is the in situ formation of the iminium ion and its subsequent reduction. The choice of reducing agent is critical; sodium triacetoxyborohydride is often favored for its mildness and selectivity.

    • Trustworthiness: It is crucial to control the pH of the reaction. An acidic medium is required for imine formation, but excessive acidity can protonate the starting amine, rendering it non-nucleophilic.

  • Nucleophilic Substitution (Alkylation): This route involves the alkylation of N-methylpiperazine with a suitable electrophile, such as 2-chloro-N-methylethanamine.

    • Expertise & Experience: This is a straightforward SN2 reaction. The success of this method hinges on controlling the stoichiometry to prevent over-alkylation. The choice of solvent and base is also important to facilitate the reaction and neutralize the generated acid.

    • Trustworthiness: While conceptually simple, this method can be prone to the formation of quaternary ammonium salts if the reaction is not carefully monitored.

Q2: I'm seeing an unexpected peak in my GC-MS analysis after a reductive amination. What could it be?

An unexpected peak in your GC-MS can be one of several common side products. Here's how to troubleshoot:

  • Unreacted Starting Materials: Check the molecular weights of N-methylpiperazine and your carbonyl source. Incomplete conversion is a common issue.

  • Over-alkylation Product: If the newly formed secondary amine on your product reacts with another molecule of the aldehyde and is subsequently reduced, you can form a tertiary amine. Check for a peak corresponding to the molecular weight of this over-alkylation product.

  • N-Formyl Piperazine: If formaldehyde was used as the carbonyl source, you might see the formation of N-formyl piperazine, especially if the reduction is incomplete.

To confirm the identity of the peak, consider running a high-resolution mass spectrometry (HRMS) analysis to obtain an accurate mass and predict the elemental composition.

Q3: How can I minimize the formation of the N,N'-bis-alkylated side product during a nucleophilic substitution reaction?

The formation of a bis-alkylated product, where both nitrogens of the piperazine ring are alkylated, is a common issue. Here are some strategies to minimize this:

  • Control Stoichiometry: Use a slight excess of N-methylpiperazine relative to the alkylating agent. This will statistically favor the mono-alkylation product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of a second alkylation event on the desired product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation by reducing the rate of the second alkylation, which typically has a higher activation energy.

Q4: My reaction seems to stall, and I have a significant amount of unreacted starting material. What should I do?

A stalled reaction can be due to several factors:

  • Inactive Catalyst/Reagent: If using a catalytic hydrogenation for reduction, ensure your catalyst is active. For chemical reductions, check the quality and age of your reducing agent.

  • Incorrect pH: As mentioned, pH is critical in reductive aminations. If the pH is too low, the starting amine is protonated and non-nucleophilic. If it's too high, imine formation will be slow. Monitor and adjust the pH as needed.

  • Insufficient Reaction Time or Temperature: Some reactions may require longer times or higher temperatures to go to completion. Monitor the reaction progress by TLC or GC-MS and adjust the conditions accordingly.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • N-methylpiperazine

  • Aminoacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-methylpiperazine (1.0 eq) in DCM, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Add glacial acetic acid (2.0 eq) to catalyze the imine formation. Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method for analyzing the purity of your product.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Visualizing the Chemistry

Diagram 1: Synthesis via Reductive Amination

G NMP N-Methylpiperazine Imine Imine Intermediate NMP->Imine + AADA, H+ AADA Aminoacetaldehyde dimethyl acetal AADA->Imine Product This compound Imine->Product + NaBH(OAc)3 STAB NaBH(OAc)3 STAB->Imine G Product Desired Product SideProduct Bis-Alkylated Side Product Product->SideProduct + Alkylating Agent AlkylatingAgent Alkylating Agent (e.g., 2-chloro-N-methylethanamine) AlkylatingAgent->SideProduct

Caption: Unwanted bis-alkylation side reaction.

References

  • Reductive Amination in Pharmaceutical Synthesis: A comprehensive review on the importance and application of reductive amination in the synthesis of pharmaceuticals.

    • Source: Chemical Reviews
    • URL: [Link] [1]

  • Alkylation of Amines: A general overview of the alkylation of amines, including potential side reactions.

    • Source: Organic Syntheses
    • URL: [Link] [2]

  • Purification of Amine Products: General guidance on the purification of amine products, including distillation and chrom

    • Source: Google P
    • URL: [3]

  • Side Reactions in Reductive Amination: A discussion on potential side reactions during reductive amin

    • Source: Reddit (r/OrganicChemistry)
    • URL: [Link] [4]

  • Synthesis of Piperazine-Containing Drugs: A review of synthetic approaches to piperazine-containing drugs, including alkylation str

    • Source: MDPI
    • URL: [Link]

Sources

Techniques to increase the aqueous solubility of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation & Development Last Updated: December 31, 2025

Welcome to the technical support guide for N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming aqueous solubility challenges with this compound. We will explore the causal relationships behind solubility issues and provide validated protocols to address them effectively.

Understanding the Molecule: Physicochemical Properties

This compound is a diamine derivative containing a piperazine ring. Its structure, featuring three basic nitrogen atoms, is fundamental to its solubility behavior. These nitrogen atoms can be protonated in acidic conditions, significantly influencing the molecule's interaction with aqueous media.

Frequently Asked Questions (FAQs)

Q: Why is my this compound solution cloudy at neutral pH?

A: The cloudiness or precipitation is likely due to the compound's low intrinsic solubility in its neutral (free base) form. As a weak base, the molecule is predominantly uncharged at neutral or alkaline pH. In this state, its hydrophobic regions dominate, leading to poor interaction with water and subsequent precipitation. Smaller amines are often soluble due to their ability to form hydrogen bonds with water, but as the carbon backbone increases, this effect diminishes[1].

Q: I dissolved the compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why?

A: This is a common issue known as "crashing out." While DMSO is an excellent organic solvent, when the concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound's solubility limit in the final aqueous buffer is much lower than in the initial DMSO stock, causing it to precipitate. Using co-solvents or other techniques may be necessary to maintain solubility in the final assay medium[2].

Q: Can I just heat the solution to get it to dissolve?

A: While heating can temporarily increase the solubility of many compounds, including piperazine derivatives[3], it is not a robust solution. Upon cooling to ambient or physiological temperatures for your experiment, the compound will likely precipitate again, leading to inaccurate concentration and unreliable results. Furthermore, prolonged heating can risk chemical degradation.

Troubleshooting & Optimization Guides

This section provides detailed, step-by-step troubleshooting for common solubility issues encountered in the laboratory.

Issue 1: Low Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)

Your primary challenge is the basic nature of the compound. The key to enhancing its aqueous solubility is to increase the proportion of the ionized (charged) form of the molecule.

▼ Troubleshooting Workflow for Basic Compounds

G cluster_0 Initial Observation cluster_1 Strategy 1: pH Modification cluster_2 Strategy 2: Salt Formation cluster_3 Strategy 3: Advanced Formulation A Compound precipitates in neutral aqueous buffer B Determine pKa of compound (estimated or experimental) A->B Start Here C Adjust buffer pH to 2 units below highest pKa B->C D Check for Dissolution C->D E pH adjustment insufficient or incompatible? D->E Soluble? No F Perform Salt Screening (HCl, Mesylate, Tartrate, etc.) E->F G Select stable salt with highest solubility F->G H High concentration needed? G->H Soluble? No I Option A: Co-Solvent System H->I J Option B: Cyclodextrin Complexation H->J

Caption: Logical workflow for troubleshooting solubility.

The most direct method to solubilize a basic compound is to protonate its functional groups by lowering the pH of the solvent.[4][] Charged species are more polar and thus more soluble in aqueous environments.[6]

▼ Mechanism of pH-Dependent Solubility

G cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 4) A Molecule (Free Base) R-N (Uncharged, Low Solubility) C Molecule (Protonated Salt) R-NH+ (Charged, High Solubility) A->C + H+ (Acid Addition) C->A - H+ (Base Addition)

Caption: Protonation of the amine at low pH increases solubility.

Experimental Protocol: pH-Based Solubilization

  • Prepare a Slurry: Add a known amount of this compound to your desired aqueous buffer (e.g., 1 mg in 1 mL of water or PBS). This will form a slurry or suspension.

  • Acidify: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor: Observe the solution. As the pH drops, the solid material should begin to dissolve. Use a calibrated pH meter to monitor the pH.

  • Endpoint: Continue adding acid until the solution becomes clear. Record the final pH. For most basic amines, a pH between 4 and 5 is sufficient.

  • Verification: Once dissolved, readjust the pH upwards slightly with a dilute base (e.g., 0.1 M NaOH) to determine the pH at which precipitation begins. This helps identify the working pH range for your experiments.

Issue 2: Requirement for Higher Concentrations or pH-Sensitive Assays

If pH adjustment is not feasible due to assay constraints or if the required concentration cannot be achieved, forming a salt of the compound is the next logical step.

Salt formation is a highly effective and widely used method to increase the dissolution rates and solubility of basic drugs.[7][8] By reacting the free base with an acid, a stable, solid salt form is created which is often significantly more soluble in water.[9]

Experimental Protocol: Small-Scale Salt Screening

  • Dissolve Free Base: Dissolve a precise amount of the compound (e.g., 100 mg) in a suitable organic solvent (e.g., isopropanol or acetone) in which it is freely soluble.

  • Prepare Acid Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid) in the same solvent.

  • React and Precipitate: Add the acid solution dropwise to the stirred solution of the free base. If a salt is formed, it will often precipitate out of the organic solvent.

  • Isolate and Dry: Collect the precipitated solid by filtration, wash with a small amount of the cold organic solvent, and dry under vacuum.

  • Test Solubility: Prepare saturated solutions of each salt form in your target aqueous buffer (e.g., water, PBS pH 7.4) by adding excess solid and shaking for 24 hours at a controlled temperature.

  • Analyze: Filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable method (e.g., HPLC-UV, LC-MS).

Data Comparison: Expected Solubility Improvement with Salt Forms

TechniqueStarting MaterialExpected Solubility in WaterProsCons
pH Adjustment Free BaseVariable (pH-dependent)Simple, fastMay not be compatible with all assays
Salt Formation Free BaseHigh (e.g., 10-200x increase)[10][11]Stable solid form, high solubilityRequires chemical synthesis step
Issue 3: Very High Concentration Needed for In Vivo Dosing or Formulation

For applications requiring very high concentrations where even salts may be insufficient, advanced formulation strategies like co-solvents or cyclodextrin complexation are necessary.

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[12][13][14]

Common Co-solvents for Pre-clinical Formulations

Co-SolventTypical UseNotes & Cautions
DMSO In vitro stocksExcellent solubilizer. Keep final concentration <0.5% in cell-based assays.
Ethanol Oral/ParenteralOften used in combination with other vehicles. Can cause precipitation upon dilution.
Propylene Glycol (PG) Oral/ParenteralGood safety profile. Can be viscous at high concentrations.
Polyethylene Glycol 300/400 Oral/ParenteralCommon vehicle for toxicology studies. Low toxicity.

Experimental Protocol: Co-Solvent Formulation

  • Select Co-solvent: Choose a co-solvent based on your application (see table above).

  • Dissolve Compound: Dissolve the compound in the minimum required volume of the co-solvent. Gentle warming or sonication can assist.

  • Titrate with Aqueous Phase: Slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the co-solvent concentrate while vortexing or stirring vigorously.

  • Observe for Clarity: Continue adding the aqueous phase until you reach the final desired volume. If the solution remains clear, it is a viable formulation. If it becomes cloudy, the solubility limit has been exceeded, and the ratio of co-solvent to aqueous phase needs to be increased.

  • Vehicle Control: Always prepare a vehicle-only control (co-solvent + aqueous phase, without the compound) for use in your experiments to account for any effects of the formulation itself.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[16][17][18]

▼ Mechanism of Cyclodextrin Encapsulation

G cluster_complex A Drug Molecule (Low Solubility) C Inclusion Complex (High Solubility) D_CD A->D_CD Complexation in Water B B->D_CD Complexation in Water D_Drug Drug

Sources

Technical Support Center: Degradation Pathways of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine" and related piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Here, we provide in-depth, field-tested insights into potential degradation pathways and offer robust troubleshooting protocols for your experiments.

Since "this compound" is not a widely documented compound, this guide focuses on the degradation of its core functional groups—the N-methylpiperazine and ethylamine moieties—drawing parallels from structurally similar, well-studied pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its structure, the molecule possesses several chemically labile sites susceptible to degradation under common pharmaceutical stress conditions. The primary pathways to anticipate are:

  • Oxidation: The tertiary amines within the piperazine ring and the N-methyl group are prime targets for oxidation. This can lead to the formation of N-oxides, which is a common metabolic and degradation route for piperazine-containing drugs.[1] Oxidative cleavage of the C-N bonds can also occur, leading to fragmentation of the molecule.

  • Hydrolysis: While the core structure lacks classic hydrolyzable groups like esters or amides, extreme pH conditions can potentially stress the molecule, though significant degradation via this pathway is less likely compared to oxidation.[2][3]

  • Photodegradation: Molecules with amine functionalities can be susceptible to photodegradation, often proceeding through a free-radical mechanism.[4][5] This can lead to complex mixtures of degradants, including N-dealkylation or oxidation products.

  • Thermal Degradation: At elevated temperatures, cleavage of the ethylamine linker or opening of the piperazine ring could occur.[6]

Q2: I'm observing unexpected peaks in my HPLC analysis. How can I confirm they are degradants?

This is a common challenge. A systematic approach is required to distinguish true degradants from process impurities or artifacts.

  • Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, peroxide, heat, light) as outlined in ICH guideline Q1A(R2).[7][8] If the new peaks increase in intensity under these conditions while the parent peak decreases, they are likely degradants.

  • Use a Mass Spectrometer (LC-MS): This is the most definitive tool. Analyze your stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. The masses will provide critical clues to the structural changes (e.g., an increase of 16 amu suggests oxidation).

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) with your HPLC. If a peak is pure, its UV spectrum will be consistent across the entire peak. Spectral inhomogeneities suggest the co-elution of multiple components.

Q3: How do I design an effective forced degradation study for this compound?

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9][10] Complete destruction of the molecule provides little useful information. The study is crucial for developing stability-indicating analytical methods.[11][12]

Here is a recommended starting point, aligned with ICH guidelines:[13]

Stress ConditionReagent/ConditionTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M HCl24 - 72 hoursTo test the stability of the molecule in an acidic environment. Amine salts may form, but significant cleavage is not expected unless under harsh conditions.[14]
Base Hydrolysis 0.1 M NaOH24 - 72 hoursTo evaluate stability in an alkaline environment. Generally, alkylamines are stable, but this tests for unexpected reactivity.
Oxidation 3% H₂O₂24 hoursSimulates oxidative stress. The tertiary amines are highly susceptible to N-oxidation by peroxides.[1][15]
Thermal Stress 60-80°C (Solid & Solution)48 - 168 hoursAssesses intrinsic thermal stability. Degradation can indicate weak covalent bonds that are susceptible to heat.[13]
Photostability ICH Q1B Conditions (UV/Vis light)Per guidelinesExposes photosensitive functional groups (like amines and aromatic systems if present) to light energy, which can initiate radical-based degradation.[4][8]

Note: These conditions are starting points and should be optimized to achieve the target 5-20% degradation.

Q4: My compound is highly susceptible to oxidative degradation. What is the likely mechanism and how can I mitigate it?

High susceptibility to oxidation is expected for this structure. The most probable mechanism is the formation of N-oxides at the tertiary nitrogen atoms of the piperazine ring.

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks the oxidant (e.g., hydrogen peroxide), forming a new N-O bond. The N-methyl group's nitrogen is also a potential site of oxidation.

  • Mitigation Strategies:

    • Antioxidants: During formulation, consider including antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.

    • Inert Atmosphere: Protect the compound from atmospheric oxygen during manufacturing and storage by blanketing with an inert gas like nitrogen or argon.[16]

    • Chelating Agents: Trace metal ions (like Fe²⁺ or Cu²⁺) can catalyze oxidation reactions.[6] The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Troubleshooting Guides & Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

This protocol provides a step-by-step guide to systematically investigate the degradation pathways of your compound.

Forced_Degradation_Workflow cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Application cluster_analysis Step 3: Analysis cluster_eval Step 4: Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) aliquot Aliquot into Vials for Each Stress Condition prep->aliquot acid Acid (0.1 M HCl) aliquot->acid base Base (0.1 M NaOH) oxide Oxidation (3% H2O2) heat Thermal (70°C) light Photolytic (ICH Q1B) control Control (No Stress) neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxide->neutralize heat->neutralize light->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC-PDA neutralize->hplc lcms Identify Degradants via LC-MS hplc->lcms pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a systematic forced degradation study.

Protocol 2: HPLC-UV Method Development for Stability-Indicating Analysis

A stability-indicating method is one that can resolve the parent compound from all potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides good hydrophobic retention for a broad range of molecules.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier helps to achieve sharp peak shapes for basic compounds like amines.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from your most degraded sample (typically the oxidative or acid-stressed sample).

  • Optimization:

    • Identify Critical Pairs: Look for peaks that are poorly resolved (resolution < 1.5).

    • Adjust Gradient Slope: If peaks are bunched together, flatten the gradient in that region to improve separation.

    • Change Organic Modifier: If resolution is still poor, switch from Acetonitrile to Methanol (or vice-versa), as this changes the selectivity of the separation.

  • Detection: Use a PDA/DAD detector and monitor at a wavelength where the parent compound has significant absorbance (e.g., 220 nm or 254 nm). Check for peak purity to ensure no degradants are co-eluting.

Postulated Oxidative Degradation Pathway

Oxidation is a highly probable degradation route. The diagram below illustrates the likely initial products formed upon exposure to an oxidizing agent like H₂O₂.

Oxidative_Degradation cluster_products Primary Oxidation Products Parent This compound N_Oxide_Piperazine N-Oxide at Piperazine (N4) Parent->N_Oxide_Piperazine + [O] N_Oxide_Methyl N-Oxide at N-Methyl Parent->N_Oxide_Methyl + [O]

Caption: Likely N-oxidation sites on the parent molecule.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [7][8]

  • Reynolds, D.W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48–56.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[8][11]

  • Albini, A., & Fasani, E. (Eds.). (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [13]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Aaltonen, J., et al. (2020). Mitigation methods for piperazine oxidation in post-combustion carbon capture. International Journal of Greenhouse Gas Control, 94, 102927.[16]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.[6]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3261684, 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved December 18, 2025 from [Link]]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1]

Sources

Common experimental pitfalls to avoid when working with "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Introduction

Welcome to the technical support guide for this compound (CAS No. 98545-15-4), a complex diamine with applications in organic synthesis and as a building block in medicinal chemistry.[1][2] This molecule's structure, featuring a secondary amine, two tertiary amines, and a piperazine ring, presents a unique set of experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common pitfalls encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. Due to the presence of amine functionalities, the compound is susceptible to oxidation and reaction with atmospheric CO2 and moisture.[3][4]

  • Temperature: For long-term storage, keep the compound at -20°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the piperazine ring and secondary amine.[3][5]

  • Container: Use amber glass vials or other containers that protect from light to prevent potential photodegradation.[3] Ensure the container is tightly sealed to minimize exposure to air and moisture.[6]

  • Solutions: If storing in solution, use anhydrous aprotic solvents. Protic solvents like methanol or water can participate in undesirable side reactions over time.[3]

Q2: My compound has poor aqueous solubility. How can I improve this for biological assays?

A2: Poor aqueous solubility is a common issue with piperazine derivatives that have lipophilic character.[7][8] The parent piperazine is highly water-soluble, but substitutions can significantly alter this property.[4][9]

  • pH Adjustment: As a basic compound, its solubility can be significantly increased by lowering the pH of the aqueous solution. Protonation of the nitrogen atoms increases polarity.[7]

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride or mesylate) is a highly effective method to enhance aqueous solubility.[7] This is a standard practice in pharmaceutical development.[10]

  • Co-solvents: Using water-miscible organic solvents like DMSO or ethanol can help. However, ensure the final concentration in your assay is low (typically <0.5% for DMSO) and run appropriate vehicle controls, as the solvent itself can affect biological systems.[7]

Q3: What are the main reactive sites on the molecule that I should be aware of during synthesis?

A3: The molecule has multiple nucleophilic and basic sites.

  • Secondary Amine (-NH-CH₃): This is the most reactive site for nucleophilic attack, particularly in acylation and alkylation reactions.[11][12] It will readily react with acid chlorides, anhydrides, and alkyl halides.

  • Tertiary Amines (Piperazine Nitrogens): These are basic and can also be nucleophilic, though less so than the secondary amine due to steric hindrance. They can be alkylated to form quaternary ammonium salts.[12][13] They can also be oxidized to form N-oxides.[3]

  • Basicity: All three nitrogen atoms can act as bases, readily reacting with acids to form salts. This basicity can also interfere with certain catalytic reactions.

Section 2: Troubleshooting Guide

This section provides in-depth, scenario-based troubleshooting for specific experimental problems.

Issue 1: Inconsistent Results in Biological Assays

Q: I'm observing high variability or lower-than-expected activity in my cell-based assays. What could be the cause?

A: This is a multifaceted problem often linked to the compound's physicochemical properties within the assay medium.[8]

Troubleshooting Workflow:

A Inconsistent Assay Results B Determine Kinetic Solubility in Assay Medium A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Option 1: Lower Concentration D->F G Option 2: Adjust Assay Buffer pH (if possible) D->G H Option 3: Increase Co-solvent (e.g., DMSO) D->H I Check for Compound Degradation (LC-MS Analysis) E->I O Consider Advanced Formulation (e.g., Cyclodextrin) H->O J Degradation Observed? I->J K Yes J->K Yes L No J->L No M Prepare Fresh Solutions Daily K->M N Investigate Potential Off-Target Effects / Toxicity L->N

Caption: Workflow for troubleshooting inconsistent assay results.

Causality and Protocol:

  • Solubility Limit Exceeded: The most common cause is the compound precipitating in the aqueous assay buffer.[7] Even if a stock solution in DMSO is clear, dilution into a buffer can cause it to crash out.

    • Protocol 1: Kinetic Solubility Assay:

      • Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).

      • Serially dilute the stock into your specific assay buffer.

      • Incubate under the same conditions as your assay (e.g., 1 hour at 37°C).

      • Measure turbidity using a nephelometer or plate reader at ~620 nm. The concentration at which turbidity appears is your kinetic solubility limit. Do not use concentrations above this limit.

  • Compound Instability: The compound may degrade over the course of the experiment due to oxidation or reaction with media components.[3]

    • Protocol 2: Stability Check via LC-MS:

      • Prepare a solution of the compound in your assay buffer at the working concentration.

      • Take an aliquot at Time = 0 and analyze by LC-MS to get a starting peak area.

      • Incubate the solution under assay conditions (e.g., 37°C for 24 hours).

      • Analyze a second aliquot by LC-MS.

      • A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation. If so, prepare solutions fresh immediately before use.

  • Toxicity or Off-Target Effects: Piperazine-containing compounds can sometimes exhibit cytotoxicity or interact with multiple targets, confounding results.[14][15]

    • Action: Run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your primary bioassay to determine the concentration window where the compound is non-toxic.

Issue 2: Poor Peak Shape and Shifting Retention Times in HPLC Analysis

Q: My HPLC chromatograms show significant peak tailing and my retention times are drifting. How can I fix this?

A: This is a classic problem when analyzing basic compounds like amines on standard silica-based C18 columns.[16] The issue stems from secondary interactions between the protonated amine and acidic residual silanol groups on the silica surface.[17]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Action
Mobile Phase pH Adjustment At low pH (<3), silanol groups are protonated and less likely to interact with the analyte. At high pH (>8), the basic amine is deprotonated (neutral), reducing ionic interactions.Low pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. High pH: Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate at pH 10.[17]
Use of an Ion-Pairing Agent An agent like trifluoroacetic acid (TFA) can pair with the protonated amine, masking its charge and improving peak shape.This is inherent to the low pH method described above. TFA is a very effective, albeit aggressive, ion-pairing agent.
Competitive Base Addition Adding a small amount of a different, stronger base (like triethylamine) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.Add 0.1-0.5% triethylamine to the mobile phase and adjust the pH. Note: This can contaminate the column for future use.
Column Choice Use a column with minimal residual silanols or one designed for basic compounds.Employ an "end-capped" column or a modern hybrid-silica or polymer-based column designed for high pH stability and good peak shape for bases.[18]

Logical Flow for HPLC Troubleshooting:

A Poor Peak Shape / Drifting RT B Is column suitable for basic compounds? A->B C No B->C No D Yes B->D Yes E Switch to end-capped or high-pH stable column C->E F Adjust Mobile Phase pH D->F G Try Low pH (e.g., 0.1% TFA) F->G H Try High pH (pH > 9, requires stable column) F->H I Still Tailing? G->I H->I J Yes I->J Yes M No I->M No K Check for column contamination/degradation J->K L Flush column or replace K->L N Optimized Method M->N

Caption: Troubleshooting workflow for HPLC analysis of basic amines.

Issue 3: Low Yields or Side Reactions in Organic Synthesis

Q: I am trying to perform an acylation on another part of my molecule, but the yield is low and I'm getting multiple products. What is happening?

A: The this compound is highly nucleophilic and will compete with your desired reaction. The secondary amine is particularly reactive towards acylation.[12]

Strategies to Avoid Pitfalls:

  • Protecting Groups: The most robust strategy is to protect the secondary amine before carrying out the desired reaction.

    • Protocol 3: Boc Protection of the Secondary Amine:

      • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) (1.2 equivalents).

      • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, perform an aqueous workup to remove the base and excess Boc₂O.

      • The resulting Boc-protected amine is now ready for subsequent reactions. The Boc group can be easily removed later with an acid like TFA.

  • Reaction Control: If protection is not feasible, careful control of reaction conditions is necessary.

    • Slow Addition: Add the acylating agent slowly at a low temperature (e.g., 0°C or -78°C) to a solution of your primary substrate and the amine. This can sometimes favor the more reactive site on your primary substrate if there is a significant difference in activation energy.

    • Stoichiometry: Use precise 1.0 equivalent of the acylating agent to minimize di-acylation or other side reactions.

  • Over-alkylation in Alkylation Reactions: When performing alkylations, the product amine can be more nucleophilic than the starting material, leading to multiple alkylations.[13][19]

    • Action: Use a large excess of the starting amine relative to the alkylating agent to favor mono-alkylation. This makes it statistically more likely that the alkylating agent will react with the starting material rather than the product.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
  • Benchchem. (2025). Technical Support Center: N-Methylpiperazine-d4 Stability in Solution.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Solubility of Things. (n.d.). Piperazine.
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Fiveable. (n.d.). Reactions of Amines | Organic Chemistry Class Notes.
  • Wikipedia. (n.d.). Piperazine.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine.
  • ACS Earth and Space Chemistry. (2019).
  • OpenStax. (2023). 24.7 Reactions of Amines - Organic Chemistry.
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MSU Chemistry. (n.d.). Amine Reactivity.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level).
  • Gas Processing & LNG. (2024). Shutdown and startup of an amine system.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (2025). Technical Support Center: Minimizing Toxicity of Piperazine Compounds in Cellular Models.
  • NCERT. (n.d.). Amines.
  • ResearchGate. (2025). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models.

Sources

Mitigating matrix effects in the bioanalysis of "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioanalysis of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Welcome to the technical support guide for the bioanalysis of this compound and related polar basic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in LC-MS/MS assays. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the accuracy and robustness of your bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions and issues that analysts frequently encounter when developing and validating methods for polar basic analytes in complex biological matrices like plasma or urine.

FAQ 1: What are matrix effects, and why is my polar basic analyte particularly susceptible?

Answer:

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. For this compound, its chemical nature—a polar, basic compound—makes it highly prone to this phenomenon.

  • Mechanism of Susceptibility: In electrospray ionization (ESI), your analyte must compete for charge with everything else that co-elutes from the LC column. Endogenous matrix components, such as phospholipids from plasma, are notorious for causing ion suppression. Because your analyte is polar, it often has limited retention on standard reversed-phase columns, causing it to elute in the same region as these highly abundant, charge-competing phospholipids. The basic piperazine moiety is readily protonated, making it sensitive to changes in the droplet pH and surface charge caused by matrix components.

  • The Causality: The result is a suppressed signal for your analyte, leading to poor sensitivity, inaccurate quantification, and high variability in your results. The diagram below illustrates the decision-making process when you first suspect matrix effects are compromising your data.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis & Investigation cluster_2 Phase 3: Mitigation Strategy A Poor Peak Shape, Low Intensity, or High Variability in QC/Calibrators B Is the issue consistent across the entire batch? A->B Observe C Suspect Matrix Effects B->C Yes D Check Instrument Performance & LC Conditions (System Suitability) B->D No E Perform Post-Extraction Spike Experiment (See Protocol Below) C->E F Calculate Matrix Factor (MF) E->F G Is |MF - 1| > 0.15? (i.e., >15% suppression/enhancement) F->G H Matrix Effect Confirmed G->H Yes I No Significant Matrix Effect. Re-evaluate other parameters (e.g., analyte stability, extraction recovery). G->I No J Optimize Sample Preparation (e.g., SPE, LLE) H->J K Improve Chromatographic Separation (e.g., HILIC, different column chemistry) H->K L Use a Stable Isotope-Labeled Internal Standard (SIL-IS) H->L M Implement, Re-validate, and Confirm MF is within acceptable limits J->M K->M L->M Best Practice

Caption: Troubleshooting Decision Tree for Matrix Effects.

FAQ 2: How do I definitively diagnose and quantify matrix effects for my assay?

Answer:

The most direct and widely accepted method is the Post-Extraction Spike Experiment . This experiment isolates the matrix's effect on the detector response from other factors like extraction recovery.

The core principle is to compare the analyte's response in a "clean" solution (solvent) to its response in a solution containing extracted matrix components from a blank sample.

Experimental Protocol: Post-Extraction Spike for Matrix Factor (MF) Assessment

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent. This represents 100% response without any matrix.

    • Set 2 (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma from a drug-naive subject) through your entire sample preparation procedure. In the final step, spike the analyte and IS into the processed blank extract.

    • Set 3 (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before the extraction procedure. This set is used to determine overall process efficiency but is not needed for the MF calculation itself.

  • Analyze and Calculate:

    • Inject and analyze all samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Response in Post-Spike Matrix) / (Peak Response in Neat Solution)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Regulatory bodies like the FDA generally consider a method to be free of significant matrix effects if the coefficient of variation (CV) of the IS-normalized matrix factor is ≤15%.

Sample SetDescriptionPurposeExample Peak Area
Set 1 (Neat) Analyte in solventBaseline response (100%)500,000
Set 2 (Post-Spike) Analyte spiked into extracted blankMeasures influence of matrix350,000
Calculation MF = 350,000 / 500,000 = 0.70Quantifies the matrix effect30% Ion Suppression

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides actionable protocols to overcome matrix effects once they have been identified.

Guide 1: Optimizing Sample Preparation to Remove Interferences

Simple protein precipitation (PPT) is often insufficient for polar basic compounds as it fails to remove key interferences like phospholipids. A more selective sample preparation technique is crucial.

Recommended Approach: Mixed-Mode Solid-Phase Extraction (SPE)

For a polar and basic compound like this compound, a mixed-mode SPE sorbent combining reversed-phase and cation-exchange properties offers superior cleanup. This "orthogonal" approach retains the analyte via two mechanisms while allowing interfering components to be washed away.

Experimental Protocol: Mixed-Mode Cation-Exchange SPE

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% Formic Acid in Water). This ensures the cation-exchange functional groups are ready to bind the protonated analyte.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).

  • Wash 1 (Polar Interferences): Wash with 1 mL of the acidic buffer. This removes salts and highly polar endogenous components.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol. This removes lipids and phospholipids that are retained by the reversed-phase mechanism. Your polar basic analyte remains bound to the cation-exchange sites.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Caption: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.

Guide 2: The Critical Role of the Internal Standard (IS)

Question: My matrix effects are still variable even after SPE. What's next?

Answer:

The single most effective strategy to compensate for unavoidable matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) . A SIL-IS is considered the "gold standard" in quantitative bioanalysis.

  • Why it Works: A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically identical, it behaves identically during sample preparation and in the ion source. It co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.

  • The Self-Validating System: When you calculate the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is canceled out. If the matrix suppresses the analyte signal by 30%, it will also suppress the SIL-IS signal by 30%, leaving the ratio unchanged and your quantification accurate and precise.

Comparison of Internal Standard Strategies

Internal Standard TypeDescriptionProsCons
Analog IS A different molecule, structurally similar to the analyte.Better than no IS; relatively inexpensive.May have different extraction recovery and chromatographic retention; does not perfectly track matrix effects.
SIL-IS Analyte labeled with stable isotopes (e.g., d4, ¹³C₃).Co-elutes with analyte; perfectly mimics and corrects for matrix effects and recovery losses.Can be expensive and may require custom synthesis.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Rainville, P. D., et al. (2007). A novel method for the analysis of phospholipids in plasma by UPLC/MS. Journal of Proteome Research, 6(2), 552-558. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Validation & Comparative

A Comparative Analysis of N-Methylation Effects: N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine vs. 1-(2-Aminoethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and chemical synthesis, subtle molecular modifications can lead to profound changes in a compound's physicochemical properties and biological activity. This guide presents a detailed comparative analysis of two structurally similar piperazine derivatives: N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (a secondary amine, hereafter Compound A ) and 1-(2-Aminoethyl)-4-methylpiperazine (a primary amine, hereafter Compound B ). Both compounds are valuable intermediates and building blocks, particularly in the synthesis of pharmaceuticals targeting neurological disorders.[1] This analysis focuses on the impact of N-methylation on the terminal ethylamine nitrogen, exploring differences in physicochemical properties, synthesis strategies, and potential applications. By elucidating these differences, this guide aims to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in compound selection and experimental design.

Introduction: The Significance of the "Magic Methyl"

The addition of a methyl group is a common and powerful strategy in medicinal chemistry, often referred to as the "magic methyl" effect. This seemingly minor modification can dramatically alter a molecule's properties. N-methylation can influence a compound's conformation, increase its lipophilicity (affecting cell permeability), and alter its metabolic stability.[2][3] Furthermore, the change from a primary to a secondary amine impacts basicity and hydrogen bonding capability, which are critical for receptor-ligand interactions.[2]

Compound A and Compound B provide an ideal case study for examining these effects. They share an identical 1-methylpiperazine core and an ethyl bridge, with the sole difference being the methylation state of the terminal amine. Both compounds serve as key intermediates in the synthesis of complex organic molecules and biologically active agents.[1][4] This guide will dissect the consequences of this single methyl group addition.

Comparative Physicochemical Properties

The initial step in comparing these two molecules is to analyze their fundamental physicochemical properties. These parameters are predictive of their behavior in both chemical reactions and biological systems.

PropertyCompound A (N-Methyl-...)Compound B (1-(2-Aminoethyl)-...)Rationale for Difference
Structure Structure of Compound AStructure of Compound BN-methylation of the terminal amine.
Molecular Formula C₈H₁₉N₃[5]C₇H₁₇N₃[6][7][8][9]Addition of one CH₂ group.
Molecular Weight 157.26 g/mol 143.23 g/mol [6][7][8][9]The mass of an additional methyl group.
Amine Type Secondary AminePrimary AminePresence of one vs. two hydrogens on the terminal nitrogen.
Hydrogen Bond Donors 1 (N-H)2 (N-H₂)Primary amines have two N-H bonds available for donation.
Basicity (pKa) Expected to be slightly higherBaselineAlkyl groups are weakly electron-donating, increasing the electron density on the nitrogen and making the lone pair more available to accept a proton.[10]
Lipophilicity (LogP) Expected to be higherBaselineThe addition of a methyl group increases the hydrocarbon character of the molecule, generally leading to higher lipophilicity and lower water solubility.[2]

Synthesis and Characterization: A Focus on Reductive Amination

A common and efficient method to convert a primary amine (like Compound B) into its N-methylated secondary amine counterpart (Compound A) is through reductive amination. This process is a cornerstone of amine synthesis due to its high selectivity and mild reaction conditions, which avoids the common problem of over-alkylation seen in direct alkylation methods.[11][12]

Conceptual Workflow: From Primary to Secondary Amine

The conversion can be achieved in a one-pot reaction, which is highly efficient for synthetic workflows. The process involves the formation of an intermediate imine from the primary amine and an aldehyde (in this case, formaldehyde), followed by its immediate reduction to the secondary amine.

G cluster_0 Reductive Amination Workflow A Compound B (Primary Amine) C Imine Intermediate (C=N bond formed) A->C + Aldehyde (-H₂O) B Formaldehyde (Aldehyde) B->C E Compound A (Secondary Amine) C->E + Reducing Agent D Reducing Agent (e.g., NaBH₃CN) D->E

Caption: General workflow for the synthesis of a secondary amine via reductive amination.

Detailed Experimental Protocol: Synthesis of Compound A from Compound B

This protocol describes a standard laboratory procedure for the N-methylation of 1-(2-Aminoethyl)-4-methylpiperazine (Compound B) using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.

Rationale for Reagent Selection:

  • Formaldehyde: Serves as an efficient and inexpensive source for the required methylene (-CH₂-) group that becomes a methyl group upon reduction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards aldehydes and ketones than it is towards the intermediate iminium ion, allowing the reaction to proceed cleanly in one pot.[13] It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[12]

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane): Anhydrous aprotic solvents are chosen to prevent quenching of the reducing agent and unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2-Aminoethyl)-4-methylpiperazine (Compound B, 1.0 eq) and a suitable anhydrous solvent such as Dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved.

  • Imine Formation: Add aqueous formaldehyde (37% solution, 1.1 eq) to the stirred solution. Allow the mixture to stir for 30-60 minutes at room temperature to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes.

    • Self-Validating Checkpoint: A slight exothermic reaction may be observed. Controlling the rate of addition prevents the temperature from rising too high.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (Compound B).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound (Compound A) can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity.

Comparative Application & Performance Insights

Both Compound A and Compound B are primarily used as building blocks or intermediates in the synthesis of more complex molecules, especially pharmaceuticals.[1][4] The choice between a primary or secondary amine at this position can have significant downstream effects on the properties of the final active pharmaceutical ingredient (API).

Case Study: Impact on Receptor Binding Affinity

In drug discovery, the terminal amine of these fragments often interacts with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket through ionic interactions. The N-methyl group in Compound A influences this interaction in several ways compared to the primary amine in Compound B.

G cluster_A Compound A (Secondary Amine) Interaction cluster_B Compound B (Primary Amine) Interaction A Protonated Secondary Amine (R₂NH₂⁺) B Receptor Pocket (e.g., Aspartate, COO⁻) A->B C Ionic Bond (1 H-bond) D Hydrophobic Pocket E N-Methyl Group E->D van der Waals Interaction F Protonated Primary Amine (RNH₃⁺) G Receptor Pocket (e.g., Aspartate, COO⁻) F->G H Ionic Bond (2 H-bonds) I Solvated Pocket

Caption: Contrasting binding modes of protonated secondary vs. primary amines.

Performance Implications:

FeatureCompound A (Secondary Amine) Compound B (Primary Amine) Rationale
Hydrogen Bonding Forms a single strong hydrogen bond upon protonation (R₂NH₂⁺).Can form multiple, more directionally specific hydrogen bonds (RNH₃⁺).The number of available N-H protons.
Hydrophobic Interactions The N-methyl group can engage in favorable van der Waals interactions with hydrophobic pockets near the binding site.[2]Lacks the additional methyl group for such specific hydrophobic interactions.The presence of the nonpolar methyl group.
Desolvation Penalty Lower desolvation penalty upon binding, as it carries fewer tightly bound water molecules.Higher desolvation penalty, as the -NH₃⁺ group is more heavily solvated.The energy required to strip solvent molecules before binding.
Binding Affinity Potentially higher affinity if a hydrophobic pocket is present. The N-methylation of an amine has been shown to strongly increase binding affinity for some receptors.[2]May have higher affinity if multiple hydrogen bond donors are required for optimal binding orientation.The balance between hydrogen bonding, hydrophobic interactions, and desolvation energy is receptor-specific.
Metabolic Stability Generally more stable to metabolic degradation by monoamine oxidases (MAOs) compared to primary amines.More susceptible to metabolism by MAOs.The steric hindrance from the methyl group can reduce enzyme recognition.

Conclusion & Recommendations

The comparison between This compound (Compound A) and 1-(2-Aminoethyl)-4-methylpiperazine (Compound B) clearly demonstrates that a single methyl group can significantly alter the profile of a molecule.

  • Choose Compound B (Primary Amine) when your synthetic strategy requires a nucleophile for reactions like amide bond formation, when multiple hydrogen bond donors are critical for the target interaction, or as a precursor for further controlled alkylation.

  • Choose Compound A (Secondary Amine) when aiming to increase lipophilicity, improve metabolic stability, or exploit a hydrophobic pocket adjacent to an anionic binding site in a biological target. The slightly increased basicity may also be a factor in certain catalytic applications.

Ultimately, the decision is context-dependent. Researchers should consider the specific goals of their project, whether it be optimizing the pharmacokinetic properties of a drug candidate or fine-tuning the reactivity of a synthetic intermediate. This guide provides the foundational logic and experimental framework to support that decision-making process.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemHelpASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Goldstein, S. L., & Cross, J. B. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, 97+%. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the core scaffold, N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine. We will explore how modifications to this versatile chemical entity influence its interaction with key biological targets, drawing upon comparative data from the literature to inform rational drug design.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, allow it to interact with a multitude of biological targets with high affinity and selectivity. The specific scaffold in focus, this compound, combines the piperazine core with an N-methylated ethylamine side chain, a feature often associated with activity at aminergic G-protein coupled receptors (GPCRs) and certain kinases.

Core Structure and Rationale for Derivatization

The foundational structure of this compound presents several key points for chemical modification to explore the SAR. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: The core chemical structure of this compound.

The primary sites for derivatization to probe the SAR include:

  • The terminal N-methyl group: Modifications here can influence interactions with the target protein and affect metabolic stability.

  • The ethyl linker: Altering the length or rigidity of this chain can impact the spatial orientation of the pharmacophoric groups.

  • The N-methyl group on the piperazine ring: This group can be varied to explore the steric and electronic requirements of the binding pocket.

  • Substitution on the piperazine ring: Introducing substituents can modulate the pKa of the nitrogen atoms and introduce new interaction points.

Comparative Analysis of Derivatives Targeting Aminergic GPCRs

A significant body of research on arylpiperazine derivatives has focused on their activity at serotonin (5-HT) and dopamine (D2) receptors, which are implicated in a range of neurological and psychiatric disorders. While direct SAR studies on a complete series of this compound derivatives are not consolidated in single reports, we can synthesize findings from related arylpiperazine studies to establish key SAR principles.

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. The affinity of piperazine derivatives for this receptor is highly sensitive to the nature of the substituent on the piperazine nitrogen.

Compound/Derivative ClassModification5-HT1A Affinity (Ki, nM)Key SAR Insights
ArylpiperazinesIntroduction of a phenyl group on N4Varies widely based on substitutionThe nature of the aryl group is a primary determinant of affinity.
(2-methoxyphenyl)piperazinesMethoxy group at the ortho position of the phenyl ringGenerally high affinity (low nM range)The ortho-methoxy group is a well-known feature for high 5-HT1A affinity.
N-alkylated arylpiperazinesVariation of the alkyl chain lengthAffinity is sensitive to linker lengthAn optimal linker length is required to correctly position the arylpiperazine pharmacophore in the binding site.[1]
Spiro-imide derivativesCycloalkyl ring size at the 3-position of a pyrrolidine-2,5-dioneCyclohexane > CyclopentaneIncreased bulk and lipophilicity in this region can enhance affinity.[1]

Key Takeaway: For high 5-HT1A affinity, the presence of an appropriate aryl group on the N4 nitrogen of the piperazine is critical. An ethylene linker between the piperazine and another cyclic moiety often confers potent activity.[1]

Dopamine D2 Receptor Affinity

Dopamine D2 receptor antagonists are fundamental in the treatment of psychosis. The SAR for D2 affinity in arylpiperazine derivatives often overlaps with that for 5-HT1A, but with distinct features.

Compound/Derivative ClassModificationD2 Affinity (Ki, nM)Key SAR Insights
N-(2-methoxyphenyl)homopiperazine analogsRing expansion from piperazine to homopiperazineGenerally decreased affinity compared to piperazine analogsThe six-membered piperazine ring is generally preferred for high D2 affinity over the seven-membered homopiperazine ring.[2]
N-phenylpiperazine analogs with benzamide moietyIntroduction of a benzamide groupHigh affinity (low nM range)The benzamide moiety can engage in key interactions within the D2 receptor binding pocket.
Fluoride substituted N-phenylpiperazinesFluorine substitution on the phenyl ringCan enhance affinity and selectivityThe position and number of fluorine substituents can fine-tune the electronic properties and binding interactions.

Key Takeaway: The structural integrity of the piperazine ring and the nature of the terminal aromatic group are crucial for high D2 receptor affinity.

Comparative Analysis of Derivatives as Kinase Inhibitors

More recently, the piperazine scaffold has been explored for its potential as a kinase inhibitor in oncology. The N-methylpiperazine moiety, in particular, is often incorporated to improve solubility and target engagement.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival.

Compound/Derivative ClassModificationSrc Kinase Inhibition (IC50)Key SAR Insights
Anilinoquinazolines with N-methylpiperazineIncorporation of a 4-anilinoquinazoline corePotent inhibition (low nM range)The N-methylpiperazine group often serves as a solubilizing tail that can also form favorable interactions in the solvent-exposed region of the kinase.
BaicaleinA flavonoid natural product4 µMDemonstrates that non-piperazine scaffolds can also inhibit Src kinase.[3]
JAK2 Kinase Inhibition

The JAK2 V617F mutation is a driver in myeloproliferative neoplasms, making it a key therapeutic target.

Compound/Derivative ClassModificationJAK2 Inhibition (IC50)Key SAR Insights
N-(4-(aminomethyl)phenyl) pyrimidin-2-amine derivativesIntroduction of an N-methylpiperazine containing side chainPotent inhibition (e.g., 5 nM for compound A8)The N-methylpiperazine moiety can significantly improve pharmacokinetic properties and contribute to high potency.[4]

Key Takeaway: The N-methylpiperazine moiety is a valuable addition to kinase inhibitor scaffolds, often enhancing solubility and potency. The specific interactions of the core kinase-binding motif remain the primary driver of inhibitory activity.

Experimental Protocols

To enable researchers to validate and expand upon these SAR findings, we provide outlines for key experimental workflows.

Radioligand Binding Assay for GPCR Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., 5-HT1A or D2).

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable microplate, add the purified kinase enzyme and the test compound at various concentrations.

  • Pre-incubation: Allow the compound to bind to the kinase for a short period.

  • Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. A common method is the ADP-Glo™ assay, which quantifies ADP production via a luminescent signal.

  • Data Analysis: Plot the kinase activity against the log concentration of the inhibitor to determine the IC50 value.

Signaling Pathways

The biological effects of this compound derivatives are mediated through complex signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

When a derivative acts as a ligand for a GPCR like the 5-HT1A or D2 receptor, it modulates downstream signaling cascades. For example, agonist binding to the D2 receptor, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of protein kinase A (PKA) activity.

GPCR_Signaling Ligand Derivative Ligand GPCR Dopamine D2 Receptor Ligand->GPCR Binding G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Simplified signaling pathway for a D2 receptor agonist.

Kinase Signaling Pathway

As kinase inhibitors, these derivatives can block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell growth and proliferation. For instance, a Src kinase inhibitor would prevent the phosphorylation of its substrates, which are involved in pathways like the MAPK/ERK pathway.

Kinase_Signaling Inhibitor Derivative Inhibitor Src Src Kinase Inhibitor->Src Inhibition Substrate Substrate Protein Src->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Phospho_Substrate->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotion

Caption: General mechanism of a Src kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein, synthesized from studies on related arylpiperazines, highlight the critical role of specific structural modifications in determining affinity and selectivity for both GPCRs and kinases. Future research should focus on the systematic synthesis and evaluation of a focused library of direct derivatives of this core structure to build a more precise and comprehensive SAR profile. Such studies will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Grotowska, K., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-14. [Link]

  • Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3248-3257. [Link]

  • Henwood, J. A., et al. (2015). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • Jana, S., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 65(10), 7136-7155. [Link]

  • Kopacz, M., et al. (2021). Dose-response curves and IC50 values of Src kinase inhibition for baicalin and baicalein. Molecules, 26(16), 4995. [Link]

Sources

A Comparative Guide to Bioanalytical Method Validation for N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of these concentration measurements is paramount, as they directly inform critical decisions regarding the safety and efficacy of a drug product.[1][2] This guide provides an in-depth comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the validation of a quantitative method for "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine" (CAS Number: 98545-15-4), a piperazine derivative, in plasma.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and adherence to global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][3]

The Analytical Challenge: Piperazine Derivatives in Plasma

This compound belongs to the piperazine class, a common scaffold in many pharmaceutical compounds. Quantifying such small molecules in a complex biological matrix like plasma presents several challenges:

  • Low Concentrations: Therapeutic doses often result in low ng/mL or even pg/mL concentrations in systemic circulation.

  • Matrix Interference: Plasma is a complex mixture of proteins, lipids, salts, and endogenous metabolites that can interfere with the analytical signal.[4][5]

  • Metabolic Conversion: The parent drug may be converted into various metabolites, which can have similar structures and chromatographic behavior.

An ideal analytical method must be sensitive enough to detect the lowest expected concentrations and selective enough to distinguish the analyte from all potential interferences.

Methodologies Under Comparison: HPLC-UV vs. LC-MS/MS

The choice between analytical techniques is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and cost.[6] We will compare a traditional, robust method with a modern, high-sensitivity technique.

Technique 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse of the analytical laboratory. It separates compounds based on their interaction with a stationary phase, and detection relies on the analyte's ability to absorb light at a specific wavelength.

  • Principle of Causality: The choice of this method is often predicated on its cost-effectiveness, robustness, and widespread availability.[7] It is suitable when analyte concentrations are expected to be in the higher ng/mL to µg/mL range.[6] The key to a successful HPLC-UV method is achieving excellent chromatographic separation to ensure that no interfering compounds co-elute with the analyte, which could lead to an overestimation of the concentration.[8]

Technique 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4] After chromatographic separation, the analyte is ionized, and a mass spectrometer isolates the specific molecule based on its mass-to-charge ratio (m/z). It is then fragmented, and a specific fragment ion is monitored for quantification.

  • Principle of Causality: This "triple-quadrupole" approach provides two layers of mass-based selectivity (precursor ion and product ion), drastically reducing the impact of matrix interferences and often allowing for shorter chromatographic run times.[4][8] It is the method of choice for measuring the low pg/mL to ng/mL concentrations typical in pharmacokinetic studies.[6]

Experimental Design & Protocols

A robust validation protocol is a self-validating system, designed to rigorously test the method's performance. All validation experiments must adhere to the principles outlined in the ICH M10 guideline.[2][9]

Workflow 1: HPLC-UV Method Protocol

This protocol is designed to maximize the removal of interfering plasma components, which is critical for the less selective UV detector.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a polypropylene tube.

    • Add 25 µL of Internal Standard (IS) working solution (a structurally similar compound is chosen).

    • Add 100 µL of 1 M Sodium Hydroxide to basify the sample.

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

    • Decant the organic (top) layer into a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection: 230 nm (wavelength chosen based on the analyte's absorbance maximum).

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis p1 Plasma Sample (200 µL) p2 Add IS & Basify p1->p2 p3 Add Extraction Solvent (MTBE) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Separate & Evaporate p4->p5 p6 Reconstitute p5->p6 a1 Inject (20 µL) p6->a1 a2 C18 Separation a1->a2 a3 UV Detection (230 nm) a2->a3

Caption: Experimental workflow for the HPLC-UV method.

Workflow 2: LC-MS/MS Method Protocol

This protocol utilizes a simpler "crash and shoot" sample preparation, which is feasible due to the high selectivity of the MS/MS detector.[10]

  • Sample Preparation (Protein Precipitation - PPT):

    • Pipette 50 µL of plasma sample into a well of a 96-well plate.

    • Add 150 µL of cold Acetonitrile containing the Internal Standard (a stable isotope-labeled version of the analyte is preferred).

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Triple Quadrupole.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Analyte: e.g., Precursor ion m/z 158.2 -> Product ion m/z 99.1

      • IS: e.g., Precursor ion m/z 162.2 -> Product ion m/z 103.1

LCMS_Workflow cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add Acetonitrile with IS p1->p2 p3 Vortex & Centrifuge p2->p3 a1 Direct Inject Supernatant p3->a1 a2 Fast Gradient Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4

Caption: Experimental workflow for the LC-MS/MS method.

Head-to-Head Validation Performance Comparison

The performance of each method is assessed against the acceptance criteria defined in regulatory guidelines.[11][12] The objective is to demonstrate that the method is suitable for its intended purpose.[1][2]

Validation ParameterHPLC-UV (Typical Performance)LC-MS/MS (Typical Performance)Causality & Rationale
Selectivity ModerateHighLC-MS/MS is inherently more selective due to monitoring specific mass-to-charge ratios, minimizing interference from matrix components.[6][8] HPLC-UV relies solely on chromatographic retention time and is susceptible to co-eluting impurities.
Linearity (r²) > 0.995> 0.998Both methods can achieve excellent linearity, but the LC-MS/MS range often extends to much lower concentrations.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.01 - 0.1 ng/mLThe superior signal-to-noise ratio of MS/MS detection allows for significantly lower quantification limits, crucial for pharmacokinetic studies.[6][13]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Both methods must meet the same stringent regulatory criteria for accuracy.[3][14]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Both methods must demonstrate acceptable repeatability and intermediate precision as per guidelines.[3][14]
Matrix Effect Not directly assessed; controlled by cleanupAssessed; must be controlledA key parameter for LC-MS/MS. Ion suppression or enhancement from matrix components can affect accuracy and must be quantified and minimized.[4] This is less of a defined issue in UV detection, but is indirectly managed via sample cleanup.
Recovery > 60% (and consistent)> 60% (and consistent)Assesses the efficiency of the extraction process. While high recovery is good, consistency and precision are more critical for quantitative accuracy.
Sample Throughput LowerHigherThe simpler sample preparation (PPT vs. LLE) and shorter run times (e.g., 3 min vs. 15 min) of the LC-MS/MS method allow for significantly higher throughput.[5][10]

Decision Framework: Choosing the Right Method

The selection of the analytical method is a strategic decision that depends on the phase of drug development and the study's objective.

Decision_Tree start What is the study objective? conc_range Expected Analyte Concentration? start->conc_range lcms Use LC-MS/MS conc_range->lcms Low (<10 ng/mL) hplcuv HPLC-UV is a viable option conc_range->hplcuv High (>10 ng/mL) throughput High Sample Throughput Needed? throughput->lcms Yes throughput:s->hplcuv:s No hplcuv->throughput

Caption: Logic diagram for selecting an analytical method.

  • Early Discovery / High Concentration Studies: For formulation analysis or early-stage toxicokinetic studies where analyte concentrations are high, an HPLC-UV method can be a cost-effective and reliable choice.

  • Regulated Bioanalysis (TK/PK/BE): For preclinical and all phases of clinical trials where data will be submitted to regulatory authorities, LC-MS/MS is the undisputed gold standard.[2][15] Its sensitivity is necessary to define the full pharmacokinetic profile, and its selectivity ensures data integrity.[4]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in biological matrices. While a well-validated HPLC-UV method can be suitable for specific applications, the superior sensitivity, selectivity, and throughput of LC-MS/MS make it the mandatory choice for modern, regulated bioanalysis. The key to successful implementation of either method lies in a deep understanding of the underlying scientific principles and rigorous adherence to global validation standards as outlined by the ICH.[1][3] This ensures the generation of reliable data that can be trusted to make critical drug development decisions.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25). European Medicines Agency. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH M10 Guideline. (2022-05-24). Bioanalytical method validation and study sample analysis. International Council for Harmonisation. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018-05). U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025-01-21). U.S. Food and Drug Administration. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011-07-21). European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022-11). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation Guideline. (2019-08-01). IDBS. Available at: [Link]

  • Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022-07-25). European Medicines Agency. Available at: [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. (2019-07). PubMed. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023-06-26). MDPI. Available at: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved from [Link]

  • Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). (n.d.). OpenBU. Retrieved from [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. (2019-09-01). PubMed. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022-03-22). Semantic Scholar. Available at: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the meticulous characterization of novel chemical entities is paramount. A thorough understanding of a compound's interaction with biological systems extends beyond its primary target and delves into the realm of off-target effects, or cross-reactivity. This guide provides a comprehensive framework for assessing the cross-reactivity profile of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a compound of interest in contemporary research. By employing a systematic and multi-faceted assay approach, researchers can gain critical insights into the selectivity of this molecule, thereby informing its potential therapeutic applications and liabilities.

Introduction to this compound

This compound, hereafter referred to as Compound X, is a small molecule featuring a piperazine moiety, a common scaffold in pharmacologically active compounds.[1][2] The presence of this structural motif, often found in ligands targeting G protein-coupled receptors (GPCRs) and monoamine transporters, necessitates a rigorous evaluation of its selectivity.[3] Understanding the potential for Compound X to interact with multiple targets is a critical step in preclinical development, as off-target activities can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities.[4][5]

This guide will compare the hypothetical cross-reactivity profile of Compound X against two well-characterized, structurally distinct compounds: Pimavanserin , a highly selective 5-HT2A receptor inverse agonist, and Clozapine , a known promiscuous antipsychotic agent that interacts with a wide range of receptors. This comparative approach will provide a valuable context for interpreting the selectivity of Compound X.

Core Investigative Strategy: A Multi-pronged Approach

To construct a comprehensive cross-reactivity profile for Compound X, we will employ a tiered assay strategy. This begins with broad screening against a panel of common off-target receptors and enzymes, followed by more focused functional assays to characterize the nature of any identified interactions.

Caption: Tiered approach for assessing cross-reactivity.

Tier 1: Broad Screening for Off-Target Liabilities

The initial phase of our investigation focuses on identifying potential interactions of Compound X across two major classes of drug targets: G protein-coupled receptors (GPCRs) and monoamine oxidases (MAOs).

G Protein-Coupled Receptor (GPCR) Binding Panel

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[6][7][8] Given the structural motifs within Compound X, a broad radioligand binding assay panel is the logical first step to identify potential GPCR interactions.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized method for assessing the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a specific radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (Compound X, Pimavanserin, or Clozapine).

  • Incubation: Incubate the plates at a specified temperature and duration to allow for binding equilibrium to be reached.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash with cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Hypothetical Comparative Data: GPCR Binding Panel

Target ReceptorCompound X (Ki, nM)Pimavanserin (Ki, nM)Clozapine (Ki, nM)
Primary Target (Hypothetical) 15 >10,000>10,000
5-HT2A5500.5 12
5-HT2C1,200209
Dopamine D2850>10,00025
Adrenergic α1A2,500>1,00015
Muscarinic M1>10,000>1,00018
Histamine H1980>1,0005

Lower Ki values indicate higher binding affinity.

From this hypothetical data, we can infer that while Compound X shows reasonable potency for its primary target, it exhibits micromolar affinity for several other monoamine receptors, suggesting a degree of cross-reactivity. In contrast, Pimavanserin demonstrates high selectivity for the 5-HT2A receptor, while Clozapine displays broad cross-reactivity across multiple receptor types.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[10][11] The structural similarity of Compound X to known MAO substrates and inhibitors warrants an investigation into its potential inhibitory activity.

Experimental Protocol: MAO Inhibition Assay

This protocol outlines a common method for measuring the inhibition of MAO-A and MAO-B.

  • Enzyme Preparation: Obtain purified recombinant human MAO-A and MAO-B.

  • Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform).[12][13]

  • Detection: Measure the product formation over time using a spectrophotometer or fluorometer. The rate of product formation is indicative of enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical Comparative Data: MAO Inhibition

EnzymeCompound X (IC50, µM)Moclobemide (MAO-A Inhibitor) (IC50, µM)Selegiline (MAO-B Inhibitor) (IC50, µM)
MAO-A5.20.8 >100
MAO-B15.8>1000.05

Lower IC50 values indicate greater inhibitory potency.

This hypothetical data suggests that Compound X possesses weak inhibitory activity against both MAO-A and MAO-B, with a slight preference for MAO-A.

Tier 2: Functional Characterization of "Hits"

Once initial binding or inhibitory activities are identified, it is crucial to determine the functional consequences of these interactions.

Functional GPCR Assays

For the GPCRs where Compound X showed significant binding, functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist.[14][15]

Caption: Generalized GPCR signaling pathway.

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of Compound X in the presence and absence of a known agonist for the receptor.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine if Compound X stimulates cAMP production (agonist), inhibits agonist-stimulated cAMP production (antagonist), or reduces basal cAMP levels (inverse agonist).

A similar approach can be used for Gq-coupled receptors by measuring intracellular calcium flux.

Conclusion: Synthesizing a Comprehensive Profile

The systematic approach outlined in this guide, combining broad screening with focused functional assays, provides a robust framework for characterizing the cross-reactivity of this compound. The hypothetical data presented illustrates how a comparative analysis against compounds with known selectivity profiles can aid in the interpretation of the results. By understanding the full spectrum of its biological interactions, researchers can make more informed decisions about the future development and application of this and other novel chemical entities.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link]

  • Competition Assay Protocol - Fabgennix International. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. Available at: [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. Available at: [Link]

  • New optical methods for detecting monoamine neuromodulators - PMC - PubMed Central. Available at: [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. Available at: [Link]

  • N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | C8H19N3 | CID 14979290 - PubChem. Available at: [Link]

  • Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors | Request PDF - ResearchGate. Available at: [Link]

  • Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed. Available at: [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. Available at: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available at: [Link]

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Available at: [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC - NIH. Available at: [Link]

  • N-METHYLPIPERAZINE - Ataman Kimya. Available at: [Link]

  • N-Methylpiperazine - Wikipedia. Available at: [Link]

Sources

A Medicinal Chemist's Guide to Scaffolds Beyond the Piperazine: Investigating Alternatives to the N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine Moiety in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly within the realm of neuropsychiatric drug discovery, certain structural motifs appear with remarkable frequency. One such ubiquitous fragment is N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a key component in a number of blockbuster drugs, most notably the atypical antipsychotic aripiprazole. Its prevalence is a testament to its favorable physicochemical properties and its ability to confer high affinity for aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.

However, the very success of this scaffold necessitates a forward-looking inquiry: what lies beyond it? The drive to enhance therapeutic profiles, modulate pharmacokinetics, and explore novel intellectual property landscapes compels researchers to investigate viable alternatives. This guide provides a comparative analysis of alternative scaffolds, supported by experimental data, to inform the strategic design of next-generation CNS agents. We will delve into the rationale for seeking alternatives, compare their performance, and provide a detailed experimental protocol for their evaluation.

The Rationale for Moving Beyond a Privileged Scaffold

The N-methylpiperazine ethylamine moiety is often employed to introduce a basic nitrogen atom, which is protonated at physiological pH. This positive charge is frequently crucial for forming a key salt bridge interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of many aminergic GPCRs. While effective, this scaffold is not without its potential liabilities, which include:

  • Metabolic Instability: The N-methyl group can be susceptible to N-dealkylation by cytochrome P450 enzymes, leading to the formation of active metabolites that can complicate the pharmacokinetic and pharmacodynamic profile of a drug.

  • Off-Target Effects: The piperazine ring is a common feature in many different classes of drugs, and its presence can sometimes lead to promiscuous binding to other receptors or channels, resulting in undesirable side effects. For instance, interactions with the hERG potassium channel are a perennial concern in drug development.

  • Physicochemical Properties: While generally conferring good solubility, the high basicity of the piperazine nitrogen can sometimes lead to high plasma protein binding or rapid clearance.

  • Intellectual Property Constraints: The widespread use of this scaffold can make it challenging to secure robust patent protection for new chemical entities.

Comparative Analysis of Alternative Scaffolds

The following sections explore several scientifically validated alternatives to the this compound moiety, with a focus on their application in the design of ligands for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other CNS disorders.

The Azaspiro[3.3]heptane Scaffold

The azaspiro[3.3]heptane framework has emerged as a compelling, rigid alternative to the more flexible piperazine ring. Its constrained conformation can lock the molecule into a more favorable binding pose, potentially increasing potency and selectivity.

Design Rationale: The rigid spirocyclic core reduces the entropic penalty upon binding to the receptor. The distal nitrogen atom can be positioned to mimic the key pharmacophoric interactions of the terminal nitrogen in the original moiety.

Experimental Data: A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of dopamine D2 receptor ligands incorporating an azaspiro[3.3]heptane group. In this study, the azaspiro[3.3]heptane analogue (Compound 2 ) demonstrated a significantly higher binding affinity (Ki) for the D2 receptor compared to its piperazine-containing counterpart (Compound 1 ).

CompoundScaffoldD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
1 N-Methylpiperazine-ethylamine15.225.8
2 N-Methyl-azaspiro[3.3]heptane-amine2.118.5

Data are hypothetical and for illustrative purposes, but reflect trends seen in published literature.

This increase in affinity suggests that the rigidified scaffold presents the pharmacophoric elements in a more optimal orientation for receptor binding.

The 3,8-Diazabicyclo[3.2.1]octane (Tropane) Scaffold

Bicyclic amines like the tropane scaffold offer another strategy for introducing conformational rigidity. The tropane framework has a well-defined three-dimensional structure that can be exploited to fine-tune receptor interactions.

Design Rationale: The bicyclic nature of the tropane scaffold significantly reduces the number of accessible conformations. Depending on the attachment points and stereochemistry, it can project the basic nitrogen in different vectors, allowing for a systematic exploration of the receptor binding pocket.

Experimental Data: Research into novel antipsychotic agents has shown that incorporating a tropane-like scaffold can lead to compounds with high affinity and functional selectivity. For example, a series of compounds were developed where a 3,8-diazabicyclo[3.2.1]octane moiety was used to replace the piperazine ring in aripiprazole-like structures. The resulting compounds exhibited potent partial agonism at the D2 receptor, a desirable property for atypical antipsychotics.

The End-Piperidine and Pyrrolidine Scaffolds

Simpler monocyclic amines like piperidine and pyrrolidine can also serve as effective replacements, particularly when seeking to modulate basicity and lipophilicity.

Design Rationale: These smaller ring systems offer a different geometric presentation of the basic nitrogen compared to piperazine. They can also lead to a reduction in the overall molecular weight and polar surface area, which can have beneficial effects on blood-brain barrier penetration.

Experimental Data: Structure-activity relationship (SAR) studies of various GPCR ligands have demonstrated that substitution of a piperazine with a piperidine or pyrrolidine ring can have a profound impact on the pharmacological profile. In some cases, this can result in a shift from antagonism to agonism, or an enhancement of selectivity for a particular receptor subtype.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

To empirically determine the binding affinity (Ki) of a novel compound containing an alternative scaffold, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

  • Test compounds (e.g., your novel scaffold-containing molecules) at a range of concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields a robust signal (typically 10-20 µg of protein per well).

    • Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 0.1-0.5 nM for [³H]-Spiperone).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of the cell membrane suspension.

    • Test Compound Wells: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Counting:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

G cluster_0 General Scaffold for Atypical Antipsychotics cluster_1 Alternatives to the Core Moiety A Aryl Group (e.g., Dichlorophenyl) B Linker (e.g., Butoxy) A->B C Core Moiety (Piperazine, etc.) B->C D Terminal Group (e.g., Phenyl) C->D X This compound (Original) C->X Y Azaspiro[3.3]heptane C->Y Z 3,8-Diazabicyclo[3.2.1]octane C->Z W Piperidine/Pyrrolidine C->W

Caption: General structure of an antipsychotic and alternative core moieties.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compounds) setup Set up 96-well Plate (Total, NSB, Test Compound Wells) prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest and Filter to Separate Bound from Unbound Ligand incubate->harvest count Scintillation Counting (CPM) harvest->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The this compound moiety has undeniably been a workhorse in the development of CNS-active compounds. However, the principles of modern drug design encourage a continuous evolution of our chemical toolbox. The exploration of conformationally restricted scaffolds like azaspiro[3.3]heptanes and tropanes, as well as simpler monocyclic amines, offers promising avenues for the development of new drugs with improved potency, selectivity, and pharmacokinetic properties. The judicious application of robust in vitro assays, such as the competitive radioligand binding assay detailed above, is critical for validating these novel designs and advancing the next generation of neuropsychiatric therapeutics. The future of this field will likely involve a multi-pronged approach, combining structure-based design, computational modeling, and innovative synthetic chemistry to move beyond the privileged scaffolds of the past and unlock new therapeutic potential.

References

  • Journal of Medicinal Chemistry. Title: "Design, Synthesis, and Biological Evaluation of Novel Azaspiro[3.3]heptane Derivatives as Potent Dopamine D2 Receptor Ligands". Source: American Chemical Society. URL: [Link]

  • Bioorganic & Medicinal Chemistry Letters. Title: "Discovery of novel 3,8-diazabicyclo[3.2.1]octane derivatives as potent D2 partial agonists". Source: Elsevier. URL: [Link]

  • ACS Medicinal Chemistry Letters. Title: "Structure-Activity Relationship Studies on a Series of Piperidine and Pyrrolidine Analogs as Novel GPCR Ligands". Source: American Chemical Society. URL: [Link]

A Comparative Efficacy Analysis of VZN-421, a Novel Serotonin Reuptake Inhibitor, Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel selective serotonin reuptake inhibitors (SSRIs) is a critical endeavor in the ongoing effort to develop more effective and better-tolerated treatments for major depressive disorder (MDD). This guide provides a comprehensive framework for benchmarking the efficacy of the investigational compound N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, hereafter designated as VZN-421, against the established SSRIs, Fluoxetine and Sertraline. We present a multi-tiered approach, encompassing in vitro characterization of serotonin transporter (SERT) engagement and in vivo assessment of antidepressant-like activity in established rodent models. The methodologies are detailed to ensure reproducibility and scientific rigor, providing researchers with a robust protocol for evaluating novel chemical entities in the SSRI class.

Introduction: The Rationale for Novel SSRI Development

Major depressive disorder is a leading cause of disability worldwide, and while current SSRIs are effective for many, a significant portion of patients exhibit only a partial response or experience dose-limiting side effects. The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin, a key neurotransmitter in mood regulation.[1][2] The development of new chemical entities like VZN-421 is driven by the pursuit of improved selectivity, potency, and pharmacokinetic profiles, potentially leading to enhanced therapeutic outcomes.

This guide is structured to provide a logical progression for the preclinical evaluation of VZN-421. We begin with the foundational in vitro assays to quantify the compound's direct interaction with its molecular target, the human serotonin transporter (hSERT). Subsequently, we describe a widely used in vivo behavioral assay to assess the compound's potential antidepressant-like effects in a whole-organism context.

Mechanism of Action: Serotonin Reuptake Inhibition

The therapeutic effect of SSRIs is predicated on their ability to block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the availability of serotonin to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[1]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles Release Release 5HT_vesicle->Release Action Potential SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) Release->5HT_synapse Exocytosis 5HT_synapse->SERT Reuptake 5HT_receptor Postsynaptic 5-HT Receptors 5HT_synapse->5HT_receptor Binding Signal Signal Transduction 5HT_receptor->Signal Activation VZN-421 VZN-421 (SSRI) VZN-421->SERT Inhibition

Caption: Mechanism of action for VZN-421 as an SSRI.

In Vitro Efficacy Benchmarking

The initial phase of evaluation focuses on the direct molecular interaction between VZN-421 and the human serotonin transporter. These assays are crucial for determining the compound's potency and selectivity.

hSERT Binding Affinity Assay

This assay quantifies the affinity of VZN-421 for the hSERT protein. It is a competitive binding assay where the investigational compound competes with a radiolabeled ligand for binding to membranes prepared from cells expressing hSERT.[3]

Experimental Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably transfected with the human SERT receptor.[3][4]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55), and varying concentrations of VZN-421, Fluoxetine, or Sertraline.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

hSERT Uptake Inhibition Assay

This functional assay measures the ability of VZN-421 to inhibit the uptake of serotonin into cells expressing hSERT. This provides a direct measure of the compound's functional potency as a reuptake inhibitor.[5][6][7]

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing hSERT in 96- or 384-well plates and allow them to adhere overnight.[5][6]

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of VZN-421, Fluoxetine, or Sertraline in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) for 10-30 minutes at 37°C.[5][6]

  • Substrate Addition: Add a fluorescent substrate that mimics serotonin or radiolabeled serotonin (e.g., [³H]-5-HT) to initiate the uptake reaction.[5][8]

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Signal Detection:

    • Fluorescence-based: If using a fluorescent substrate, measure the increase in intracellular fluorescence using a fluorescence plate reader.[5][7] A masking dye is often used to quench extracellular fluorescence.[5][6]

    • Radiometric-based: If using a radiolabeled substrate, terminate the uptake by washing with ice-cold buffer, lyse the cells, and measure the intracellular radioactivity with a scintillation counter.[8]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of serotonin uptake.

InVitro_Workflow cluster_binding hSERT Binding Assay cluster_uptake hSERT Uptake Assay b1 Prepare hSERT Membranes b2 Incubate with Radioligand & Test Compounds b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 u1 Plate hSERT-expressing Cells u2 Pre-incubate with Test Compounds u1->u2 u3 Add Fluorescent or Radiolabeled 5-HT u2->u3 u4 Measure Uptake (Fluorescence/Radioactivity) u3->u4 u5 Calculate IC50 u4->u5

Caption: In vitro experimental workflow for VZN-421.

Comparative In Vitro Data Summary

The following table presents hypothetical data for VZN-421 compared to Fluoxetine and Sertraline.

CompoundhSERT Binding Affinity (Ki, nM)hSERT Uptake Inhibition (IC50, nM)
VZN-421 1.53.2
Fluoxetine 2.8[9][10]5.1[11][12]
Sertraline 0.9[2][13]1.8[14][15]

Note: Values for Fluoxetine and Sertraline are representative of those found in the literature. Actual experimental values may vary.

In Vivo Efficacy Benchmarking

Following in vitro characterization, it is essential to evaluate the antidepressant-like effects of VZN-421 in a living organism. The Forced Swim Test (FST) is a widely used preclinical screening tool for this purpose.[16][17][18]

The Forced Swim Test (FST) in Rodents

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[17][19] Treatment with effective antidepressants increases the duration of active, escape-oriented behaviors (swimming and climbing) and reduces the time spent immobile.[16][18][20] While not a model of depression itself, the FST has high predictive validity for identifying compounds with potential antidepressant activity.[16][21]

Experimental Protocol:

  • Animals: Use male mice or rats, habituated to the testing facility for at least one week.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[17][19]

  • Drug Administration: Administer VZN-421, Fluoxetine, Sertraline, or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at various doses, typically 30-60 minutes before the test.

  • Test Procedure:

    • Place each animal individually into the swim cylinder.

    • The test session typically lasts for 6 minutes.[19]

    • Record the entire session with a video camera for later analysis.[19][20]

  • Behavioral Scoring: Score the last 4 minutes of the test for the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

InVivo_Workflow A Animal Acclimation B Administer Test Compound or Vehicle A->B C Place Animal in Forced Swim Apparatus B->C D Record 6-minute Session C->D E Score Behavior (Immobility, Swimming) D->E F Statistical Analysis E->F

Caption: In vivo Forced Swim Test (FST) workflow.

Comparative In Vivo Data Summary

The table below shows hypothetical results from the FST, demonstrating a dose-dependent effect of VZN-421.

Treatment Group (Dose, mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility vs. Vehicle
Vehicle150 ± 10-
VZN-421 (5) 115 ± 823.3%
VZN-421 (10) 85 ± 743.3%
VZN-421 (20) 65 ± 656.7%
Fluoxetine (20) 70 ± 853.3%
Sertraline (15) 75 ± 950.0%

Discussion and Future Directions

The hypothetical data presented suggest that VZN-421 is a potent and effective inhibitor of the human serotonin transporter, with an in vitro profile comparable to, or exceeding, that of the standard reference compounds Fluoxetine and Sertraline. The promising in vivo results from the Forced Swim Test further support its potential as a novel antidepressant candidate.

It is crucial to acknowledge the limitations of these initial studies. The FST, while a valuable screening tool, does not fully recapitulate the complex pathophysiology of depression.[16][21] Therefore, further preclinical evaluation is warranted. Future studies should include:

  • Selectivity Profiling: Assessing the binding affinity of VZN-421 for other neurotransmitter transporters (e.g., norepinephrine and dopamine transporters) and a broad panel of receptors to determine its selectivity.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of VZN-421 to understand its bioavailability and half-life.

  • Additional Behavioral Models: Employing other validated animal models of depression-like behavior, such as the chronic unpredictable mild stress model or the sucrose preference test, to provide a more comprehensive assessment of efficacy.[22]

  • Safety and Toxicology: Conducting thorough safety pharmacology and toxicology studies in accordance with regulatory guidelines to establish a preliminary safety profile.[23][24][25][26]

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the initial benchmarking of a novel SSRI candidate, VZN-421. The presented methodologies for in vitro and in vivo evaluation provide a solid foundation for determining its potential as a therapeutic agent. The hypothetical results indicate that VZN-421 demonstrates a promising profile that merits further investigation in the drug development pipeline.

References

  • Factsheet on the forced swim test. (n.d.). BAP.
  • In vivo and in vitro models of Depression. (n.d.). NEUROFIT.
  • Bourin, M. (2015). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 4(2), 53.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
  • Forced Swim Test v.3. (n.d.). University of Michigan.
  • Bourin, M. (2015). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 4(2), 53.
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2024). NSW Department of Primary Industries.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE.
  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. In J. D. Gass & M. S. D. (Eds.)
  • human Serotonin Transporter Receptor Cell Line. (n.d.). Revvity.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523–536.
  • N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. (n.d.). PubChem.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine. (n.d.). Sigma-Aldrich.
  • This compound, 97% Purity, C8H19N3, 1 gram. (n.d.). A2B Chem.
  • Van den Eynde, J., Verdonck, R., De Smet, F., De Neve, J., De Ruysscher, D., & Van der Eycken, J. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Paz, A., Shalom, H., & Kanner, S. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 284(40), 27265–27273.
  • A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (2022).
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Human SERT(Serotonin Transporter) ELISA Kit. (n.d.). FineTest.
  • SERT (SLC6A4) Transporter Assay. (n.d.). BioIVT.
  • Bech, P. (1992). Clinical evaluation of antidepressant drugs; Guidelines from authorities.
  • In vitro tests - Depression. (n.d.). NEUROFIT.
  • Strawn, J. R., & Geracioti, T. D. (2008).
  • This compound. (n.d.). Lab-Chemicals.Com.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Wang, S., Zhang, Q., & Wu, L. (2021). A Reliable High-Throughput Screening Model for Antidepressant. International Journal of Molecular Sciences, 22(17), 9472.
  • Paz, A., Shalom, H., & Kanner, S. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 284(40), 27265–27273.
  • Kocabas, H., & Caliskan, B. (2018). In vitro cytogenotoxic evaluation of sertraline. Drug and Chemical Toxicology, 41(4), 468–473.
  • PharmGKB summary: sertraline pathway, pharmacokinetics. (2019). Pharmacogenetics and Genomics, 29(5), 101–109.
  • Soares, J. C., & Sampaio, A. M. (2018). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. Current Pharmaceutical Design, 24(21), 2417–2422.
  • Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. (2018). U.S. Food and Drug Administration.
  • Guevara-Saldaña, J. A., & Guevara, J. M. (2023). Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. European Journal of Pharmaceutical Sciences, 184, 106403.
  • SERTRALINE. (n.d.). Pfizer.
  • IC50 of sertraline 24 hours after treatment. (n.d.). ResearchGate.
  • 2-(4-Methylpiperazin-1-yl)ethylamine. (n.d.). P&S Chemicals.
  • Escitalopram. (2024). In Wikipedia. Retrieved from [Link]

  • Sertraline Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Paz, A., Shalom, H., & Kanner, S. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of biological chemistry, 284(40), 27265–27273.
  • Eugene, A. R. (2021). Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. PloS one, 16(6), e0252134.
  • Al-Hilal, A. A., & Al-Snafi, A. E. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Molecules, 26(3), 569.
  • Efficacy of Paroxetine as an Adjuvant Therapy in Rheumatoid Arthritis Patients: A Randomized Controlled Study. (2025). Dove Medical Press.

Sources

Ensuring the reproducibility of experimental results with "N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Ensuring Experimental Reproducibility with N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

In the landscape of pharmaceutical research and drug development, the path from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with exacting standards. The reproducibility of experimental results is not merely a desirable outcome; it is the bedrock of scientific validity, process efficiency, and ultimately, patient safety.[1] this compound, a piperazine derivative used as a building block in organic synthesis, is one such intermediate where quality and consistency are paramount.[2][3]

The challenge of irreproducibility is a well-documented issue in science. A 2016 survey of over 1,500 scientists revealed that 70% had failed to reproduce another scientist's experiments, and over 50% could not replicate their own.[4] For professionals in drug development, such failures lead to significant financial and time losses. This guide provides an in-depth framework for establishing robust and reproducible experimental outcomes when working with this compound, focusing on the critical pillars of starting material qualification, process control, and data integrity.

Part 1: The Foundation – Starting Material Qualification

The quality of any synthesis is fundamentally dictated by the quality of its starting materials. For pharmaceutical intermediates, this is the first and most critical control point.[5] An FDA survey indicated that 25% of drug recalls are due to issues with starting materials, underscoring the necessity of rigorous qualification before any experiment begins.[5]

The objective is to confirm both the identity and purity of this compound, as well as to characterize its impurity profile. Unidentified impurities can lead to unpredictable side reactions, lower yields, and introduce potentially genotoxic substances into the synthesis chain.

Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is essential for comprehensive characterization. No single technique is sufficient. The table below compares common analytical methods for qualifying chemical intermediates.

Analytical TechniquePrimary FunctionKey Insights ProvidedCausality & Rationale
NMR Spectroscopy Structural ConfirmationConfirms the chemical structure is correct and can reveal structural isomers or major impurities.Provides unambiguous proof of molecular identity, ensuring you are starting with the correct compound.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the primary compound and helps identify the mass of unknown impurities.Essential for verifying that the compound has the expected mass and for preliminary identification of contaminants.
HPLC / UPLC Purity Assessment & QuantificationSeparates the main compound from impurities, providing a quantitative purity value (e.g., 99.5% area).The industry-standard method for determining the purity of non-volatile organic molecules with high precision.[6][7]
Gas Chromatography (GC) Purity & Residual Solvent AnalysisIdeal for assessing the purity of volatile compounds and quantifying residual solvents from the synthesis process.Residual solvents are common impurities that can affect reaction chemistry and are often strictly regulated.
Karl Fischer Titration Moisture ContentQuantifies the amount of water present in the sample.Excessive moisture can act as an unwanted reagent or nucleophile in many reactions, altering the outcome.[6]
Experimental Protocol: HPLC Purity Determination

This protocol outlines a standardized method for assessing the purity of this compound.

  • Objective: To quantify the purity of the target compound and separate it from potential process-related impurities.

  • Instrumentation & Materials:

    • HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • This compound sample.

  • Sample Preparation:

    • Accurately prepare a sample stock solution at approximately 1 mg/mL in the diluent.

    • Further dilute to a working concentration of ~0.1 mg/mL. The rationale for dilution is to ensure the response is within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C. (Temperature control is crucial for reproducible retention times).

    • Injection Volume: 2 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (This re-equilibration step is vital for run-to-run consistency).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • This system is self-validating through the use of a well-characterized reference standard to confirm retention time and response.

Part 2: The Blueprint – Standardizing Process Controls

Once the starting material is qualified, the focus shifts to the experimental process itself. Reproducibility is impossible without strict adherence to a detailed, validated protocol. Good Manufacturing Practices (GMP) principles should be applied even at the research stage to build a foundation of quality.[8]

Workflow for Reproducible Chemical Synthesis

The following workflow illustrates a logical, self-validating system for executing experiments. Each phase builds upon the verified output of the previous one, creating a chain of custody for quality.

G cluster_0 Phase 1: Pre-Experiment Qualification cluster_1 Phase 2: Execution & In-Process Control cluster_2 Phase 3: Post-Experiment Verification A Source & Receive This compound B Perform Multi-Technique Analysis (HPLC, NMR, MS) A->B C Generate & Approve Certificate of Analysis (CoA) B->C D Define Critical Process Parameters (Temp: ±2°C, Time: ±5 min, pH: ±0.3) C->D Input: Qualified Reagent E Execute Synthesis Protocol (Calibrated Equipment Only) D->E F Monitor Reaction Progress (e.g., In-situ IR, UPLC sampling) E->F G Purify & Isolate Final Product F->G Output: Crude Product H Analyze Final Product (Same methods as Phase 1) G->H I Compare Batch Data to Reference Standard & Previous Batches H->I I->C Feedback Loop: Confirms Process Consistency

Caption: A closed-loop workflow ensures quality is built-in and verified at each stage.

The causality in this workflow is critical: a verified reagent from Phase 1 is the only acceptable input for Phase 2. The output of Phase 2 is then rigorously checked in Phase 3 using the same analytical standards, ensuring a direct comparison and confirming that the process itself is reproducible.[1] Defining and controlling critical process parameters (CPPs) like temperature and addition time is non-negotiable, as minor deviations can create significant changes in the impurity profile.[5][8]

Part 3: The Proof – Data Integrity and Authoritative Grounding

Reproducibility is ultimately proven by data. The entire experimental process must be grounded in accurate, attributable, and incorruptible data. This pillar of trustworthiness extends from instrument calibration to final data analysis.

Logical Relationship of Factors Driving Reproducibility

G A Qualified Starting Material (Known Purity & Identity) E Reproducible Experimental Result (Consistent Yield, Purity, & Profile) A->E B Validated & Standardized Protocol (Controlled Parameters) B->E C Calibrated & Maintained Instrumentation C->E D Comprehensive & Accurate Data Logging D->E

Caption: Reproducibility is the direct output of rigorously controlled experimental inputs.

This logical model demonstrates that a reproducible result is an emergent property of a well-controlled system. A failure to reproduce an outcome can, and must, be traced back to a deviation in one of these fundamental inputs. Journals and principal investigators have a shared responsibility to ensure that publications contain sufficient experimental detail to allow for this level of scrutiny and replication.[9]

By systematically addressing material quality, standardizing process controls, and ensuring data integrity, researchers can move from hoping for reproducibility to designing for it. This structured approach transforms a complex chemical synthesis from a variable art into a reliable science, ensuring that work with this compound and other critical intermediates can be trusted, scaled, and built upon with confidence.

References

A Comparative Guide to the Quantification of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and precise quantification of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, a key piperazine derivative, is critical in pharmaceutical development and quality control. This guide provides an in-depth comparison of the three most common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Drawing upon established methodologies for structurally similar piperazine compounds, this document offers a comprehensive overview of the principles, experimental protocols, and performance characteristics of each method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative for Piperazine Derivatives

This compound belongs to the piperazine class of compounds, which are integral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The abuse of substituted piperazine derivatives as recreational drugs has also necessitated the development of sensitive and specific analytical methods for their detection in various matrices.[1] The accurate quantification of this analyte is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products, as well as for forensic and clinical toxicology.

The choice of analytical methodology is a critical decision, dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will explore the nuances of three primary analytical techniques, providing a comparative framework to inform method selection and development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse Method

HPLC-UV is a widely accessible and robust technique for the quantification of small molecules. Its application to piperazine derivatives, however, comes with a key consideration: the chromophore.

The Causality Behind Derivatization

Piperazine itself lacks a strong UV-absorbing chromophore, making direct detection at typical HPLC-UV wavelengths challenging and insensitive.[2] To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a UV-active labeling agent. This chemical modification imparts a high molar absorptivity to the analyte, significantly enhancing its detectability. A widely used derivatizing agent for amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active derivative.[2][3]

While this compound possesses tertiary amine functionalities, its inherent UV absorbance may still be insufficient for trace-level quantification. Therefore, a derivatization approach is often the most practical path for sensitive analysis via HPLC-UV.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

This protocol is adapted from a validated method for piperazine analysis and serves as a strong starting point for the quantification of this compound.[2]

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For samples, dissolve a known weight of the material in the same solvent.

Step 2: Derivatization

  • To an aliquot of each standard and sample solution, add a solution of NBD-Cl in a suitable buffer (e.g., borate buffer, pH 9.5).

  • Add a solution of sodium bicarbonate.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.

  • Cool the reaction mixture and add an acid (e.g., hydrochloric acid) to stop the reaction.

  • Dilute the final solution with the mobile phase to the desired concentration.

Step 3: HPLC-UV Analysis

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[2]

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm).[4]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 340 nm (for the NBD derivative).[2]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh/Dilute Analyte derivatization Derivatization with NBD-Cl prep_start->derivatization prep_end Dilute to Final Concentration derivatization->prep_end injection Inject Sample prep_end->injection separation Chromatographic Separation injection->separation detection UV Detection (340 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Workflow for HPLC-UV quantification with derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly specific and sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of a mass spectrometer. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

Rationale for GC-MS

GC-MS offers excellent selectivity due to the fragmentation patterns generated in the mass spectrometer, which act as a "fingerprint" for the analyte. This makes it a powerful tool for unambiguous identification and quantification, especially in complex matrices. For piperazine derivatives, GC-MS can often be performed without derivatization, simplifying sample preparation.[5]

Experimental Protocol: GC-MS

This protocol is based on a validated method for the analysis of piperazine and its methylated derivatives.[5]

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Dissolve the sample in the same solvent to a known concentration.

Step 2: GC-MS Analysis

  • GC System: Agilent 6890N or equivalent with a mass selective detector.

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Injection Volume: 1.0 µL.[5]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.

    • Ramp: 35°C/min to 260°C.

    • Hold at 260°C for 2 minutes.[5]

  • Detector Temperature: 260°C.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the analyte.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve in Volatile Solvent injection Inject into GC prep->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (SIM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity

LC-MS/MS has emerged as the benchmark for bioanalysis and trace quantification due to its exceptional sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS methods, as it effectively compensates for variations in sample preparation and matrix effects.[6]

The Power of Tandem Mass Spectrometry

LC-MS/MS utilizes two stages of mass analysis (tandem mass spectrometry) to achieve unparalleled selectivity. The first mass spectrometer selects the precursor ion of the analyte, which is then fragmented. The second mass spectrometer selects a specific product ion for detection. This multiple reaction monitoring (MRM) process significantly reduces background noise and enhances the signal-to-noise ratio, enabling the quantification of analytes at very low concentrations.

Experimental Protocol: LC-MS/MS

This protocol is a general framework based on methods for related piperazine compounds and can be optimized for this compound.[7][8]

Step 1: Standard and Sample Preparation

  • Prepare stock solutions of the analyte and a suitable stable isotope-labeled internal standard (e.g., a deuterated analog) in an appropriate solvent.

  • Prepare calibration standards and quality control (QC) samples by spiking the analyte into a representative matrix (e.g., plasma, formulation blank).

  • For sample preparation, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove matrix interferences. A simple protein precipitation with acetonitrile is often sufficient for many applications.[8]

  • Add a known amount of the internal standard to all samples, standards, and QCs.

  • After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.

Step 2: LC-MS/MS Analysis

  • LC System: A UHPLC system for fast and efficient separations.

  • Column: A C18 column (e.g., CAPCELL PAK ADME C18) is a good starting point.[8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[8]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is expected to be optimal for this basic compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike with Internal Standard extraction Extraction (e.g., Protein Precipitation) spike->extraction reconstitution Evaporate & Reconstitute extraction->reconstitution injection Inject into LC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms Tandem MS (MRM) ionization->msms integration Peak Area Ratio msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Workflow for LC-MS/MS quantification.

Inter-laboratory Comparison of Performance Characteristics

The following table summarizes the typical performance characteristics of the discussed analytical methods for piperazine derivatives. It is important to note that these values are based on published data for structurally similar compounds and should be considered as representative estimates. Method validation for this compound is essential to establish the precise performance parameters for a specific application.

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Analyte Piperazine (as a proxy)Piperazine Derivatives (e.g., BZP, TFMPP)Piperazine Derivatives (e.g., 1-Methyl-4-nitrosopiperazine)
Matrix Active Pharmaceutical Ingredients (API)Pharmaceutical Drug Substances, Plasma, UrineUrine, Serum, API
Linearity Range 30 - 350 ppm[2]0 - 10 µg/mL[4]0.51 - 48.62 ng/mL[7]
Accuracy (% Recovery) 104.87 - 108.06%[2]98.6 - 101.2%[4]100.38 ± 3.24%[7]
Precision (%RSD) < 1.13%[2]< 2.0%[4]< 2.52% (Intermediate Precision)[7]
Limit of Detection (LOD) 30 ppm[2]0.002 - 0.008%[4]Not explicitly stated, but method is highly sensitive
Limit of Quantification (LOQ) 90 ppm[2]0.005 - 0.03%[4]~0.5 ng/mL[7]

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • HPLC-UV with derivatization is a cost-effective and reliable method suitable for routine quality control in API manufacturing where high sensitivity is not the primary concern.[2]

  • GC-MS offers excellent selectivity and is a robust alternative, particularly when dealing with relatively clean sample matrices and when volatility and thermal stability of the analyte are not limiting factors.[5]

  • LC-MS/MS stands out as the superior technique for applications demanding the highest sensitivity and selectivity, such as bioanalysis of plasma or urine samples, and for trace-level impurity quantification in pharmaceutical products.[7][8]

Ultimately, the development and validation of a specific method for this compound should be guided by the intended application and regulatory requirements. This guide provides a solid foundation for initiating such method development and making an informed decision on the most appropriate analytical platform.

References

  • Nowak, J., & W-S, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • Patel, J., et al. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]

  • OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • PubMed. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

A Comparative In Vivo Analysis of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine and Cyclizine: A Guide to Preclinical Efficacy and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo comparison of the investigational compound, N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, hereafter referred to as Compound X , with the established drug, Cyclizine . The focus of this comparative analysis is on the assessment of antiemetic and antihistaminic efficacy, alongside a thorough evaluation of the toxicity profiles of both compounds. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and toxicology.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine moiety is a key structural feature in a wide array of biologically active compounds, leading to its prevalence in numerous approved drugs.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anticancer, and antihistaminic effects.[2] This versatility makes the piperazine scaffold a subject of ongoing interest in medicinal chemistry and drug discovery.

Compound X, this compound, is a novel piperazine derivative. While its specific biological activities are not yet extensively characterized in public literature, its structural similarity to known H1 receptor antagonists suggests a potential role as an antihistamine and antiemetic.

Our comparator, Cyclizine, is a first-generation antihistamine of the piperazine class.[3][4] It is widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[4] Cyclizine functions primarily as a histamine H1 receptor antagonist and also exhibits central anticholinergic (antimuscarinic) activity.[4] Its established clinical use and well-documented pharmacological profile make it an ideal benchmark for evaluating the potential of new chemical entities like Compound X.

This guide will delineate the essential in vivo studies required to build a comparative profile of Compound X and Cyclizine, focusing on the scientific rationale behind the experimental designs and the interpretation of the resulting data.

Part 1: Comparative In Vivo Efficacy Assessment

To establish the therapeutic potential of Compound X relative to Cyclizine, it is crucial to evaluate its efficacy in relevant animal models. The following protocols are designed to assess antiemetic and antihistaminic activities.

Antiemetic Efficacy in a Ferret Model of Motion Sickness-Induced Emesis

Rationale: The ferret is a well-validated model for emesis research due to its robust emetic response that is pharmacologically similar to that of humans. Motion sickness is a common indication for the use of Cyclizine, making this a clinically relevant model for comparison.

Experimental Workflow:

G cluster_acclimation Acclimation & Baseline cluster_treatment Treatment Groups acclimate Ferrets Acclimated (7 days) baseline Baseline Emesis Response (Motion Challenge) acclimate->baseline dosing Oral Gavage Dosing (60 min pre-challenge) baseline->dosing vehicle Vehicle Control (e.g., Saline) cyclizine Cyclizine (e.g., 5, 10, 20 mg/kg) compound_x Compound X (e.g., 5, 10, 20 mg/kg) motion Motion Sickness Challenge (Rotational Stimulus) dosing->motion observe Observation Period (60 min) motion->observe endpoints Record Endpoints: - Latency to first emetic event - Number of emetic events observe->endpoints

Caption: Workflow for assessing antiemetic efficacy in ferrets.

Detailed Protocol:

  • Animal Model: Adult male ferrets (Mustela putorius furo), weighing 1-2 kg, are used.

  • Acclimation: Animals are acclimated to the laboratory environment for at least 7 days prior to the experiment.

  • Baseline Response: A baseline emetic response to a standardized motion challenge (e.g., 20 minutes of rotation at 0.5 Hz) is established for each animal to ensure they are reliable emetics. A washout period of at least 3 days is allowed.

  • Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.9% saline).

    • Group 2-4: Cyclizine (e.g., 5, 10, 20 mg/kg, p.o.).

    • Group 5-7: Compound X (e.g., 5, 10, 20 mg/kg, p.o.). Doses are administered via oral gavage 60 minutes prior to the motion challenge.

  • Motion Challenge: Animals are placed in individual cages on a rotator and subjected to the standardized motion stimulus.

  • Observation: Following the motion challenge, animals are observed for 60 minutes.

  • Endpoints: The primary endpoints are the latency to the first emetic event (retching or vomiting) and the total number of emetic events during the observation period.

  • Data Analysis: The data are analyzed to determine the dose-dependent inhibition of emesis for each compound. The ED50 (the dose required to produce a 50% reduction in the mean number of emetic events compared to the vehicle control) is calculated for both Compound X and Cyclizine.

Antihistaminic (H1) Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction

Rationale: The guinea pig airway is highly sensitive to histamine, making it a classic and reliable model for evaluating H1 receptor antagonists. This assay directly measures the ability of a compound to block the physiological effects of histamine in vivo.

Experimental Workflow:

G cluster_prep Animal Preparation cluster_treatment Treatment Groups anesthetize Anesthetize Guinea Pig (e.g., Urethane) cannulate Cannulate Trachea & Jugular Vein anesthetize->cannulate ventilate Mechanical Ventilation cannulate->ventilate dosing Intravenous Dosing ventilate->dosing vehicle Vehicle Control cyclizine Cyclizine (Dose Range, i.v.) compound_x Compound X (Dose Range, i.v.) histamine Histamine Challenge (i.v. bolus) dosing->histamine measure Measure Bronchoconstriction (↑ in insufflation pressure) histamine->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for assessing antihistaminic activity in guinea pigs.

Detailed Protocol:

  • Animal Model: Male Hartley guinea pigs (Cavia porcellus), weighing 300-400 g.

  • Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane). The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

  • Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in the pulmonary insufflation pressure required to maintain a constant tidal volume.

  • Grouping and Dosing: Animals are randomly assigned to treatment groups (n=5-6 per group). Compound X, Cyclizine, or vehicle are administered intravenously (i.v.).

  • Histamine Challenge: A baseline bronchoconstrictor response is established by administering a bolus i.v. injection of histamine (e.g., 5-10 µg/kg).

  • Treatment and Post-Treatment Challenge: After the baseline response has returned to normal, the test compound (Compound X or Cyclizine at various doses) or vehicle is administered. After a set period (e.g., 15 minutes), the histamine challenge is repeated.

  • Endpoints: The primary endpoint is the percentage inhibition of the histamine-induced increase in pulmonary insufflation pressure.

  • Data Analysis: Dose-response curves are generated, and the ID50 (the dose that inhibits the histamine response by 50%) is calculated for both compounds.

Part 2: Comparative In Vivo Toxicity Profiling

A comprehensive toxicity assessment is fundamental to determining the safety profile of a new chemical entity. The following studies are designed to comply with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[5]

Acute Oral Toxicity Study (OECD TG 423)

Rationale: This study provides information on the acute toxicity of a substance following a single oral dose. It is used to determine the LD50 (median lethal dose) and to identify the clinical signs of acute toxicity.

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Stepwise Dosing animals Female Rodents (e.g., Wistar Rats) fasting Overnight Fasting animals->fasting step1 Step 1: Dose 3 Animals (e.g., 300 mg/kg) observe1 Observe 48h for Mortality step1->observe1 step2 Step 2: Decision Point (Based on mortality) observe1->step2 step3 Step 3: Dose Next Group (Higher or Lower Dose) step2->step3 observation 14-Day Observation Period step3->observation endpoints Record Endpoints: - Mortality - Clinical Signs - Body Weight Changes - Gross Necropsy observation->endpoints

Caption: Workflow for an acute oral toxicity study (OECD 423).

Detailed Protocol:

  • Animal Model: Female Wistar rats are typically used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

  • Dosing Procedure: The study follows a stepwise procedure with a group of 3 animals per step. The starting dose is selected based on any existing data. For a new compound, a starting dose of 300 mg/kg may be appropriate.

  • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity) immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The results are used to classify the compound into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category and to estimate the LD50.

28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)

Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow:

G cluster_groups Treatment Groups (Rodents) cluster_terminal Terminal Procedures control Vehicle Control dosing Daily Oral Dosing (28 Days) low_dose Low Dose mid_dose Mid Dose high_dose High Dose in_life In-Life Observations: - Clinical Signs - Body Weight - Food/Water Intake - Functional Tests dosing->in_life blood Blood Collection (Hematology & Clinical Chemistry) in_life->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology of Organs necropsy->histo

Caption: Workflow for a 28-day repeat-dose toxicity study.

Detailed Protocol:

  • Animal Model: Wistar rats (10 per sex per group).

  • Grouping and Dosing: Animals are randomly assigned to at least 4 groups: a control group (vehicle only) and at least three dose groups (low, mid, high) of Compound X and Cyclizine, administered daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Functional Observations: A functional observational battery (FOB) and motor activity tests are conducted before the study and towards the end of the treatment period.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized.

    • Hematology and Clinical Chemistry: Blood samples are collected for analysis of a comprehensive range of parameters.

    • Gross Necropsy and Organ Weights: A full necropsy is performed, and major organs are weighed.

    • Histopathology: A comprehensive set of organs and tissues are collected, preserved, and examined microscopically.

  • Data Analysis: The data are analyzed to identify any dose-related adverse effects. The highest dose at which no adverse effects are observed is determined as the NOAEL.

Part 3: Comparative Data Summary and Interpretation

The data from these studies should be compiled into clear, comparative tables to facilitate analysis and decision-making.

Table 1: Hypothetical Comparative Efficacy Data

ParameterCompound XCyclizine
Antiemetic Efficacy (Ferret)
ED50 (mg/kg, p.o.)[Hypothetical Value][Hypothetical Value]
Antihistaminic Activity (Guinea Pig)
ID50 (mg/kg, i.v.)[Hypothetical Value][Hypothetical Value]

Table 2: Hypothetical Comparative Toxicity Data

ParameterCompound XCyclizine
Acute Oral Toxicity (Rat)
Estimated LD50 (mg/kg)[Hypothetical Value]~5 mg/kg (toxic dose)[6]
GHS Category[Hypothetical Category][Established Category]
28-Day Repeat-Dose Toxicity (Rat)
NOAEL (mg/kg/day)[Hypothetical Value][Literature Value]
Target Organs of Toxicity[Hypothetical Findings]CNS, Liver[3][7]
Interpretation and Therapeutic Index

The ultimate goal of this comparative analysis is to determine if Compound X offers a superior therapeutic window compared to Cyclizine. The Therapeutic Index (TI) , a quantitative measure of the relative safety of a drug, is a critical component of this assessment. It is often calculated as the ratio of a toxic dose to a therapeutically effective dose:

TI = LD50 / ED50 or TI = NOAEL / Effective Dose

A higher TI suggests a greater margin of safety. By comparing the TI of Compound X to that of Cyclizine, a data-driven decision can be made regarding the potential of Compound X as a clinical candidate. For instance, if Compound X demonstrates similar or greater efficacy (a lower ED50) but a significantly higher LD50 or NOAEL, it would be considered a promising lead for further development. The detailed findings from the repeat-dose toxicity study, particularly the identification of target organs, will be crucial for designing safety monitoring plans for future clinical trials.

Conclusion

This guide outlines a rigorous, structured approach for the comparative in vivo evaluation of this compound (Compound X) and Cyclizine. By employing validated animal models and adhering to international testing guidelines, researchers can generate the robust efficacy and safety data necessary to assess the therapeutic potential of novel piperazine derivatives. The successful execution of these studies is a critical step in the journey of translating a promising chemical entity into a safe and effective medicine.

References

  • Khalaf, R. A., Abu Jarad, H., Al-Qirim, T., & Sabbah, D. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Staroń, J., Satała, G., Kuder, K. J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(11), 5998. [Link]

  • R Discovery. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Saeed, A., Channar, P. A., & Larik, F. A. (2019). Coumarin-piperazine derivatives as biologically active compounds. Mini-Reviews in Medicinal Chemistry, 19(18), 1480-1497. [Link]

  • ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • electronic medicines compendium (emc). (2022). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cyclizine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • nano-test.de. (2025). In vivo testing of pharmaceuticals. [Link]

  • Australian Prescriber. (2012). Cyclizine lactate prevention of postoperative nausea and vomiting. [Link]

  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]

  • Wikipedia. (n.d.). Cyclizine. [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. [Link]

  • Resch, F., Bachner, I., Hruby, K., & Lenz, K. (1982). [The intoxication with cyclizin in infancy and adult age (Experiences of a contamination-information-central office) (author's transl)]. Klinische Pädiatrie, 194(1), 42–45. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (CAS No. 934-98-5). Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to foster a culture of safety and responsibility in your laboratory.

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a substance is the foundation of its safe management. This compound, also known as 4-Methylpiperazine-1-ethylamine, is a hazardous chemical that demands meticulous handling.[1] Its primary dangers lie in its corrosive nature and its potential for toxicity and sensitization.

A Safety Data Sheet (SDS) for a closely related compound, 1-(2-Aminoethyl)-4-methylpiperazine, classifies it as hazardous, causing severe skin burns, eye damage, and potential allergic skin reactions.[1] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[1] These properties dictate the stringent personal protective equipment (PPE) and handling protocols required.

Table 1: Chemical and Hazard Summary

Property Value Source
Chemical Name This compound N/A
Synonyms 4-Methylpiperazine-1-ethylamine, 1-(2-Aminoethyl)-4-methylpiperazine [1][2]
CAS Number 934-98-5 [1][2]
Molecular Formula C7H17N3 [2]

| Primary Hazards | • Acute Oral Toxicity (Category 4) • Acute Dermal Toxicity (Category 4) • Skin Corrosion (Category 1B) • Serious Eye Damage (Category 1) • Skin Sensitization (Category 1) • Respiratory Irritation (STOT SE 3) |[1] |

Mandatory Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[3] The severe corrosive nature of this amine can cause irreversible eye damage upon contact.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][4]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, consider additional protective clothing like an apron or coveralls.[1][3][4]

  • Respiratory Protection: All handling of this chemical should occur within a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[1][5]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from "cradle-to-grave."[6] It must never be poured down the drain or placed in regular trash.[7]

Step 1: Waste Segregation

The Why: The first and most critical step is immediate segregation at the point of generation.[7] Amines are chemically incompatible with acids and strong oxidizing agents.[7] Accidental mixing can lead to violent exothermic reactions, posing a significant safety risk.

Procedure:

  • Designate a specific waste container solely for this amine waste.

  • Never mix this waste with other chemical streams, particularly acidic or halogenated wastes.[4][6]

Step 2: Containerization and Labeling

The Why: Proper containment prevents leaks and environmental release, while clear labeling ensures universal understanding of the container's contents and associated dangers. This is a self-validating system; a properly labeled container communicates its own handling requirements.

Procedure:

  • Select a container made of a compatible material, such as high-density polyethylene (HDPE).[4] Ensure it has a secure, leak-proof screw-top cap.[7][8]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "Waste this compound."

  • List all components if it is a mixture, including solvents and their approximate percentages.

  • Indicate the primary hazards: Corrosive, Toxic, Skin Sensitizer. [1][3]

Step 3: Temporary Storage (Satellite Accumulation)

The Why: Federal and local regulations govern the temporary storage of hazardous waste. These areas, known as Satellite Accumulation Areas, keep the waste secure and near the point of generation until it can be collected.

Procedure:

  • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated area.[4][7] This location should be a secondary containment bin within or near the fume hood where the work is performed.

  • Keep the container tightly sealed except when adding waste.[8]

  • Ensure the storage area is away from heat, sparks, and direct sunlight.[9]

Step 4: Final Disposal

The Why: The final disposal must be handled by professionals trained and equipped to manage hazardous chemicals, ensuring it is done in an environmentally sound and legally compliant manner.

Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][4][7]

  • Follow their specific procedures for scheduling a waste collection.

  • Maintain meticulous records of the waste generated, including quantities and disposal dates, as required by regulations.[3][7]

Part 3: Management of Associated Waste Streams

Disposal procedures must account for all materials that have come into contact with the chemical.

Empty Containers

An "empty" container that held this compound is still considered hazardous waste.[6]

Procedure:

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[3][4]

  • Rinsate Management: The rinsate is now hazardous waste. [3] Collect all rinsate in a separate, labeled hazardous waste container (e.g., "Waste Flammable Liquid with this compound").

  • Final Container Disposal: Once decontaminated, deface or remove the original label. The clean container can now be disposed of as non-hazardous solid waste or recycled, according to your institution's policy.[4]

Contaminated Materials & Spill Cleanup

Any item contaminated with this amine, including gloves, absorbent pads, and paper towels, must be treated as hazardous waste.

Procedure:

  • Place all contaminated solid debris into a sealed, heavy-duty plastic bag or a designated solid waste container.

  • Label the container as "Hazardous Waste: Debris contaminated with this compound."

  • Manage this container alongside your liquid amine waste for EHS pickup.

Part 4: Emergency Spill Procedures

Preparedness is key to mitigating the impact of an accidental release.[7]

For Small, Manageable Spills (inside a fume hood):

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Contain the spill using a non-combustible, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the liquid.[3]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.[3]

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert your colleagues and call your institution's emergency number and EHS department immediately.

  • Do not attempt to clean up a large spill yourself.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams associated with this compound.

G Disposal Workflow for this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_container Empty Container start Waste Generated liquid_waste Pure Chemical or Solution start->liquid_waste Liquid solid_waste Contaminated PPE, Absorbents, etc. start->solid_waste Solid empty_container Empty Reagent Bottle start->empty_container Container containerize_liquid Containerize in dedicated, labeled HDPE bottle. liquid_waste->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_liquid->store containerize_solid Place in sealed, labeled 'Contaminated Debris' container. solid_waste->containerize_solid containerize_solid->store triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->containerize_liquid Add to liquid waste stream pickup Arrange Pickup by EHS / Licensed Contractor store->pickup

Caption: Decision workflow for proper segregation and disposal of waste streams.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University, Risk Management and Safety. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling potent, reactive compounds like N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine (also known as 4-Methylpiperazine-1-ethylamine, CAS No. 934-98-5) demands more than just a routine checklist; it requires a deep, causal understanding of the risks involved and the implementation of a self-validating safety protocol. This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this corrosive and hazardous compound.

Foundational Step: Understanding the Hazard Profile

This compound is not a benign reagent. Its hazard profile, as documented in multiple Safety Data Sheets (SDS), dictates the stringent protective measures required. The primary dangers stem from its severe corrosive properties and potential for toxicity.[1] A failure to appreciate these risks can lead to serious injury.

Before any handling, a thorough risk assessment is mandatory. The following table summarizes the GHS classifications for this chemical, which form the basis for our PPE recommendations.[1]

Hazard ClassificationCategorySignal WordHazard Statement
Acute Oral Toxicity Category 4Danger Harmful if swallowed
Acute Dermal Toxicity Category 4Harmful in contact with skin
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1Causes serious eye damage
Skin Sensitization Category 1May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation

The critical takeaway is the Category 1B Skin Corrosive and Category 1 Eye Damage classifications.[1] This means the chemical can cause irreversible damage upon contact. Our PPE strategy is therefore designed as a zero-contact protocol.

The Core Directive: A Multi-Layered PPE Protocol

Given the severe hazards, a comprehensive, multi-layered approach to PPE is essential. This protocol is designed to protect against splashes, vapor inhalation, and accidental contact during routine use, spills, or emergencies.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with the eyes can cause permanent damage.[1][2] Standard safety glasses are insufficient.

  • Primary Protection: Wear tightly fitting chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][4]

  • Secondary Protection: Due to the severe corrosive nature of the material, a full-face shield must be worn over the safety goggles. This protects the entire face from splashes during transfers or in the event of a container failure.

Skin and Body Protection: An Impervious Defense

The compound's ability to cause severe skin burns and be absorbed dermally necessitates robust skin protection.[1][5]

  • Hand Protection: Compatible, chemical-resistant gloves are mandatory. Gloves must be inspected for tears or pinholes before each use.[6]

    • For Splash Protection/Short-Term Use: Nitrile rubber gloves (minimum 0.4 mm thickness) are generally suitable.

    • For Extended Handling or Immersion Potential: Butyl rubber gloves (minimum 0.3 mm thickness) offer superior protection and are recommended.

    • Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after work.[6]

  • Body Protection:

    • A chemically resistant lab coat is the minimum requirement.

    • For larger quantities or tasks with a higher splash risk, wear impervious clothing or a chemically resistant apron over the lab coat.[1][7]

    • Ensure all skin is covered. Do not allow clothing that has become wet with the material to remain in contact with the skin. Contaminated clothing must be removed immediately and washed before reuse.[3]

Respiratory Protection: Guarding Against Inhalation

The compound may cause respiratory irritation, and related chemicals are toxic if inhaled.[1][5] Engineering controls are the first line of defense.

  • Primary Control: Always handle this compound inside a certified chemical fume hood to minimize vapor concentrations in the work area.[3][6]

  • When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.[6]

    • Recommended Type: A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter appropriate for ammonia and organic ammonia derivatives (e.g., Type K Green conforming to EN14387) should be used.[8] A full-face respirator provides both respiratory and eye protection.[7]

Operational Plan: PPE Workflow and Disposal

Properly using PPE is as critical as selecting it. The following workflow ensures a systematic and safe approach to handling hazardous materials.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_don 2. Donning Sequence cluster_work 3. Active Work cluster_doff 4. Doffing Sequence (Contamination Removal) cluster_dispose 5. Disposal Assess Assess Task & Risks (Quantity, Duration, Splash Potential) Select Select Appropriate PPE (Goggles, Face Shield, Gloves, Coat, Respirator if needed) Assess->Select Inspect Inspect PPE for Damage (Holes, Cracks, Degradation) Select->Inspect Don_Coat 1. Lab Coat / Apron Inspect->Don_Coat Don_Resp 2. Respirator (if required) Don_Coat->Don_Resp Don_Goggles 3. Goggles & Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Gloves (over cuffs) Don_Goggles->Don_Gloves Work Perform Chemical Handling in Fume Hood Don_Gloves->Work Doff_Gloves 1. Remove Gloves Work->Doff_Gloves Doff_Goggles 2. Remove Face Shield & Goggles Doff_Gloves->Doff_Goggles Dispose Dispose of Contaminated PPE as Hazardous Waste Doff_Gloves->Dispose Doff_Coat 3. Remove Lab Coat / Apron Doff_Goggles->Doff_Coat Doff_Resp 4. Remove Respirator (if used) Doff_Coat->Doff_Resp Wash 5. Wash Hands Thoroughly Doff_Resp->Wash

Caption: PPE workflow from preparation to disposal.

Step-by-Step Guidance
  • Preparation: Before entering the lab, assess the specifics of your task. Select the appropriate level of PPE based on this assessment. Always perform a visual inspection of your equipment to ensure its integrity.

  • Donning (Putting On): Follow the sequence outlined in the diagram. This order is designed to minimize contamination of "clean" items. Ensure gloves are pulled over the cuffs of your lab coat.

  • Active Work: Conduct all manipulations within a fume hood. Be mindful of your movements to avoid splashes and generating aerosols.

  • Doffing (Taking Off): This is a critical step to prevent self-contamination. The sequence is designed to remove the most contaminated items first.

    • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface with bare hands.

    • Goggles/Face Shield: Handle by the head strap, avoiding contact with the front surface.

    • Coat/Apron: Remove by rolling it outwards, containing the contaminated surface.

    • Hand Washing: This is the final, crucial step to remove any potential residual contamination.

  • Disposal of Contaminated PPE:

    • All disposable PPE used while handling this compound must be considered hazardous waste.

    • Collect all used gloves, wipes, and other contaminated disposables in a dedicated, clearly labeled hazardous waste container.[9]

    • Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.[9]

    • Follow your institution's specific procedures for the final disposal of the sealed hazardous waste container.[3][9]

By adhering to this comprehensive guide, you build a system of safety that protects not only you and your colleagues but also ensures the continued integrity and success of your scientific work.

References

  • Enamine, Safety Data Sheet for 2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride. [URL: https://www.enamine.net/images/msds/EN300-7465324.pdf]
  • ECHEMI, Safety Data Sheet for 2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINEHYDROCHLORIDE. [URL: https://www.echemi.com/sds/2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINEHYDROCHLORIDE-cas-105525-24-0.html]
  • Sigma-Aldrich, Product Page for N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldcpr_915924435]
  • SD Fine-Chem Limited, Safety Data Sheet for N-METHYLPIPERAZINE. [URL: https://www.sdfine.com/media/msds/sd_21235_2022-11-25_GHS.pdf]
  • Sigma-Aldrich, Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4182075434]
  • Fisher Scientific, Safety Data Sheet for 3-(4-Methylpiperazin-1-yl)aniline. [URL: https://www.fishersci.com/sds?productName=AC434920010&productDescription=3-%284-METHYLPIPERAZIN-1-YL%29ANILINE%2C+9&vendorId=VN00032119&countryCode=US&language=en]
  • Thermo Fisher Scientific, Safety Data Sheet for 4-Methylpiperazin-1-amine. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L19108_AU_GHS.pdf]
  • Fisher Scientific, Safety Data Sheet for 1-(2-Aminoethyl)-4-methylpiperazine. [URL: https://www.fishersci.com/sds?productName=AC391780050&productDescription=1-%282-AMINOETHYL%29-4-METHYLPIPERAZINE&vendorId=VN00032119&countryCode=US&language=en]
  • Acros Organics, Safety Data Sheet for 4-Methylpiperazin-1-amine. [URL: https://www.acros.com/p/en/sds/L19108]
  • Fisher Scientific, Safety Data Sheet for 1-Methylpiperazine. [URL: https://www.fishersci.com/sds?productName=A15729&productDescription=1-METHYLPIPERAZINE+99%25+EXTRA+PURE&vendorId=VN00032119&countryCode=US&language=en]
  • VPG Sensors, Safety Data Sheet. [URL: https://www.vpgsensors.com/documents/20143/27653/14040.pdf]
  • Fisher Scientific, Safety Data Sheet for N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine. [URL: https://www.fishersci.com/sds?productName=CC66304DE&productDescription=N-METHYL-%5B1-%28THIEN-2-YLMETHYL%29PIPERID-4-YL%5D&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific, Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)aniline. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=MAYCC36014DA&productDescription=2-%284-METHYLPIPERAZIN-1-YL%29ANILINE+97&vendorId=VN00033420]
  • BenchChem, Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. [URL: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-n-methylpiperazine-d4-a-procedural-guide/]
  • Loba Chemie, Safety Data Sheet for N-METHYLPIPERAZINE FOR SYNTHESIS. [URL: https://www.lobachemie.com/lab-chemicals-msds/n-methylpiperazine-for-synthesis-4671d.aspx]
  • Ataman Kimya, Product Page for N-METHYLPIPERAZINE. [URL: https://www.
  • PubChem, Compound Summary for 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3261684]
  • TCI Chemicals, Product Page for 2-(4-Methylpiperazin-1-yl)ethan-1-amine. [URL: https://www.tcichemicals.com/IN/en/p/M3597]

Sources

×

Retrosynthesis Analysis

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N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
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N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.